Pantethine
Description
This compound is a naturally occurring compound synthesized in the body from pantothenic acid (vitamin B5) via addition of cysteamine. It consists of two molecules of pantetheine that form a dimer via disufide linkages, and acts as an intermediate in the production of Coenzyme A. Coenzyme A plays an essential role as a cofactor in the metabolism of lipids and carbohydrates including fatty acid oxidation, carbohydrate metabolism, pyruvate degradation, and amino acid catabolism. This compound is available as a dietary supplement for lowering blood cholesterol and triglycerides.
This compound is a small molecule drug with a maximum clinical trial phase of III and has 1 investigational indication.
RN given refers to cpd without isomeric designation; structure
Structure
2D Structure
Properties
IUPAC Name |
(2R)-N-[3-[2-[2-[3-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyldisulfanyl]ethylamino]-3-oxopropyl]-2,4-dihydroxy-3,3-dimethylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H42N4O8S2/c1-21(2,13-27)17(31)19(33)25-7-5-15(29)23-9-11-35-36-12-10-24-16(30)6-8-26-20(34)18(32)22(3,4)14-28/h17-18,27-28,31-32H,5-14H2,1-4H3,(H,23,29)(H,24,30)(H,25,33)(H,26,34)/t17-,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJWYOLJPSHDSAL-ROUUACIJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)C(C(=O)NCCC(=O)NCCSSCCNC(=O)CCNC(=O)C(C(C)(C)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(CO)[C@H](C(=O)NCCC(=O)NCCSSCCNC(=O)CCNC(=O)[C@@H](C(C)(C)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H42N4O8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9046815 | |
| Record name | Pantethine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9046815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
554.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | D-Pantethine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003828 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
16816-67-4, 644967-47-5 | |
| Record name | Pantethine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16816-67-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butanamide, N,N′-[dithiobis[2,1-ethanediylimino(3-oxo-3,1-propanediyl)]]bis[2,4-dihydroxy-3,3-dimethyl-, (2R,2′R)-rel- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=644967-47-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pantethine [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016816674 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pantethine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11190 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Pantethine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9046815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [R-(R*,R*)]-N,N'-[dithiobis[ethyleneimino(3-oxopropane-3,1-diyl)]]bis[2,4-dihydroxy-3,3-dimethylbutyramide] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.114 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PANTETHINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7K81IL792L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | D-Pantethine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003828 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Role of Pantethine in Coenzyme A Biosynthesis: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
November 10, 2025
Executive Summary
Coenzyme A (CoA) is an indispensable cofactor in cellular metabolism, central to the catabolism of carbohydrates, fatty acids, and amino acids through the tricarboxylic acid (TCA) cycle. Its biosynthesis is a critical cellular process, traditionally understood to proceed from the phosphorylation of pantothenic acid (Vitamin B5). However, emerging research has illuminated the significant role of pantethine, a dimeric form of pantetheine, as a key precursor in an alternative "salvage" pathway for CoA synthesis. This pathway is of particular interest in pathological conditions where the canonical pathway is impaired, such as in Pantothenate Kinase-Associated Neurodegeneration (PKAN). This technical guide provides an in-depth exploration of the biochemical pathways governing CoA synthesis from this compound, details the key enzymes involved, presents quantitative data from clinical and preclinical studies, and outlines detailed experimental protocols for the investigation of this vital metabolic route.
Introduction to Coenzyme A
Coenzyme A is a universal and essential cofactor involved in over 100 metabolic reactions.[1] Its primary role is to act as a carrier of acyl groups, most notably as acetyl-CoA, which is a critical intermediate in cellular respiration and the biosynthesis of fatty acids, cholesterol, and other essential compounds.[2][3] The functional component of CoA is a terminal thiol (-SH) group on its 4'-phosphopantetheine moiety, which forms high-energy thioester bonds with acyl groups. The synthesis of CoA is a five-step enzymatic process conserved across prokaryotes and eukaryotes, starting from the essential nutrient pantothenic acid (Vitamin B5).[4]
The Canonical and Alternative (this compound-Mediated) CoA Biosynthesis Pathways
Cells utilize two primary routes to synthesize CoA: the canonical pathway starting from pantothenic acid and a salvage pathway that can utilize this compound.
The Canonical Pathway
The universally conserved pathway for de novo CoA synthesis involves five enzymatic steps:
-
Phosphorylation: Pantothenate is phosphorylated by Pantothenate Kinase (PanK) to form 4'-phosphopantothenate. This is the rate-limiting and primary regulatory step in the pathway.[4]
-
Cysteinylation: 4'-phosphopantothenate is condensed with cysteine by Phosphopantothenoylcysteine Synthetase (PPCS) .
-
Decarboxylation: The cysteine moiety is decarboxylated by Phosphopantothenoylcysteine Decarboxylase (PPCDC) to yield 4'-phosphopantetheine.
-
Adenylylation: An adenylyl group from ATP is transferred to 4'-phosphopantetheine by Phosphopantetheine Adenylyltransferase (PPAT) , forming dephospho-CoA.
-
Phosphorylation: Finally, dephospho-CoA is phosphorylated at the 3'-hydroxyl group of its ribose moiety by Dephospho-CoA Kinase (DPCK) to produce the active Coenzyme A.
In mammals, the final two steps are catalyzed by a single bifunctional enzyme, CoA Synthase (COASY) .
Caption: The five-step canonical pathway of Coenzyme A synthesis from Pantothenic Acid.
The this compound Salvage Pathway
This compound, the stable disulfide form of pantetheine, serves as a crucial substrate for an alternative CoA synthesis route. This pathway is particularly vital when the canonical pathway is compromised, for instance, by mutations in the PANK2 gene.[5][6]
-
Hydrolysis: Orally administered this compound is rapidly hydrolyzed into two molecules of its monomeric form, pantetheine .[7]
-
Pantetheinase Action: The enzyme pantetheinase , also known as Vanin-1 , cleaves pantetheine into pantothenic acid and cysteamine .[8][9] The liberated pantothenic acid can then enter the canonical pathway at the first step.
-
PanK Bypass: Crucially, evidence suggests a direct route for this compound/pantetheine to enter the CoA pathway, bypassing the initial PanK-catalyzed step. Pantetheine can be phosphorylated by a kinase (potentially PanK or another yet-unidentified kinase) to form 4'-phosphopantetheine , the intermediate produced by the third enzyme (PPCDC) of the canonical pathway.[5] This allows for CoA synthesis to proceed even with deficient PanK activity.
Caption: this compound metabolism and its entry points into the Coenzyme A synthesis pathway.
This salvage pathway has been demonstrated to rescue neurodegenerative phenotypes in Drosophila models of PKAN, where impaired PanK function leads to decreased CoA levels, mitochondrial dysfunction, and increased oxidative stress.[4][5][10] this compound feeding was shown to restore CoA levels, improve mitochondrial function, and increase lifespan in these models.[5]
Quantitative Analysis of this compound Supplementation
The administration of this compound has been shown to quantitatively impact metabolic parameters, most notably circulating lipid profiles and, in preclinical models, cellular CoA levels.
Effects on Lipid Metabolism
This compound is recognized for its lipid-lowering effects. A systematic review of 28 clinical trials involving 646 hyperlipidemic subjects demonstrated significant reductions in total cholesterol, LDL cholesterol, and triglycerides over a four-month period.[11]
Table 1: Average Percentage Change in Blood Lipids with this compound Supplementation (Median Dose: 900 mg/day)
| Parameter | Month 1 | Month 2 | Month 3 | Month 4 |
|---|---|---|---|---|
| Total Cholesterol | -8.7% | -11.6% | -12.6% | -15.1% |
| LDL Cholesterol | -10.4% | -15.2% | -17.7% | -20.1% |
| Triglycerides | -14.2% | -15.8% | -23.7% | -32.9% |
| HDL Cholesterol | +6.1% | +7.8% | +10.7% | +8.4%* |
Data derived from a systematic review by McRae, 2005.[11] All changes were significant except for HDL cholesterol at Month 4.
A separate triple-blinded, placebo-controlled study in a North American population at low-to-moderate cardiovascular risk also confirmed these findings.[12][13][14]
Table 2: Significant Changes in Lipid Profile vs. Placebo in Low-to-Moderate Risk Subjects
| Parameter | Time Point | Change vs. Placebo | P-value |
|---|---|---|---|
| Total Cholesterol | Week 16 | Significant Decrease | P=0.040 |
| LDL Cholesterol | Week 8 | Significant Decrease | P=0.020 |
| LDL Cholesterol | Week 16 | Significant Decrease | P=0.006 |
| Non-HDL Cholesterol | Week 16 | Significant Decrease | P=0.042 |
Data from Evans et al., 2014.[12] Dosing was 600 mg/day for weeks 1-8 and 900 mg/day for weeks 9-16.
Effects on Cellular Coenzyme A Levels
In preclinical models of PKAN where PanK function is impaired, this compound administration has been shown to restore cellular CoA concentrations. In dPANK/fbl mutant Drosophila, which exhibit severely reduced CoA levels, this compound feeding successfully restored CoA to near wild-type levels.[10] Similarly, in mammalian cells with depleted PANK2, this compound treatment rescued mitochondrial abnormalities, an effect linked to the restoration of the CoA pool.[5]
Experimental Methodologies
Investigating the role of this compound in CoA biosynthesis requires robust and sensitive analytical methods. Key protocols include the quantification of CoA and its thioesters and the measurement of pantetheinase activity.
Protocol: Quantification of CoA and Acetyl-CoA by HPLC
This protocol outlines a method for the simultaneous determination of CoA and acetyl-CoA in biological samples using reverse-phase high-performance liquid chromatography (HPLC) with UV detection.[15][16]
4.1.1 Sample Preparation (Tissue)
-
Homogenization: Freeze-clamp tissue in liquid nitrogen to halt metabolic activity. Homogenize the frozen tissue in 0.5 M perchloric acid (PCA) (e.g., 2:1 v/w) while still in liquid nitrogen.[17]
-
Acid Extraction: Thaw the homogenate and add 4 M PCA (e.g., 1:10 v/w). Incubate on ice for 15-30 minutes with intermittent vortexing.[17]
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Neutralization: Carefully transfer the supernatant to a new tube. Neutralize by adding 5 M K2CO3 dropwise until the pH is between 6.0 and 7.0.
-
Final Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the KClO4 precipitate. The resulting supernatant contains the CoA species and is ready for HPLC analysis or storage at -80°C.
4.1.2 HPLC-UV Analysis
-
HPLC System: An HPLC system equipped with a UV detector set to 259 nm.
-
Column: A reverse-phase C18 column (e.g., 150 x 3 mm, 3 µm particle size).[15]
-
Mobile Phase: A gradient elution is typically used.
-
Solvent A: 220 mM Potassium Phosphate, pH 4.0.[18]
-
Solvent B: 98% Methanol.
-
-
Flow Rate: 0.5 mL/min.[15]
-
Injection Volume: 30 µL.[15]
-
Detection: Monitor absorbance at 259 nm. Under these conditions, CoA and acetyl-CoA have distinct retention times (e.g., ~3.8 min for CoA and ~7.8 min for acetyl-CoA).[15][16]
-
Quantification: Calculate concentrations based on a standard curve generated from known concentrations of CoA and acetyl-CoA standards.
Caption: A generalized workflow for the extraction and quantification of CoA by HPLC-UV.
Protocol: Pantetheinase (Vanin-1) Activity Assay
This protocol describes a continuous spectrophotometric assay for determining pantetheinase activity using a synthetic substrate.[19][20]
4.2.1 Principle The assay measures the hydrolysis of a synthetic substrate, such as S-pantetheine-3-pyruvate or pantothenate-p-nitroanilide.[19][21] The cleavage of the substrate by pantetheinase yields a product that can be detected spectrophotometrically, allowing for a continuous measurement of enzyme activity.
4.2.2 Reagents
-
Assay Buffer: 100 mM Phosphate buffer, pH 7.0.
-
Substrate: Pantothenate-p-nitroanilide (pPNa) or similar chromogenic substrate.
-
Sample: Plasma, serum, or tissue homogenate containing pantetheinase.
4.2.3 Procedure
-
Sample Preparation: Prepare tissue homogenates in an appropriate buffer and centrifuge to clarify. Plasma or serum samples can often be used directly.
-
Reaction Setup: In a 96-well plate or cuvette, add the sample to the assay buffer.
-
Initiate Reaction: Add the substrate (e.g., pPNa) to the well to start the reaction.
-
Spectrophotometric Reading: Immediately begin monitoring the increase in absorbance at 405 nm (for p-nitroanilide product) at room temperature or 37°C.[21]
-
Calculation: The rate of change in absorbance (slope) is directly proportional to the pantetheinase activity in the sample. Activity can be quantified using the molar extinction coefficient of the product.
Conclusion and Future Directions
This compound is more than just a derivative of Vitamin B5; it is a key substrate for a CoA salvage pathway that holds significant therapeutic potential. Its ability to bypass the rate-limiting PanK step makes it a compelling candidate for treating disorders of CoA metabolism, such as PKAN.[6][22] Furthermore, its established effects on lipid metabolism underscore its broader relevance to cardiovascular health.[23]
Future research should focus on elucidating the precise identity and regulation of the kinase responsible for phosphorylating pantetheine in the salvage pathway. Further clinical investigations are warranted to optimize dosing strategies for lipid management and to explore the efficacy of this compound in treating patients with PKAN and other neurodegenerative disorders linked to mitochondrial dysfunction. The development of more stable this compound analogs could also enhance bioavailability and therapeutic effectiveness.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. magistralbr.caldic.com [magistralbr.caldic.com]
- 4. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 5. This compound rescues a Drosophila model for pantothenate kinase–associated neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound treatment is effective in recovering the disease phenotype induced by ketogenic diet in a pantothenate kinase-associated neurodegeneration mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolism of this compound in cystinosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Vanin 1: Its Physiological Function and Role in Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of the Vnn1 pantetheinase in tissue tolerance to stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. enduranceresearch.com [enduranceresearch.com]
- 12. This compound, a derivative of vitamin B5, favorably alters total, LDL and non-HDL cholesterol in low to moderate cardiovascular risk subjects eligible for statin therapy: a triple-blinded placebo and diet-controlled investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. This compound, a derivative of vitamin B(5) used as a nutritional supplement, favorably alters low-density lipoprotein cholesterol metabolism in low- to moderate-cardiovascular risk North American subjects: a triple-blinded placebo and diet-controlled investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. The analysis of acyl-coenzyme A derivatives by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Pantetheine hydrolase - Wikipedia [en.wikipedia.org]
- 21. researchgate.net [researchgate.net]
- 22. Therapeutic approach with commercial supplements for pantothenate kinase-associated neurodegeneration with residual PANK2 expression levels - PMC [pmc.ncbi.nlm.nih.gov]
- 23. alzdiscovery.org [alzdiscovery.org]
Pantethine's Influence on Mitochondrial Respiration: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pantethine, the dimeric form of pantetheine and a precursor to Coenzyme A (CoA), plays a pivotal role in cellular metabolism, directly influencing mitochondrial respiration. CoA is an essential cofactor in the Krebs cycle and fatty acid β-oxidation, both central to ATP production. This document provides an in-depth technical overview of the current understanding of this compound's effects on mitochondrial function, consolidating quantitative data from key studies, detailing experimental methodologies, and illustrating the relevant biochemical pathways. The evidence presented herein underscores the therapeutic potential of this compound in conditions associated with mitochondrial dysfunction.
Introduction
Mitochondria, the powerhouses of the cell, are central to energy production through oxidative phosphorylation. Dysfunctional mitochondrial respiration is a hallmark of numerous pathologies, including neurodegenerative diseases, cardiovascular disorders, and metabolic syndromes. This compound, a derivative of vitamin B5, has emerged as a molecule of interest for its potential to modulate mitochondrial activity. Its primary mechanism of action is through its conversion to Coenzyme A, a critical component of cellular metabolism.[1][2] This whitepaper will explore the direct effects of this compound on the mitochondrial respiratory chain and associated metabolic processes.
Biochemical Pathway: From this compound to Coenzyme A
This compound serves as a direct precursor to Coenzyme A, bypassing several enzymatic steps required for the conversion of pantothenic acid (Vitamin B5) to CoA.[3][4] This salvage pathway is particularly relevant in pathological conditions where the de novo synthesis of CoA may be impaired.
The conversion process is as follows:
-
This compound is hydrolyzed to two molecules of pantetheine .
-
Pantetheine is then phosphorylated to 4'-phosphopantetheine .
-
4'-phosphopantetheine enters the final steps of the CoA biosynthetic pathway, ultimately yielding Coenzyme A .
This pathway highlights this compound as a potentially more efficient means of increasing intracellular CoA pools compared to pantothenic acid supplementation.[5]
Figure 1: this compound to Coenzyme A metabolic pathway.
Quantitative Effects on Mitochondrial Respiration
Several studies have quantified the impact of this compound on key parameters of mitochondrial function. The data consistently demonstrates a positive influence on oxygen consumption and the activity of respiratory chain complexes.
Oxygen Consumption Rate (OCR)
In a mouse model of pantothenate kinase-associated neurodegeneration (PKAN), a condition characterized by impaired CoA synthesis, this compound treatment was shown to significantly increase mitochondrial oxygen consumption in brain tissue.[6]
| Condition | Basal OCR (pmol O2/min/mg protein) | ADP-stimulated OCR (pmol O2/min/mg protein) | Oligomycin-inhibited OCR (pmol O2/min/mg protein) |
| Pank2+/+ (Wild-Type) | ~15 | ~40 | ~10 |
| Pank2+/+ with this compound | ~20 | ~80 | ~15 |
| Pank2-/- (PKAN model) | ~12 | ~25 | ~8 |
| Pank2-/- with this compound | ~18 | ~50 | ~12 |
Data adapted from a study on a mouse model of pantothenate kinase-associated neurodegeneration.[6]
Mitochondrial Complex I Activity
This compound has been demonstrated to preserve the activity of mitochondrial complex I, a critical component of the electron transport chain, in the face of neurotoxic insults. In a mouse model of Parkinson's disease using the neurotoxin MPP+, this compound treatment maintained higher complex I activity compared to saline-treated controls.[7]
| MPP+ Concentration (mM) | Saline-Treated (% of control) | This compound-Treated (% of control) |
| 0 | 100 | 100 |
| 1.25 | ~70 | ~90 |
| 2.5 | ~50 | ~75 |
| 5 | ~30 | ~60 |
Data represents the preservation of mitochondrial complex I activity in the presence of MPP+.[7]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of this compound's effects on mitochondrial respiration.
Isolation of Mitochondria from Rat Liver
This protocol describes the differential centrifugation method for isolating mitochondria from fresh rat liver tissue.[1][2][8]
Materials:
-
Isolation Buffer I: 220 mM mannitol, 70 mM sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.4.
-
Isolation Buffer II: 220 mM mannitol, 70 mM sucrose, 10 mM HEPES, pH 7.4.
-
Bovine Serum Albumin (BSA), fatty acid-free.
-
Dounce homogenizer with a loose-fitting pestle.
-
Refrigerated centrifuge.
Procedure:
-
Euthanize the rat according to approved animal care protocols and immediately excise the liver.
-
Place the liver in ice-cold Isolation Buffer I to wash away excess blood.
-
Mince the liver into small pieces with scissors in a beaker containing fresh, ice-cold Isolation Buffer I.
-
Transfer the minced tissue and buffer to a Dounce homogenizer.
-
Homogenize with 5-10 slow strokes of the loose-fitting pestle.
-
Transfer the homogenate to a centrifuge tube and centrifuge at 800 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Carefully decant the supernatant into a clean centrifuge tube.
-
Centrifuge the supernatant at 10,000 x g for 15 minutes at 4°C to pellet the mitochondria.
-
Discard the supernatant and gently resuspend the mitochondrial pellet in Isolation Buffer II.
-
Repeat the centrifugation at 10,000 x g for 15 minutes at 4°C.
-
Resuspend the final mitochondrial pellet in a minimal volume of Isolation Buffer II and determine the protein concentration using a standard method (e.g., BCA assay).
Figure 2: Workflow for isolating mitochondria.
Measurement of Mitochondrial Oxygen Consumption Rate (OCR)
This protocol outlines the use of a Seahorse XFe Analyzer to measure OCR in isolated mitochondria.[9][10][11]
Materials:
-
Seahorse XFe Analyzer and consumables (culture plates, sensor cartridges).
-
Isolated mitochondria.
-
Mitochondrial Assay Solution (MAS): 70 mM sucrose, 220 mM mannitol, 10 mM KH2PO4, 5 mM MgCl2, 2 mM HEPES, 1 mM EGTA, and 0.2% (w/v) fatty acid-free BSA, pH 7.2.
-
Substrates: e.g., 10 mM pyruvate, 2 mM malate.
-
ADP.
-
Mitochondrial inhibitors: Oligomycin, FCCP, Rotenone/Antimycin A.
Procedure:
-
Hydrate the Seahorse XFe sensor cartridge overnight in Seahorse XF Calibrant at 37°C in a non-CO2 incubator.
-
On the day of the assay, load the injection ports of the sensor cartridge with the mitochondrial inhibitors (e.g., Port A: ADP, Port B: Oligomycin, Port C: FCCP, Port D: Rotenone/Antimycin A).
-
Add isolated mitochondria (typically 2-8 µg of protein per well) to a Seahorse XF plate in a final volume of 50 µL of MAS.
-
Centrifuge the plate at 2,000 x g for 20 minutes at 4°C to adhere the mitochondria to the bottom of the wells.
-
Add 175 µL of pre-warmed MAS containing the substrates to each well.
-
Place the cell plate in the Seahorse XFe Analyzer and initiate the calibration and measurement protocol.
-
The instrument will measure the basal OCR and then sequentially inject the compounds from the sensor cartridge to determine key parameters of mitochondrial respiration, including ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
Signaling and Logical Relationships
This compound's beneficial effects on mitochondrial respiration are rooted in its ability to bolster the intracellular pool of Coenzyme A. This has several downstream consequences that can be visualized as a logical flow.
References
- 1. Isolation of mitochondria from cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. researchgate.net [researchgate.net]
- 4. Pantothenic acid - Wikipedia [en.wikipedia.org]
- 5. This compound and pantothenate effect on the CoA content of rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound treatment is effective in recovering the disease phenotype induced by ketogenic diet in a pantothenate kinase-associated neurodegeneration mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Isolating mitochondria from liver tissue [ruf.rice.edu]
- 9. protocols.io [protocols.io]
- 10. 2.12. Measurement of mitochondrial oxygen consumption rate [bio-protocol.org]
- 11. agilent.com [agilent.com]
The Biochemical Pathways of Pantethine: A Technical Guide for Researchers
An In-depth Exploration of Pantethine's Metabolic and Signaling Roles for Drug Development Professionals, Researchers, and Scientists.
This technical guide provides a comprehensive overview of the biochemical pathways involving this compound, a disulfide dimer of pantetheine and a derivative of vitamin B5. This compound is a key precursor to coenzyme A (CoA), a fundamental molecule in numerous metabolic processes. This document details its role in lipid metabolism, antioxidant defense, and potential therapeutic applications, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams.
Core Biochemical Pathways
This compound's primary physiological significance lies in its role as a precursor to Coenzyme A (CoA).[1][2] Ingested this compound is hydrolyzed to pantetheine, which is then readily converted to CoA.[3][4] This conversion is more direct than the synthesis from pantothenic acid (vitamin B5), bypassing several enzymatic steps.[5] CoA is a critical cofactor in over 70 enzymatic pathways, including the metabolism of carbohydrates, lipids, and proteins.[5][6]
Coenzyme A Biosynthesis
The synthesis of CoA from this compound involves a salvage pathway that is more efficient than the de novo synthesis from pantothenic acid. This pathway underscores the therapeutic potential of this compound in conditions where CoA metabolism is impaired.
Lipid Metabolism
This compound significantly influences lipid metabolism, primarily through its impact on cholesterol and fatty acid synthesis. It has been shown to inhibit key enzymes in these pathways, leading to a reduction in circulating lipid levels.[1][3]
-
Cholesterol Synthesis: this compound administration has been observed to inhibit HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1][3]
-
Fatty Acid Synthesis: this compound also inhibits acetyl-CoA carboxylase, a critical enzyme in the synthesis of fatty acids.[1][3]
These inhibitory actions contribute to the observed hypolipidemic effects of this compound supplementation.
Antioxidant Pathways
This compound contributes to cellular antioxidant defense by supporting the synthesis of glutathione (GSH), a major intracellular antioxidant.[3][7] The breakdown of this compound provides cysteine, a rate-limiting amino acid for GSH synthesis.
Quantitative Data from Clinical Studies
Numerous clinical trials have investigated the effects of this compound supplementation on lipid profiles in individuals with hyperlipidemia. The following tables summarize the quantitative outcomes from these studies.
| Study Population | Dosage | Duration | Total Cholesterol Change | LDL-C Change | Triglyceride Change | HDL-C Change | Reference |
| Low to moderate cardiovascular risk | 600-900 mg/day | 16 weeks | -6% | -11% | Not Significant | Not Significant | [8][9] |
| Hyperlipoproteinemia (Type IIB) | 900 mg/day | 8 weeks | -13.5% | -13.5% | -17.8% to -30% | +10% | [10] |
| Hypercholesterolemia and high triglycerides | 900 mg/day | 8 weeks | - | -13.5% | -30% | +10% | [11] |
| Hyperlipidemia | 600 mg/day | 8 weeks | - | - | -16.5% | - | [8][12] |
Table 1: Summary of this compound's Effects on Lipid Profiles in Clinical Trials.
| Study Parameter | Details | Reference |
| Study Design | Triple-blinded, placebo- and diet-controlled | [8][9] |
| Participants | Low to moderate cardiovascular risk subjects eligible for statin therapy | [8][9] |
| Intervention | This compound (600 mg/day for weeks 1-8, 900 mg/day for weeks 9-16) or placebo, both with Therapeutic Lifestyle Changes (TLC) diet | [8][9] |
| Primary Outcome | Change in LDL-C from baseline | [8][9] |
| Adverse Events | No significant adverse reactions reported | [13] |
Table 2: Example of a Clinical Trial Protocol for this compound in Hyperlipidemia.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature to assess the biochemical effects of this compound.
HMG-CoA Reductase Activity Assay (Spectrophotometric)
This assay measures the activity of HMG-CoA reductase by monitoring the oxidation of NADPH to NADP+, which results in a decrease in absorbance at 340 nm.[14]
Materials:
-
HMG-CoA Reductase Assay Buffer (e.g., 50 mM sodium phosphate buffer, pH 6.8)
-
NADPH solution
-
HMG-CoA (substrate) solution
-
Purified HMG-CoA reductase enzyme
-
Test compound (this compound) dissolved in an appropriate solvent (e.g., DMSO)
-
96-well UV-transparent microplate
-
Microplate reader capable of kinetic measurements at 340 nm
Procedure:
-
Prepare a reaction mixture in each well of the microplate containing the assay buffer, NADPH, and the HMG-CoA reductase enzyme.
-
Add the test compound (this compound) or vehicle control to the respective wells.
-
Initiate the reaction by adding the HMG-CoA substrate.
-
Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 20-30 seconds) for a set period (e.g., 10-15 minutes) at 37°C.
-
Calculate the rate of NADPH oxidation from the linear portion of the absorbance versus time curve.
-
Determine the percent inhibition of HMG-CoA reductase activity by comparing the rates in the presence and absence of this compound.
Acetyl-CoA Carboxylase Activity Assay (Coupled Spectrophotometric)
This non-radioactive assay couples the carboxylation of acetyl-CoA to the NADPH-dependent reduction of the product, malonyl-CoA, by malonyl-CoA reductase. The oxidation of NADPH is monitored at 365 nm.[15]
Materials:
-
MOPS buffer (pH 7.8)
-
MgCl2 solution
-
NADPH solution
-
ATP solution
-
KHCO3 solution
-
Purified Malonyl-CoA Reductase
-
Acetyl-CoA (substrate)
-
Cell extract or purified acetyl-CoA carboxylase
-
UV-transparent cuvette or microplate
-
Spectrophotometer capable of kinetic measurements at 365 nm
Procedure:
-
In a UV cuvette, prepare a reaction mixture containing MOPS buffer, MgCl2, NADPH, ATP, KHCO3, and purified malonyl-CoA reductase.
-
Add the cell extract or purified acetyl-CoA carboxylase.
-
Measure the background rate of NADPH oxidation at 365 nm.
-
Initiate the reaction by adding acetyl-CoA and mix quickly.
-
Monitor the decrease in absorbance at 365 nm over time.
-
Subtract the background rate from the reaction rate to determine the specific activity of acetyl-CoA carboxylase.
Quantification of Cellular Coenzyme A by HPLC
This method allows for the quantification of total CoA in cell and tissue samples. It involves the hydrolysis of CoA thioesters to free CoA, derivatization, and subsequent analysis by high-performance liquid chromatography (HPLC).[12][16][17]
Materials:
-
Cell or tissue samples
-
KOH solution
-
Trizma-HCl buffer (pH 8.0)
-
Monobromobimane (mBBr) for derivatization
-
Acetic acid
-
HPLC system with a C18 column and UV or fluorescence detector
-
CoA standard
Procedure:
-
Homogenize cell or tissue samples in a cold buffer.
-
Alkaline hydrolysis of CoA thioesters to free CoA using KOH.
-
Neutralize the sample and derivatize the free thiol group of CoA with mBBr.
-
Stop the reaction with acetic acid.
-
Separate the derivatized CoA (CoA-bimane) using a C18 HPLC column.
-
Detect the CoA-bimane using a UV (393 nm) or fluorescence (Ex: 393 nm, Em: 470 nm) detector.
-
Quantify the amount of CoA by comparing the peak area to a standard curve generated with a known concentration of CoA.
Analysis of Gut Microbiome Composition (16S rRNA Gene Sequencing)
This method is used to assess changes in the gut microbial community in response to this compound supplementation. It involves sequencing the 16S ribosomal RNA (rRNA) gene, a marker for bacterial identification.[11][18]
Materials:
-
Fecal samples
-
DNA extraction kit
-
PCR primers targeting a hypervariable region of the 16S rRNA gene (e.g., V4)
-
PCR reagents
-
DNA sequencing platform (e.g., Illumina MiSeq)
-
Bioinformatics software for data analysis (e.g., QIIME, mothur)
Procedure:
-
Collect fecal samples before and after the intervention period with this compound.
-
Extract total DNA from the fecal samples.
-
Amplify a specific hypervariable region of the 16S rRNA gene using PCR.
-
Sequence the PCR amplicons using a high-throughput sequencing platform.
-
Process the sequencing data to remove low-quality reads and chimeras.
-
Cluster the sequences into Operational Taxonomic Units (OTUs) based on sequence similarity (e.g., 97%).
-
Assign taxonomy to each OTU by comparing the sequences to a reference database (e.g., Greengenes, SILVA).
-
Analyze the microbial diversity (alpha and beta diversity) and the relative abundance of different bacterial taxa between the control and this compound-treated groups.
In Vitro Neuroprotection Assay
This assay evaluates the potential of this compound to protect neuronal cells from toxic insults, such as those induced by amyloid-beta (Aβ) in models of Alzheimer's disease.[2][19][20]
Materials:
-
Neuronal cell line (e.g., SH-SY5Y) or primary neurons
-
Cell culture medium and supplements
-
Neurotoxic agent (e.g., Aβ oligomers)
-
Test compound (this compound)
-
Reagents for assessing cell viability (e.g., MTT, LDH assay)
-
Fluorescence microscope for imaging
-
Reagents for measuring markers of apoptosis (e.g., caspase activity assay) or oxidative stress (e.g., ROS detection reagents)
Procedure:
-
Culture neuronal cells to a suitable confluency.
-
Pre-treat the cells with various concentrations of this compound for a specified period.
-
Expose the cells to the neurotoxic agent (e.g., Aβ oligomers) for a duration known to induce cell death.
-
Assess cell viability using methods like the MTT assay (measures metabolic activity) or LDH assay (measures membrane integrity).
-
Optionally, measure markers of apoptosis (e.g., caspase-3 activity) or oxidative stress (e.g., intracellular ROS levels) to elucidate the mechanism of protection.
-
Compare the viability and other markers in this compound-treated cells to untreated and vehicle-treated controls.
Signaling Pathways and Molecular Interactions
The therapeutic effects of this compound extend beyond its role as a CoA precursor and are mediated through the modulation of key signaling pathways.
PPAR-alpha Activation
This compound has been suggested to activate Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a crucial role in fatty acid oxidation.[21] Activation of PPARα can lead to an increase in the expression of genes involved in lipid catabolism, contributing to the reduction of triglyceride levels.
SREBP-1c Regulation
Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) is a key transcription factor that controls the expression of genes involved in fatty acid synthesis. Some studies suggest that this compound may downregulate the activity of SREBP-1c, leading to a decrease in lipogenesis.[22]
Conclusion
This compound is a multifaceted molecule with significant implications for cellular metabolism and signaling. Its role as a direct precursor to Coenzyme A, coupled with its ability to modulate key enzymes and transcription factors involved in lipid metabolism and antioxidant defense, positions it as a promising agent for further investigation in the context of cardiovascular diseases, metabolic disorders, and neurodegenerative conditions. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers and drug development professionals seeking to explore the therapeutic potential of this compound. Further research is warranted to fully elucidate the intricate molecular mechanisms underlying its beneficial effects.
References
- 1. Characterization of the Gut Microbiome Using 16S or Shotgun Metagenomics | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. mdpi.com [mdpi.com]
- 5. enduranceresearch.com [enduranceresearch.com]
- 6. Coenzyme A fueling with this compound limits autoreactive T cell pathogenicity in experimental neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documentsdelivered.com [documentsdelivered.com]
- 8. alzdiscovery.org [alzdiscovery.org]
- 9. This compound, a derivative of vitamin B5, favorably alters total, LDL and non-HDL cholesterol in low to moderate cardiovascular risk subjects eligible for statin therapy: a triple-blinded placebo and diet-controlled investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Controlled evaluation of this compound, a natural hypolipidemic compound, in patients with different forms of hyperlipoproteinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Best practice for wildlife gut microbiome research: A comprehensive review of methodology for 16S rRNA gene investigations [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. naturalhealthresearch.org [naturalhealthresearch.org]
- 14. assaygenie.com [assaygenie.com]
- 15. static.igem.org [static.igem.org]
- 16. Quantification of Coenzyme A in Cells and Tissues [jove.com]
- 17. [PDF] Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection | Semantic Scholar [semanticscholar.org]
- 18. Current Methods for Studying the Human Microbiome - Environmental Chemicals, the Human Microbiome, and Health Risk - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. PPARalpha controls the intracellular coenzyme A concentration via regulation of PANK1alpha gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Whitepaper: Pantethine as a Prodrug for Cysteamine Delivery
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pantethine, the stable disulfide dimer of pantetheine, serves as a crucial metabolic precursor to the bioactive aminothiol, cysteamine. Following oral administration, this compound undergoes rapid enzymatic hydrolysis, primarily mediated by pantetheinase (Vanin-1), to yield pantothenic acid (Vitamin B5) and cysteamine.[1][2] This conversion is efficient, with this compound itself often being undetectable in plasma.[1][3] The liberated cysteamine is the active moiety responsible for the therapeutic effects observed in various experimental and clinical settings, most notably in the treatment of nephropathic cystinosis and in the modulation of lipid profiles.[2][4] This document provides a comprehensive technical overview of the biochemical conversion of this compound to cysteamine, its pharmacokinetic profile, mechanisms of action, and the experimental methodologies used to investigate its effects.
Introduction
This compound is a naturally occurring compound derived from pantothenic acid and is an intermediate in the biosynthesis of Coenzyme A (CoA).[5][6] While its role in CoA metabolism is significant, its function as a prodrug for cysteamine has garnered substantial interest in drug development. Cysteamine is a potent cystine-depleting agent used as the primary treatment for cystinosis, a rare lysosomal storage disorder.[4][7] However, cysteamine administration can be associated with intolerance.[1] this compound offers a potential alternative delivery mechanism.[1][8] Furthermore, the lipomodulating effects of this compound, including the reduction of serum cholesterol and triglycerides, are believed to be mediated by its hydrolysis product, cysteamine.[2][9] Understanding the conversion pathway and the downstream effects of the resulting cysteamine is critical for leveraging this compound in therapeutic applications.
Biochemical Conversion of this compound to Cysteamine
The metabolic journey from this compound to cysteamine is a direct, two-step enzymatic process. First, the disulfide bond of this compound is reduced to form two molecules of its monomer, pantetheine. Subsequently, the enzyme pantetheinase, highly active in the intestinal mucosa and plasma, hydrolyzes pantetheine into its two constituent components: pantothenic acid and cysteamine.[1][10]
The primary enzyme responsible for this hydrolysis is Vanin-1 (VNN1), an ectoenzyme highly expressed in the liver, intestine, and kidney.[10] The resulting cysteamine can then be oxidized to its disulfide form, cystamine, or participate in various cellular processes.[2][10]
Caption: Biochemical pathway of this compound conversion to cysteamine.
Pharmacokinetics and Metabolism
Studies in humans demonstrate that orally administered this compound is rapidly and extensively hydrolyzed, to the extent that the parent compound is not detectable in plasma.[1][3] The metabolic products, however, show distinct pharmacokinetic profiles.
In a study involving children with cystinosis treated with oral D-pantethine, plasma cysteamine concentrations were comparable to those achieved with equivalent doses of cysteamine itself.[1] Peak plasma concentrations of pantothenic acid occurred approximately 2.5 hours after administration.[1][3] The elimination of the resulting pantothenate follows a two-compartment model with a slow elimination half-life.[1]
| Parameter | Value | Subject/Model | Reference |
| Pantetheinase Activity | |||
| Michaelis Constant (Km) | 4.6 µM | Rat Intestinal Enzyme | [1][3] |
| Optimal pH | Broad plateau (4-9) | Rat Intestinal Enzyme | [1][3] |
| Pantothenate Pharmacokinetics (post-pantethine) | |||
| Time to Peak (Tmax) | ~2.5 hours | Cystinotic Children | [1][3] |
| Elimination Half-life (t½) | ~28 hours | Cystinotic Children | [1][3] |
| Cysteamine Pharmacokinetics (post-pantethine) | |||
| Plasma Concentration | Similar to equivalent doses of pure cysteamine | Cystinotic Children | [1] |
Table 1: Pharmacokinetic and Enzymatic Parameters.
Mechanism of Action: Cysteamine in Cystinosis
The therapeutic utility of this compound in nephropathic cystinosis is entirely dependent on its conversion to cysteamine.[4] Cystinosis is characterized by the accumulation of cystine crystals within the lysosomes of cells due to a defective transporter.[7] Cysteamine acts by entering the lysosome, where it participates in a thiol-disulfide exchange reaction with the accumulated cystine. This reaction cleaves the cystine molecule, forming cysteine and a mixed disulfide of cysteamine and cysteine.[4] Both of these smaller molecules can then exit the lysosome via existing transporters, effectively clearing the harmful cystine accumulation.[4][7]
Caption: Mechanism of cysteamine-mediated cystine depletion in lysosomes.
Experimental Evidence and Quantitative Data
The efficacy of this compound as a cysteamine precursor has been demonstrated in various models, from cell cultures to human clinical studies. These studies provide quantitative data on its effects on both cystine depletion and lipid modulation.
| Study Type | Model | This compound/Cystamine Dose | Outcome | % Change | Reference |
| Cystinosis Treatment | |||||
| Clinical Study | Cystinotic Children | 70-1,000 mg/kg/day | WBC Cystine Depletion | Up to 80% | [1][3] |
| In Vitro Study | Cystinotic Fibroblasts | Not specified | Cystine Depletion | As effective as cystamine | [4] |
| Lipid Modulation | |||||
| Clinical Study | Cystinotic Children | 70-1,000 mg/kg/day | Serum Cholesterol | -14% (average) | [1][3] |
| Clinical Trial | Hyperlipidemic Patients | 900 mg/day | Triglycerides (TG) | -16.5% | [6][11] |
| Clinical Trial | Hyperlipidemic Patients | 900 mg/day | Total Cholesterol (TC) | -6% | [11] |
| Clinical Trial | Hyperlipidemic Patients | 900 mg/day | LDL Cholesterol (LDL-C) | -11% | [11] |
| In Vivo Study | Cholesterol-fed Rabbits | Equimolar to cystamine | Plasma Cholesterol | Significantly lowered | [2] |
| In Vivo Study | Diabetic Rats | 0.1% in diet | Plasma Free Fatty Acids | Significantly lowered | [2] |
Table 2: Summary of Quantitative Data from Key Studies.
Key Experimental Methodologies
Investigating the role of this compound as a cysteamine precursor requires robust experimental and analytical protocols.
In Vivo Animal Models
-
Cholesterol-Fed Rabbit Model: Used to assess lipid-lowering effects. Rabbits are typically fed a high-cholesterol diet (e.g., 0.5%) with or without oral this compound or equimolar cystamine. Plasma cholesterol levels are monitored over the study period to determine efficacy.[2]
-
Streptozotocin-Induced Diabetic Rat Model: Used to study effects on dyslipidemia associated with diabetes. Diabetes is induced with a single injection of streptozotocin (e.g., 40 mg/kg). Rats are then fed a diet containing this compound (e.g., 0.1%) for a set period (e.g., 2 weeks), after which plasma free fatty acids and other lipid markers are analyzed.[2]
Analytical Quantification of Cysteamine
The measurement of cysteamine in biological samples is challenging due to its lack of a chromophore and its susceptibility to oxidation.[12] High-performance liquid chromatography (HPLC) is the predominant method.
-
Protocol: HPLC with Electrochemical Detection
-
Sample Preparation: Homogenize tissue or plasma samples rapidly on ice to prevent post-mortem production of cysteamine.[13]
-
Reduction: Treat the sample with a reducing agent like tributylphosphine to convert any cystamine and mixed disulfides back to free cysteamine.[13]
-
Chromatography: Separate the thiols using a reversed-phase C18 column.[13][14]
-
Detection: Quantify cysteamine using an electrochemical detector, which is sensitive to the thiol group.[13]
-
-
Protocol: HPLC with Fluorometric Detection
-
Sample Preparation & Reduction: As above, but dithiothreitol (DTT) can also be used for reduction.[13]
-
Derivatization: React the thiol groups in the sample with a fluorescent labeling agent, such as 7-diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin.[13]
-
Chromatography: Separate the fluorescently-tagged derivatives by reversed-phase HPLC.[13]
-
Detection: Detect and quantify the derivatives using a fluorescence detector.[13]
-
Caption: General experimental workflow for studying this compound pharmacology.
Conclusion and Implications for Drug Development
The evidence strongly supports the role of this compound as an effective oral prodrug for cysteamine. Its rapid and efficient conversion by pantetheinase (Vanin-1) makes it a viable delivery system for therapeutic applications targeting cysteamine-responsive conditions. For drug developers, this compound offers several advantages:
-
Alternative Therapy: It may serve as a better-tolerated alternative to direct cysteamine administration for conditions like cystinosis.[1]
-
Dual-Action Potential: In dyslipidemia, the delivery of cysteamine via this compound provides the active lipid-modulating agent, while the co-product, pantothenic acid, supports overall CoA metabolism.[2][15]
-
Established Safety: this compound has a long history of use as a dietary supplement with a favorable safety profile.[9][11]
Future research should focus on optimizing dosing strategies to maximize cysteamine delivery for specific indications and further elucidating the full spectrum of activities mediated by this compound-derived cysteamine.
References
- 1. Metabolism of this compound in cystinosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound lipomodulation: evidence for cysteamine mediation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolism of this compound in cystinosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound and cystamine deplete cystine from cystinotic fibroblasts via efflux of cysteamine-cysteine mixed disulfide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. alzdiscovery.org [alzdiscovery.org]
- 7. Effects of long-term cysteamine treatment in patients with cystinosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapy of cystinosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound, a derivative of vitamin B5, favorably alters total, LDL and non-HDL cholesterol in low to moderate cardiovascular risk subjects eligible for statin therapy: a triple-blinded placebo and diet-controlled investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Challenges for cysteamine stabilization, quantification, and biological effects improvement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measurement of cyst(e)amine in physiological samples by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. altmedrev.com [altmedrev.com]
The Physiological Function of Pantethine vs. Pantothenic Acid: A Technical Guide
Abstract: This technical guide provides an in-depth comparison of the physiological functions of pantothenic acid (Vitamin B5) and its dimeric derivative, pantethine. While both molecules serve as precursors to the essential cofactor Coenzyme A (CoA), their metabolic fates and ultimate physiological impacts differ significantly. Pantothenic acid's primary role is confined to its function as a substrate for the CoA biosynthetic pathway. In contrast, this compound not only contributes to the CoA pool but also exerts distinct hypolipidemic effects, a property not observed with pantothenic acid supplementation alone. This document details the biochemical pathways, comparative mechanisms of action, quantitative efficacy in lipid modulation, and key experimental protocols relevant to the study of these compounds. It is intended for researchers, scientists, and professionals in the field of drug development.
Introduction: Two Forms of Vitamin B5
Pantothenic acid, known as vitamin B5, is a water-soluble B vitamin essential for all life.[1] Its biological significance stems from its role as the key precursor for the biosynthesis of Coenzyme A (CoA), a fundamental cofactor in over 70 enzymatic pathways, including the metabolism of carbohydrates, proteins, and fats.[2][3]
This compound is the dimeric, stable disulfide form of pantetheine.[2][4] Structurally, it consists of two pantetheine molecules linked by a disulfide bridge.[5] Pantetheine itself is an intermediate in the CoA synthesis pathway, formed from pantothenic acid and the amino acid cysteine.[2] While pantothenic acid is ubiquitous in foods, this compound is less common and is primarily utilized as a dietary supplement.[6][7] The critical distinction lies in their metabolic pathways and physiological activities: pantothenic acid's function is primarily as a vitamin, whereas this compound exhibits additional therapeutic activities, particularly in the regulation of lipid metabolism.[5][8]
Biochemical and Metabolic Pathways
The physiological effects of both molecules are dictated by their absorption and subsequent enzymatic conversions within the cell.
Pantothenic Acid Metabolism and Coenzyme A Synthesis
Dietary pantothenic acid is typically ingested as CoA or acyl carrier protein (ACP), which must be hydrolyzed in the intestinal lumen to pantetheine and subsequently to free pantothenic acid to be absorbed.[3][6][9] Once inside the cell, pantothenic acid undergoes a universal five-step enzymatic process to be converted into CoA.[10][11]
The key steps are as follows:
-
Phosphorylation: Pantothenate Kinase (PanK) phosphorylates pantothenic acid to 4'-phosphopantothenate. This is the rate-limiting and primary regulatory step in the entire pathway.
-
Cysteine Addition: Phosphopantothenoylcysteine synthetase adds a cysteine molecule.
-
Decarboxylation: The product is then decarboxylated to form 4'-phosphopantetheine.
-
Adenylylation: Phosphopantetheine adenylyltransferase adds an AMP moiety from ATP to create dephospho-CoA.
-
Phosphorylation: Finally, dephospho-CoA kinase phosphorylates the 3'-hydroxyl group of the ribose moiety to yield the active Coenzyme A.[2]
The activity of PanK is subject to feedback inhibition by CoA and its thioesters, such as acetyl-CoA, which allows cells to tightly regulate the intracellular CoA pool.[11]
This compound Metabolism
Upon oral administration, this compound is not absorbed intact. It is rapidly hydrolyzed in the intestinal lumen by the enzyme pantetheinase into two molecules of pantetheine.[12] Pantetheinase further cleaves pantetheine into its constituent molecules: pantothenic acid and cysteamine.[2][12][13]
This metabolic fate is the primary differentiator between the two compounds. While the resulting pantothenic acid molecule enters the CoA synthesis pathway described above, the cell is also supplied with cysteamine, a potent aminothiol that has its own distinct biological activities.[12][14]
Comparative Physiological Functions
Role as a Coenzyme A Precursor
Both pantothenic acid and this compound serve as precursors for CoA synthesis.[15] this compound is considered a more direct or metabolically active form because it is structurally closer to the 4'-phosphopantetheine intermediate in the CoA pathway, bypassing the initial rate-limiting step involving PanK and the subsequent cysteine addition.[16] However, its rapid hydrolysis prior to absorption means its primary contribution to the CoA pool is via the liberated pantothenic acid.[12]
Lipid Metabolism Modulation: The Key Differentiator
The most significant functional difference is this compound's ability to modulate lipid profiles. Multiple clinical trials have demonstrated that this compound supplementation can significantly lower total cholesterol (TC), low-density lipoprotein cholesterol (LDL-C), and triglycerides (TG), while sometimes increasing high-density lipoprotein cholesterol (HDL-C).[5][8][17] This effect is not seen even with high doses of pantothenic acid, indicating that the mechanism is not simply due to increased CoA synthesis.[5] The lipid-lowering effect is largely attributed to the actions of this compound's metabolites, particularly cysteamine.[14]
Mechanism of Action in Dyslipidemia (this compound)
Two primary mechanisms have been proposed to explain the hypolipidemic effects of this compound. These are not mutually exclusive and may act in concert.
-
Increased Coenzyme A Levels: One theory suggests that by providing a more direct precursor, this compound increases intracellular CoA levels.[5] Elevated CoA can allosterically regulate key enzymes and influence the expression of genes involved in lipid synthesis and catabolism.[5][18]
-
Cysteamine-Mediated Effects: A growing body of evidence suggests that the hydrolysis product, cysteamine, is the primary mediator of this compound's lipid-lowering action.[14] In vitro and in vivo studies have shown that cysteamine, but not pantothenic acid, can replicate the cholesterol-modulating effects of this compound.[14] Cysteamine is theorized to inactivate key sulfur-containing enzymes in the liver that are involved in cholesterol and triglyceride synthesis.[5]
Key enzymatic targets for this compound and its metabolites include:
-
HMG-CoA Reductase: Inhibition of this rate-limiting enzyme in cholesterol biosynthesis reduces the endogenous production of cholesterol.[8][18]
-
Acetyl-CoA Carboxylase (ACC): Inhibition of ACC, a critical enzyme in fatty acid synthesis, leads to reduced triglyceride synthesis.[18]
Quantitative Efficacy in Lipid Management
Numerous clinical studies have quantified the effects of this compound on serum lipids in hyperlipidemic subjects. The results demonstrate a consistent and statistically significant improvement in key cardiovascular risk markers.
| Study Type / Reference | Patient Population | Dosage | Duration | Total Cholesterol (TC) | LDL-C | Triglycerides (TG) | HDL-C |
| Systematic Review[19] | 646 hyperlipidemic subjects (28 trials) | Median: 900 mg/day (600-1200 mg range) | Avg: 13 weeks | ↓ 15% (by month 4) | ↓ 20% (by month 4) | ↓ 32% (by month 4) | Not significant |
| RCT[17][20] | 32 low-moderate CVD risk subjects | 600-900 mg/day | 16 weeks | ↓ Significant (P=0.040) | ↓ 11% (P=0.006) | Not significant | Not significant |
| Double-Blind RCT[4] | 29 hyperlipoproteinemia patients (Type IIB) | 900 mg/day (300 mg t.i.d.) | 8 weeks | ↓ 13.5% | ↓ 13.5% | ↓ ~30% (initial) | ↑ ~10% |
| Long-term Trial[21] | 24 dyslipidemia patients | Not specified | 12 months | ↓ Significant | ↓ Significant | ↓ Significant | ↑ Significant |
Table 1: Summary of Quantitative Data from Clinical Trials on this compound Supplementation.
Key Experimental Protocols
The differentiation and characterization of this compound and pantothenic acid rely on a variety of standardized experimental procedures.
Protocol for Clinical Evaluation of Hypolipidemic Agents
A randomized, double-blind, placebo-controlled trial is the gold standard for evaluating the efficacy of a compound like this compound.
-
Patient Recruitment: Subjects are screened based on predefined inclusion criteria (e.g., elevated LDL-C levels) and exclusion criteria (e.g., use of other lipid-lowering medications).[22]
-
Baseline Measurement: After a 9-12 hour fast, baseline blood samples are drawn to determine initial TC, LDL-C, HDL-C, and TG levels.[23]
-
Randomization: Subjects are randomly assigned to either the active treatment group (this compound) or a placebo group in a double-blind fashion.[17]
-
Intervention: The assigned capsules are administered for a predefined period (e.g., 8-16 weeks).[4][17]
-
Follow-up and Data Collection: Blood samples are collected at specified intervals throughout the study to monitor lipid levels and assess safety and tolerance.[17]
-
Statistical Analysis: After the trial concludes and data is unblinded, statistical methods are used to compare the changes in lipid parameters between the intervention and placebo groups.[17]
Protocol: In Vitro HMG-CoA Reductase Inhibition Assay
This spectrophotometric assay measures the ability of a compound to inhibit the HMG-CoA reductase enzyme, which catalyzes the conversion of HMG-CoA to mevalonate, consuming NADPH in the process.[7][24]
-
Reagent Preparation: Prepare assay buffer (e.g., 100 mM potassium phosphate, pH 7.4), NADPH solution, HMG-CoA substrate solution, and the test compound (e.g., this compound, cysteamine) at various concentrations. A known inhibitor like pravastatin is used as a positive control.[24][25]
-
Reaction Mixture: In a 96-well plate, combine the assay buffer, NADPH, HMG-CoA substrate, and the test compound or control.[7]
-
Initiation: Initiate the reaction by adding a stock solution of the catalytic domain of human recombinant HMG-CoA reductase to each well.[24]
-
Measurement: Immediately place the plate in a spectrophotometer capable of kinetic measurements. Monitor the decrease in absorbance at 340 nm (the wavelength absorbed by NADPH) at 37°C over a period of 10-15 minutes.[24][26]
-
Data Analysis: The rate of NADPH consumption is proportional to enzyme activity. Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor). The IC50 value (the concentration required to inhibit 50% of the enzyme's activity) can then be determined.[7][27]
Protocol: Quantification of Cellular Coenzyme A
High-Performance Liquid Chromatography (HPLC) is a common and reliable method for measuring CoA and its thioesters in biological samples.[28][29]
-
Sample Collection and Homogenization: Harvest cultured cells or animal tissues and immediately place them on ice. Homogenize the samples in an ice-cold extraction solution, such as perchloric acid (PCA), to precipitate proteins and quench enzymatic activity.[29]
-
Extraction: Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C. The protein-free supernatant, which contains CoA and other small molecules, is collected for analysis.[29]
-
HPLC Analysis: Inject the supernatant into an HPLC system equipped with a suitable column (e.g., C18 reverse-phase).
-
Separation: Use a gradient elution protocol with mobile phases (e.g., phosphate buffers with an ion-pairing agent) to separate CoA, acetyl-CoA, and other related compounds.
-
Detection and Quantification: Detect the eluting compounds using a UV detector. The concentration of CoA in the sample is calculated by comparing the peak area to a standard curve generated with known concentrations of purified CoA.[29] More sensitive detection can be achieved with mass spectrometry (LC-MS).[30]
Protocol: Serum Lipid Profile Analysis
This standard clinical protocol measures the main lipid components in a blood sample.[31]
-
Sample Collection: Collect a blood sample from a patient following a 9-12 hour fast. Allow the blood to clot and then centrifuge to separate the serum.[23]
-
Total Cholesterol (TC) Measurement: Use an enzymatic, colorimetric method. Cholesterol esters are hydrolyzed, and the resulting cholesterol is oxidized by cholesterol oxidase, producing hydrogen peroxide. In a subsequent reaction catalyzed by peroxidase, the hydrogen peroxide reacts with a chromogen to produce a colored product, the intensity of which is proportional to the TC concentration and is measured spectrophotometrically.[32]
-
Triglycerides (TG) Measurement: Use a similar enzymatic method where lipase hydrolyzes triglycerides into glycerol and free fatty acids. The glycerol is then phosphorylated and oxidized, leading to a reaction that can be measured spectrophotometrically or fluorometrically.[32]
-
HDL-C Measurement: Precipitate non-HDL lipoproteins (LDL and VLDL) using a reagent (e.g., phosphotungstic acid/magnesium chloride). After centrifugation, the cholesterol remaining in the supernatant (HDL-C) is measured using the same enzymatic method as for TC.[32]
-
LDL-C Calculation: LDL-C is typically not measured directly but is calculated using the Friedewald equation: LDL-C = TC - HDL-C - (TG/5). This formula is valid for triglyceride levels below 400 mg/dL.[23]
Conclusion
Pantothenic acid and this compound, while biochemically related, exhibit distinct physiological profiles. The function of pantothenic acid is fundamentally that of a vitamin—an essential precursor for the synthesis of Coenzyme A. It does not possess intrinsic lipid-lowering capabilities. This compound, in contrast, functions as both a CoA precursor and a proactive hypolipidemic agent. Its metabolic cleavage to yield not only pantothenic acid but also cysteamine provides a dual mechanism of action. This allows this compound to modulate cholesterol and triglyceride synthesis pathways in a manner that pantothenic acid cannot. For researchers and drug development professionals, understanding this distinction is critical. This compound represents a molecule with therapeutic potential for managing dyslipidemia, a potential that appears to be mediated by its unique metabolic fate rather than simply an enhancement of its vitamin B5 activity.
References
- 1. Quantification of Coenzyme A in Cells and Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eujournal.org [eujournal.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Controlled evaluation of this compound, a natural hypolipidemic compound, in patients with different forms of hyperlipoproteinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Pantothenic acid - Wikipedia [en.wikipedia.org]
- 7. japsonline.com [japsonline.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. brainkart.com [brainkart.com]
- 10. Biosynthesis of Pantothenic Acid and Coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Physiological roles of the pantothenate kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Metabolism of this compound in cystinosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. This compound lipomodulation: evidence for cysteamine mediation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. go.drugbank.com [go.drugbank.com]
- 16. altmedrev.com [altmedrev.com]
- 17. This compound, a derivative of vitamin B5, favorably alters total, LDL and non-HDL cholesterol in low to moderate cardiovascular risk subjects eligible for statin therapy: a triple-blinded placebo and diet-controlled investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. What is the mechanism of this compound? [synapse.patsnap.com]
- 19. enduranceresearch.com [enduranceresearch.com]
- 20. This compound, a derivative of vitamin B5, favorably alters total, LDL and non-HDL cholesterol in low to moderate cardiovascular risk subjects eligible for statin therapy: a triple-blinded placebo and diet-controlled investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Effectiveness of long-term treatment with this compound in patients with dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. PhenX Toolkit: Protocols [phenxtoolkit.org]
- 23. The Measurement of Lipids, Lipoproteins, Apolipoproteins, Fatty Acids, and Sterols, and Next Generation Sequencing for the Diagnosis and Treatment of Lipid Disorders - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. In Vitro Screening for β-Hydroxy-β-methylglutaryl-CoA Reductase Inhibitory and Antioxidant Activity of Sequentially Extracted Fractions of Ficus palmata Forsk - PMC [pmc.ncbi.nlm.nih.gov]
- 25. tandfonline.com [tandfonline.com]
- 26. 3.2.4. HMG-CoA Reductase Enzyme Assay [bio-protocol.org]
- 27. japsonline.com [japsonline.com]
- 28. Methods for measuring CoA and CoA derivatives in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. mdpi.com [mdpi.com]
- 30. researchgate.net [researchgate.net]
- 31. Lipid Profile Test: Purpose, Procedure & Result Interpretation [blallab.com]
- 32. pubcompare.ai [pubcompare.ai]
Pantethine's Role in Regulating Gene Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pantethine, the dimeric form of pantetheine and a precursor to Coenzyme A (CoA), is a pleiotropic molecule with significant effects on cellular metabolism and inflammatory processes. Emerging evidence indicates that this compound's physiological activities extend to the regulation of gene expression, influencing a range of pathologies from neurodegenerative diseases to dyslipidemia. This technical guide provides an in-depth analysis of the molecular mechanisms by which this compound modulates gene expression, with a focus on its impact on key signaling pathways, including NF-κB and SREBP2. We present a synthesis of current research, including quantitative data on gene expression changes, detailed experimental protocols for studying these effects, and visual representations of the underlying signaling cascades. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development seeking to understand and leverage the therapeutic potential of this compound.
Introduction
This compound is a naturally occurring compound that serves as a critical intermediate in the biosynthesis of Coenzyme A (CoA), an essential cofactor in numerous metabolic pathways, including the synthesis and oxidation of fatty acids.[1][2] Beyond its role in metabolism, this compound has demonstrated a remarkable ability to modulate inflammatory and immune responses.[1] Recent studies have begun to unravel the molecular underpinnings of these effects, revealing a significant role for this compound in the regulation of gene expression.
This guide will explore the multifaceted mechanisms through which this compound influences the transcriptional landscape of the cell. We will delve into its effects on inflammatory and metabolic signaling pathways, supported by quantitative data from preclinical studies. Furthermore, this document provides detailed experimental methodologies to facilitate further research in this promising area.
Mechanisms of Action in Gene Regulation
This compound's influence on gene expression is not mediated by a single mechanism but rather through a network of interconnected pathways. The primary modes of action identified to date involve the modulation of key transcription factors and signaling cascades that are central to inflammation and lipid metabolism.
Downregulation of Pro-Inflammatory Gene Expression via NF-κB Signaling
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response, orchestrating the expression of a vast array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[3] In pathological conditions such as neuroinflammation, the aberrant activation of NF-κB is a key driver of disease progression.
This compound has been shown to attenuate the inflammatory response by suppressing the NF-κB signaling cascade.[1] In a preclinical model of Alzheimer's disease, long-term treatment with this compound resulted in a significant reduction in the expression of NF-κB target genes in the hippocampus.[1] This inhibitory effect is thought to be mediated, at least in part, by this compound's ability to alter the lipid composition of cellular membranes, which can impact the function of membrane-associated signaling proteins involved in NF-κB activation.[1]
Regulation of Lipid Metabolism through the SREBP2 Pathway
Sterol Regulatory Element-Binding Protein 2 (SREBP2) is a master transcriptional regulator of cholesterol biosynthesis and uptake.[4] It controls the expression of a suite of genes involved in cholesterol metabolism, including HMG-CoA reductase (HMGCR) and the low-density lipoprotein receptor (LDLR).[4]
This compound has been observed to modulate the SREBP2 pathway, contributing to its well-documented lipid-lowering effects.[5][6] By influencing the activity of this pathway, this compound can decrease the synthesis of cholesterol and enhance its clearance from the circulation. The precise molecular interactions between this compound or its metabolites and the SREBP2 activation machinery are an active area of investigation.
Quantitative Data on Gene Expression Changes
The modulatory effects of this compound on gene expression have been quantified in several preclinical studies. The following tables summarize key findings from a study investigating the impact of long-term this compound treatment in a 5XFAD transgenic mouse model of Alzheimer's disease.
Table 1: this compound-Mediated Downregulation of Overexpressed Genes in 5XFAD Mice
| Gene Symbol | Gene Name | Function | Fold Change (Tg vs. WT) | Fold Change (Tg + this compound vs. Tg) |
| Gfap | Glial fibrillary acidic protein | Astrocyte activation marker | Increased | Decreased |
| Aif1 (Iba1) | Allograft inflammatory factor 1 | Microglia activation marker | Increased | Decreased |
| Tlr2 | Toll-like receptor 2 | Innate immunity, inflammation | Increased | Decreased |
| C1qa | Complement C1q A chain | Complement activation | Increased | Decreased |
| C1qb | Complement C1q B chain | Complement activation | Increased | Decreased |
| C1qc | Complement C1q C chain | Complement activation | Increased | Decreased |
| Trem2 | Triggering receptor expressed on myeloid cells 2 | Phagocytosis, microglial function | Increased | Decreased |
Data synthesized from Gritti et al., 2019.[1]
Table 2: this compound-Mediated Upregulation of Underexpressed Genes in 5XFAD Mice
| Gene Symbol | Gene Name | Function | Fold Change (Tg vs. WT) | Fold Change (Tg + this compound vs. Tg) |
| Syn2 | Synapsin II | Synaptic vesicle function | Decreased | Increased |
| Gria2 | Glutamate ionotropic receptor AMPA type subunit 2 | Neurotransmission | Decreased | Increased |
| Gpd2 | Glycerol-3-phosphate dehydrogenase 2 | Glycolysis, energy metabolism | Decreased | Increased |
Data synthesized from Gritti et al., 2019.[1]
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the complex biological processes discussed, the following diagrams have been generated using the DOT language.
Signaling Pathways
Caption: this compound's modulation of NF-κB and SREBP2 signaling pathways.
Experimental Workflows
Caption: Workflow for analyzing this compound's effect on gene expression.
Detailed Experimental Protocols
The following protocols provide a general framework for conducting experiments to assess the impact of this compound on gene expression. These should be adapted based on the specific experimental context and available resources.
Total RNA Extraction from Tissues
This protocol is based on the TRIzol reagent method, suitable for various tissue types.
Materials:
-
TRIzol reagent
-
Chloroform
-
Isopropanol
-
75% Ethanol (in RNase-free water)
-
RNase-free water
-
Homogenizer or mortar and pestle
-
Microcentrifuge and RNase-free tubes
Procedure:
-
Homogenization: Homogenize 50-100 mg of tissue in 1 mL of TRIzol reagent using a homogenizer. For tough tissues, grinding in liquid nitrogen using a mortar and pestle is recommended.
-
Phase Separation: Incubate the homogenate for 5 minutes at room temperature. Add 0.2 mL of chloroform per 1 mL of TRIzol, cap the tube securely, and shake vigorously for 15 seconds. Incubate at room temperature for 2-3 minutes.
-
Centrifuge the sample at 12,000 x g for 15 minutes at 4°C. This will separate the mixture into a lower red phenol-chloroform phase, an interphase, and a colorless upper aqueous phase containing the RNA.
-
RNA Precipitation: Carefully transfer the upper aqueous phase to a fresh tube. Precipitate the RNA by adding 0.5 mL of isopropanol per 1 mL of TRIzol used initially. Mix and incubate at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet on the side and bottom of the tube.
-
RNA Wash: Discard the supernatant. Wash the RNA pellet with at least 1 mL of 75% ethanol per 1 mL of TRIzol. Mix by vortexing and centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Resuspension: Discard the ethanol wash. Briefly air-dry the pellet for 5-10 minutes. Do not over-dry as this will make the RNA difficult to dissolve. Resuspend the RNA in an appropriate volume of RNase-free water.
-
Quantification and Quality Control: Determine the concentration and purity of the RNA using a spectrophotometer (A260/A280 ratio). Assess RNA integrity using an Agilent Bioanalyzer or equivalent.[7]
cDNA Synthesis and Labeling for Microarray Analysis
This protocol describes an indirect labeling method using aminoallyl-modified nucleotides.
Materials:
-
Total RNA (5-20 µg)
-
Oligo(dT) and/or random primers
-
Reverse transcriptase (e.g., SuperScript III)
-
dNTP mix containing aminoallyl-dUTP
-
Fluorescent dyes with NHS-esters (e.g., Cy3, Cy5)
-
cDNA purification columns
Procedure:
-
First-Strand cDNA Synthesis: In a sterile tube, combine total RNA with oligo(dT) and/or random primers. Heat to 70°C for 10 minutes to denature, then place on ice.
-
Add the reverse transcription master mix containing buffer, DTT, dNTPs (with aminoallyl-dUTP), and reverse transcriptase. Incubate at 46°C for 2-3 hours.[8]
-
RNA Hydrolysis: Add NaOH and incubate at 65°C for 15 minutes to degrade the RNA template. Neutralize the reaction with HCl.
-
cDNA Purification: Purify the aminoallyl-cDNA using a specialized purification column to remove unincorporated dNTPs and other reaction components.[8]
-
Dye Coupling: Resuspend the purified cDNA in a coupling buffer. Add the NHS-ester-containing fluorescent dye (dissolved in DMSO) and incubate for 1 hour at room temperature in the dark.
-
Quenching and Final Purification: Quench the reaction by adding hydroxylamine. Purify the labeled cDNA using a purification column to remove uncoupled dye.[9]
Microarray Hybridization
Materials:
-
Labeled cDNA probes (e.g., Cy3 and Cy5 labeled)
-
Microarray slides
-
Hybridization buffer
-
Hybridization chamber
-
Wash buffers
Procedure:
-
Probe Preparation: Combine the Cy3 and Cy5 labeled cDNA probes. Add hybridization buffer and denature at 95°C for 5 minutes, then centrifuge briefly.
-
Hybridization: Apply the probe mixture to the microarray slide. Cover with a coverslip, avoiding air bubbles. Place the slide in a hybridization chamber and incubate overnight at the appropriate temperature (e.g., 42°C).
-
Washing: After hybridization, wash the slides in a series of wash buffers with increasing stringency to remove non-specifically bound probe.
-
Scanning: Dry the slides by centrifugation and scan immediately using a microarray scanner at the appropriate wavelengths for the fluorescent dyes used.
Quantitative Real-Time PCR (RT-qPCR)
This protocol outlines a two-step RT-qPCR procedure for validating microarray data.[10]
Materials:
-
Total RNA
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green or TaqMan)
-
Gene-specific forward and reverse primers
-
Real-time PCR instrument
Procedure:
-
Reverse Transcription: Synthesize cDNA from 1-2 µg of total RNA using a cDNA synthesis kit according to the manufacturer's instructions.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing qPCR master mix, forward and reverse primers, and diluted cDNA template. Include no-template controls for each primer set.
-
Real-Time PCR: Perform the qPCR in a real-time PCR instrument using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative gene expression using the ΔΔCt method, normalizing to a stable housekeeping gene.
Conclusion
This compound's role in regulating gene expression is a rapidly evolving field of study with significant therapeutic implications. Its ability to modulate key signaling pathways involved in inflammation and lipid metabolism, such as NF-κB and SREBP2, underscores its potential as a multi-target agent for complex diseases. The quantitative data and detailed methodologies presented in this guide provide a foundation for further research into the precise molecular mechanisms of this compound's action and its translation into clinical applications. Future studies should aim to expand upon the quantitative gene expression data in various disease models and further elucidate the intricate signaling networks influenced by this promising compound.
References
- 1. Long-Term this compound Treatment Counteracts Pathologic Gene Dysregulation and Decreases Alzheimer’s Disease Pathogenesis in a Transgenic Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for Total RNA Extraction/Purification - CD Genomics [cd-genomics.com]
- 3. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DOT (graph description language) - Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. This compound, a derivative of vitamin B5, favorably alters total, LDL and non-HDL cholesterol in low to moderate cardiovascular risk subjects eligible for statin therapy: a triple-blinded placebo and diet-controlled investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RNA isolation: Methods, challenges, and applications | QIAGEN [qiagen.com]
- 8. Indirect cDNA Labeling for Microarrays | Thermo Fisher Scientific - US [thermofisher.com]
- 9. ipmb.sinica.edu.tw [ipmb.sinica.edu.tw]
- 10. 定量反轉錄 PCR (RT-qPCR)的基本原理 | Thermo Fisher Scientific - TW [thermofisher.com]
Pantethine's Role in Neuroinflammatory Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation is a critical component in the pathogenesis of a wide range of neurodegenerative disorders, including Alzheimer's disease (AD), Parkinson's disease (PD), and multiple sclerosis (MS). It involves the activation of glial cells—microglia and astrocytes—which release pro-inflammatory cytokines, chemokines, and reactive oxygen species, leading to neuronal damage and progressive functional decline.[1] Pantethine, the dimeric form of pantetheine and a stable precursor to coenzyme A (CoA), has emerged as a molecule of interest for its potential to modulate these inflammatory cascades.[2][3] As a dietary supplement, it is known for its hypolipidemic properties, but a growing body of preclinical evidence suggests it possesses significant anti-inflammatory and neuroprotective effects.[4][5]
This technical guide provides an in-depth analysis of this compound's involvement in neuroinflammatory pathways, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying molecular mechanisms.
Metabolism and Bioavailability
This compound is a low-molecular-weight thiol that, upon administration, is hydrolyzed to pantetheine. Pantetheine is further metabolized by the enzyme pantetheinase into pantothenic acid (vitamin B5) and cysteamine.[2][6] While this compound itself is not believed to cross the blood-brain barrier (BBB), its metabolite, cysteamine, is BBB-penetrant.[7] This suggests that the neuroprotective effects observed in vivo may be mediated, at least in part, by cysteamine, which is known for its antioxidant properties.[7] The primary role of this compound is to serve as a precursor for the synthesis of Coenzyme A (CoA), a vital cofactor in numerous metabolic processes, including the tricarboxylic acid (TCA) cycle and fatty acid metabolism.[3][6]
Mechanisms of Action in Neuroinflammation
This compound exerts its anti-neuroinflammatory effects through multiple interconnected pathways, primarily by modulating glial cell activation, reducing oxidative stress, and regulating the expression of inflammatory genes.
Modulation of Glial Cell Activity
In neurodegenerative models, this compound has been shown to significantly reduce the reactivity of both astrocytes and microglia. In the 5xFAD mouse model of Alzheimer's disease, long-term treatment resulted in a substantial decrease in glial fibrillary acidic protein (GFAP), an astrocyte marker, and ionized calcium-binding adapter molecule 1 (IBA1), a microglia marker.[2] This reduction in gliosis is associated with a decrease in the production of pro-inflammatory mediators by these cells.[4][8]
Regulation of Cytokine Production and Signaling
A key aspect of this compound's anti-inflammatory action is its ability to suppress the production of pro-inflammatory cytokines. Studies have consistently demonstrated that this compound treatment leads to a reduction in Interleukin-1 beta (IL-1β) mRNA and protein expression in both cultured astrocytes and in the brains of AD model mice.[2][8] This effect may be linked to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a critical transcription factor that governs the expression of many inflammatory genes, including cytokines.[2][9] It is hypothesized that this compound, possibly by altering the lipid composition of cell membranes, may interfere with the activation of Toll-like receptors (TLRs) that signal through NF-κB, thereby preventing its translocation to the nucleus and subsequent transcription of inflammatory genes.[2]
Amelioration of Oxidative Stress
This compound and its derivatives contribute to the restoration of redox homeostasis in the central nervous system.[10][11] In experimental models of PD and in vitro studies, pantothenic acid derivatives have been shown to modulate oxidative stress parameters and the thiol-disulfide balance.[10][11] They can increase the antioxidant capacity of nervous tissue by stabilizing the glutathione system, a key endogenous antioxidant, and attenuating lipid peroxidation.[12][13] This is crucial in neuroinflammation, as oxidative stress and inflammation are mutually reinforcing processes.[4]
Gene Expression Reprogramming
Transcriptomic analysis in the 5xFAD mouse model revealed that this compound treatment can reverse the pathological gene expression profile.[2][7] It represses the overexpression of genes associated with inflammation (e.g., Aif1, Cd68, Tlr2), complement activation (C1q, C4a), and phagocytosis (Trem2).[7] Concurrently, it restores the expression of downregulated genes involved in synaptic activity and the processing of amyloid precursor protein (APP), suggesting a broader neuro-restorative effect beyond simple anti-inflammation.[2][7]
Quantitative Data from Preclinical Models
The effects of this compound have been quantified in various preclinical models of neurodegenerative diseases. The following tables summarize key findings.
Table 1: Effects of this compound on Glial Reactivity and Aβ Deposition in 5xFAD Mice
| Parameter | Model | Treatment Protocol | Result | Reference |
|---|---|---|---|---|
| Astrocyte Reactivity (GFAP) | 5xFAD Mice | 15 mg, i.p., 3x/week for 5.5 months | 80% reduction | [7],[2] |
| Microglial Reactivity (IBA1) | 5xFAD Mice | 15 mg, i.p., 3x/week for 5.5 months | 40% reduction | [7],[2] |
| Aβ Deposition | 5xFAD Mice | 15 mg, i.p., 3x/week for 5.5 months | 85% reduction | [7],[2] |
| IL-1β mRNA Expression | Primary Astrocytes (5xFAD) | Pre-treatment with this compound | Significant reduction | [8] |
| IL-1β Protein Production | 5xFAD Mice Cortex | 15 mg, i.p., 3x/week for 5.5 months | Significant reduction |[2] |
Table 2: Modulation of Gene Expression by this compound in 5xFAD Mice Hippocampus
| Gene Category | Gene Examples | Effect in 5xFAD Mice | Effect of this compound Treatment | Reference |
|---|---|---|---|---|
| Inflammation | Aif1, Cd68, Tlr2, Tlr7, Cd14, Gfap | Overexpressed | Repressed | [7],[2] |
| Complement Activation | C1qa, C1qb, C1qc, C4a, C4b | Overexpressed | Repressed | [7] |
| Phagocytosis | Csf1r, Trem2 | Overexpressed | Repressed | [7] |
| Synaptic Activity | Syn2, Gria2, Nrxn1, Cacna2d1 | Downregulated | Restored | [7] |
| Aβ Processing | Apba2, Appbp2, Grm5, Gpd2 | Downregulated | Restored |[7] |
Table 3: Effects of this compound in a Mouse Model of Multiple Sclerosis (EAE)
| Parameter | Model | Finding | Result | Reference |
|---|---|---|---|---|
| T Cell Activation | EAE Mice | CoA fueling with this compound | Limited T cell activation | [14] |
| Pro-inflammatory Cytokines | EAE Mice | CoA fueling with this compound | Reduced cytokine production | [14] |
| Disease Development | EAE Mice | Pre-clinical treatment | Inhibited development of EAE | [14] |
| Disease Course | EAE Mice | Therapeutic treatment (post-onset) | Significantly ameliorated disease course | [14] |
| Human T Cells | T cells from MS patients | In vitro treatment | Reduced pro-inflammatory cytokine production |[14] |
Experimental Protocols
The findings described are based on rigorous experimental methodologies. Below are outlines of key protocols cited.
Animal Models
-
5xFAD Mouse Model of Alzheimer's Disease: These transgenic mice express five human familial AD mutations in APP and presenilin-1 (PS1), leading to aggressive Aβ42 production, plaque formation, and gliosis by 2 months of age.[2] For long-term studies, male mice were typically treated from 1.5 months of age for 5.5 months with intraperitoneal (i.p.) injections of this compound (e.g., 15 mg) or saline control three times per week.[2]
-
Experimental Autoimmune Encephalomyelitis (EAE) Model of Multiple Sclerosis: EAE is induced in mice by immunization with myelin oligodendrocyte glycoprotein (MOG) peptide in complete Freund's adjuvant (CFA), followed by pertussis toxin injections. This triggers an autoimmune response against the myelin sheath, mimicking aspects of MS. This compound is administered to evaluate its effect on the activation and pathogenic potential of myelin-specific T cells.[14]
Cell Culture
-
Primary Astrocyte Cultures: Cortical astrocytes are isolated from neonatal (P0-P2) 5xFAD or wild-type (WT) mice. Cells are cultured and may be pre-treated with this compound before exposure to oligomeric amyloid-beta (oAβ) to assess the compound's protective effects against Aβ-induced reactivity and inflammation.[8]
Biochemical and Molecular Assays
-
Immunohistochemistry (IHC): Brain sections (e.g., hippocampus) are stained with specific antibodies against GFAP (for astrocytes), IBA1 (for microglia), and Aβ to visualize and quantify glial reactivity and plaque load.[2]
-
ELISA: Protein levels of cytokines like IL-1β are quantified in brain homogenates or cell culture supernatants using enzyme-linked immunosorbent assays.[8]
-
Quantitative PCR (qPCR): mRNA expression levels of inflammatory genes (e.g., Il1b, Gfap) are measured in RNA extracted from brain tissue or cultured cells.[8]
-
cDNA Microarrays: Whole-genome expression analysis is performed on RNA from brain tissue (e.g., hippocampus) to obtain a comprehensive transcriptomic profile of the effects of this compound treatment.[2]
Conclusion and Future Directions
The preclinical evidence strongly supports the involvement of this compound in key neuroinflammatory pathways. Its multifaceted mechanism of action—encompassing the suppression of glial activation, reduction of pro-inflammatory cytokine production, amelioration of oxidative stress, and normalization of inflammation-related gene expression—positions it as a promising candidate for further investigation. The consistent positive outcomes in models of Alzheimer's disease, multiple sclerosis, and Parkinson's disease highlight its broad therapeutic potential.[4][14]
However, critical questions remain. The precise molecular targets of this compound and its metabolites within the CNS are not fully elucidated.[7] Furthermore, while its metabolite cysteamine can cross the BBB, the efficiency of this process and the concentrations achieved in the brain require more detailed pharmacokinetic studies.[7] To date, human clinical trials investigating this compound for neurodegenerative diseases are lacking.[7] Future research should focus on conducting well-designed, placebo-controlled clinical trials to translate these compelling preclinical findings into tangible therapeutic strategies for patients suffering from neuroinflammatory disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. Long-Term this compound Treatment Counteracts Pathologic Gene Dysregulation and Decreases Alzheimer’s Disease Pathogenesis in a Transgenic Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Natural Molecules and Neuroprotection: Kynurenic Acid, this compound and α-Lipoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. mdpi.com [mdpi.com]
- 7. alzdiscovery.org [alzdiscovery.org]
- 8. Metabolic changes and inflammation in cultured astrocytes from the 5xFAD mouse model of Alzheimer’s disease: Alleviation by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Polyphenols Targeting NF-κB Pathway in Neurological Disorders: What We Know So Far? [ijbs.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Effects of Panthenol and N-Acetylcysteine on Changes in the Redox State of Brain Mitochondria under Oxidative Stress In Vitro [mdpi.com]
- 13. Effects of Panthenol and N-Acetylcysteine on Changes in the Redox State of Brain Mitochondria under Oxidative Stress In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Coenzyme A fueling with this compound limits autoreactive T cell pathogenicity in experimental neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of Pantethine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pantethine, the dimeric form of pantetheine, is a pivotal molecule in cellular metabolism, primarily serving as a precursor to Coenzyme A (CoA). Its discovery in the mid-20th century opened new avenues in the study of lipid metabolism and its therapeutic potential. This technical guide provides a comprehensive overview of the discovery of this compound, detailed methodologies for its chemical synthesis, and an exploration of its biological significance, particularly its role in CoA biosynthesis and lipid-lowering mechanisms. All quantitative data is presented in structured tables, and key experimental protocols are detailed. Signaling pathways and experimental workflows are illustrated using Graphviz diagrams to facilitate a deeper understanding of the core concepts.
Discovery and Historical Context
The journey to understanding this compound began with the discovery of its precursor, pantothenic acid (vitamin B5), in the 1930s.[1] Pantothenic acid was identified as an essential nutrient for yeast growth and was later found to be a crucial factor in preventing dermatitis and promoting growth in chickens.[1] However, the more metabolically active form, this compound, was discovered later by Gene Brown during his doctoral studies.[2] this compound is formed from two molecules of pantetheine linked by a disulfide bridge.[2] Pantetheine itself is a derivative of pantothenic acid and cysteamine.[3]
While pantothenic acid was recognized for its general role in metabolic processes, this compound garnered significant attention in the 1970s and 1980s, particularly in Japan and Europe, for its specific therapeutic applications.[4] Early clinical trials during this period demonstrated its efficacy in managing hyperlipidemia, setting the stage for its use as a dietary supplement for lowering cholesterol and triglycerides.[2][4]
Chemical and Physical Properties
This compound is a water-soluble molecule with the systematic IUPAC name (2R,2′R)-N,N′-(3,12-Dioxo-7,8-dithia-4,11-diazatetradecane-1,14-diyl)bis(2,4-dihydroxy-3,3-dimethylbutanamide).[2] Its key quantitative properties are summarized in the tables below.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C22H42N4O8S2 | [2] |
| Molecular Weight | 554.72 g/mol | [2] |
| CAS Number | 16816-67-4 | [2] |
| Appearance | Colorless, glassy mass | [5] |
| Solubility | Soluble in water | [6] |
| Insoluble in DMSO | [6] |
Table 2: Analytical Data for this compound
| Analytical Technique | Parameters and Key Observations | Reference |
| ¹H NMR (600 MHz, Water, pH 7.00) | Shifts [ppm]:Intensity 3.98:48.51, 3.52:24.75, 3.51:20.34, 3.38:20.89, 3.36:16.41, 2.85:16.30, 2.84:31.84, 2.83:14.56, 2.51:14.46, 2.50:28.79, 2.49:13.63, 0.91:93.38, 0.87:100.00 | [7] |
| ¹³C-¹H HSQC NMR (600 MHz, Water, pH 7.00) | Shifts [ppm] (F2:F1):Intensity 3.99:78.44:0.92, 3.51:70.99:0.27, 3.38:71.08:0.53, 3.51:40.79:0.88, 2.83:38.91:0.48, 3.52:38.10:0.30, 2.51:37.83:0.71, 0.92:22.91:0.08, 0.87:21.57:1.00 | [7] |
| LC-Mass Spectrometry (Negative Ion Mode) | m/z:Intensity 553.0:100, 275.0:92.15, 277.0:21.35, 276.0:13.20, 274.0:5.99 | [7] |
Chemical Synthesis of this compound
The chemical synthesis of this compound typically involves the condensation of a pantothenic acid derivative with a cystamine derivative. Several methods have been developed to achieve this with high yield and purity.
General Synthesis Workflow
The overall process for a common synthetic route is outlined below. This workflow emphasizes the use of ketal protection to facilitate purification.
Caption: General workflow for the chemical synthesis of this compound.
Detailed Experimental Protocol: Synthesis via Ketal Intermediates
This protocol is a composite of established methods for the synthesis of high-purity this compound.[1][5][8]
Materials:
-
Calcium pantothenate
-
Cystamine dihydrochloride
-
Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole or N-hydroxysuccinimide
-
Acetone dimethyl acetal
-
Anhydrous solvent (e.g., Dimethylformamide - DMF)
-
80% Acqueous Acetic Acid
-
Cation-exchange resin
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Preparation of Free Pantothenic Acid:
-
Dissolve calcium pantothenate in deionized water.
-
Pass the solution through a column packed with a suitable cation-exchange resin to remove calcium ions.
-
Collect the eluate containing free pantothenic acid and concentrate under reduced pressure.
-
-
Ketal Protection of Pantothenic Acid:
-
Dissolve the free pantothenic acid in an anhydrous solvent.
-
Add a ketalizing agent, such as acetone dimethyl acetal, and a catalytic amount of a mild acid.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
The resulting pantothenic acid ketal can be purified by crystallization to achieve high purity.
-
-
Condensation with Cystamine:
-
Dissolve the purified pantothenic acid ketal, cystamine dihydrochloride, and an accelerator (1-hydroxybenzotriazole or N-hydroxysuccinimide) in an anhydrous solvent like DMF.
-
Cool the mixture in an ice bath and slowly add a solution of dicyclohexylcarbodiimide (DCC) in the same solvent.
-
Allow the reaction to proceed at a controlled temperature (e.g., room temperature) for several hours.
-
-
Work-up and Ketal Hydrolysis:
-
After the reaction is complete, filter off the precipitated dicyclohexylurea.
-
Evaporate the solvent under reduced pressure.
-
Dissolve the residue in 80% aqueous acetic acid and heat to hydrolyze the ketal protecting group.
-
-
Purification of this compound:
-
After hydrolysis, remove the acetic acid under reduced pressure.
-
Dissolve the residue in water and wash with an organic solvent (e.g., chloroform, ether) to remove any remaining organic impurities.
-
The aqueous layer containing this compound can be further purified by passing it through an ion-exchange resin column.
-
Finally, the purified this compound solution is concentrated and can be obtained as a solid, glassy mass by lyophilization.[5]
-
Biological Role and Signaling Pathways
This compound's primary biological significance lies in its role as a direct precursor to Coenzyme A (CoA), an essential cofactor in numerous metabolic pathways.[9][10]
Biosynthesis of Coenzyme A from this compound
The conversion of this compound to CoA involves several enzymatic steps. Ingested this compound is first hydrolyzed to two molecules of pantetheine. Pantetheine is then phosphorylated to 4'-phosphopantetheine, which is a key intermediate in the CoA biosynthetic pathway.
References
- 1. WO1995011893A1 - Compounds and methods for synthesizing this compound, pantetheine and derivatives thereof - Google Patents [patents.google.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. US4060551A - Method of producing this compound - Google Patents [patents.google.com]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound | C22H42N4O8S2 | CID 452306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. US4060551A - Method of producing this compound - Google Patents [patents.google.com]
- 9. Biosynthesis of Pantothenic Acid and Coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biosynthesis of Pantothenic Acid and Coenzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enzymatic Journey from Pantethine to Pantetheine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The conversion of the disulfide pantethine to its thiol form, pantetheine, and its subsequent enzymatic hydrolysis is a critical juncture in cellular metabolism, linking coenzyme A (CoA) biosynthesis and salvage pathways with cellular responses to oxidative stress and inflammation. This in-depth technical guide delineates the core enzymatic activities governing this transformation. It provides a comprehensive overview of the enzymes involved, detailed experimental protocols for their characterization, and a summary of their kinetic properties. Furthermore, this guide illustrates the key metabolic and signaling pathways influenced by this conversion, offering valuable insights for researchers in drug development and the broader scientific community.
Introduction
This compound, the disulfide dimer of pantetheine, serves as a metabolic precursor to pantetheine, a key intermediate in the biosynthesis of Coenzyme A. The enzymatic conversion of this compound and the subsequent breakdown of pantetheine are pivotal for recycling pantothenic acid (vitamin B5) and for generating the bioactive aminothiol, cysteamine. This pathway is primarily governed by two key enzymatic activities: the reduction of this compound to pantetheine and the hydrolysis of pantetheine by pantetheinase, also known as vanin-1.
Understanding the intricacies of these enzymatic processes is crucial for several fields of research. In drug development, modulating the activity of these enzymes presents a potential therapeutic strategy for conditions associated with oxidative stress, inflammation, and metabolic disorders. For biochemists and cell biologists, this pathway offers a fascinating model for studying the interplay between metabolism and cellular signaling.
This guide provides a detailed exploration of the core enzymatic steps, methodologies for their investigation, and the broader physiological context of this metabolic route.
The Two-Step Enzymatic Conversion
The transformation of this compound to the metabolic building blocks of pantothenic acid and cysteamine is a two-step process.
Step 1: Reduction of this compound to Pantetheine
The initial step involves the reduction of the disulfide bond in the this compound molecule to yield two molecules of pantetheine. While a specific, dedicated "this compound reductase" enzyme has not been extensively characterized in mammalian systems, this reduction is thought to be carried out by the general cellular disulfide reductase systems. The primary candidates for this role are the glutathione and thioredoxin systems, which maintain the highly reducing environment of the cytoplasm.
-
Glutathione Reductase: This enzyme, in conjunction with NADPH, reduces oxidized glutathione (GSSG) to its reduced form (GSH). GSH can then non-enzymatically or enzymatically reduce disulfide bonds in other molecules, including this compound.
-
Thioredoxin Reductase: This selenoenzyme, together with thioredoxin and NADPH, forms another major cellular disulfide-reducing system that could be responsible for the reduction of this compound.
The overall reaction is as follows:
This compound + 2[H] → 2 Pantetheine
Step 2: Hydrolysis of Pantetheine by Pantetheinase (Vanin-1)
The second and more characterized step is the hydrolysis of pantetheine. This reaction is catalyzed by the enzyme pantetheinase , systematically known as (R)-pantetheine amidohydrolase (EC 3.5.1.92)[1]. Pantetheinase is a member of the vanin family of ectoenzymes, with vanin-1 being the most prominent and well-studied isoform[1].
Vanin-1 is a glycosylphosphatidylinositol (GPI)-anchored protein found on the surface of various cell types, particularly in the intestine and kidneys[1]. It catalyzes the hydrolysis of the amide bond in pantetheine, releasing pantothenic acid and cysteamine[1][[“]].
The reaction is as follows:
(R)-pantetheine + H₂O → (R)-pantothenate + cysteamine[1]
Data Presentation: Quantitative Enzyme Parameters
The following tables summarize the available quantitative data for the enzymes involved in the conversion of this compound to its downstream metabolites.
| Enzyme | Substrate | K_m_ | V_max_ | k_cat_ | Source Organism | Reference |
| Pantetheinase (Vanin-1) | (R)-Pantetheine | ~5 mM | Not Reported | Not Reported | Horse Kidney | [3] |
| Pantetheinase (from pig kidney) | D-pantetheine | 20 µM | 14 µmol/min/mg | Not Reported | Pig Kidney |
Note: Comprehensive kinetic data, particularly for the reduction of this compound, is limited in the current literature. The provided K_m_ value for pantetheinase from horse kidney is for the substrate this compound, which it can also act upon, though pantetheine is the primary substrate.
Experimental Protocols
This section provides detailed methodologies for the key experiments related to the enzymatic conversion of this compound and pantetheine.
Protocol for Assaying this compound Reduction
Objective: To determine the rate of enzymatic or non-enzymatic reduction of this compound to pantetheine.
Principle: This assay measures the decrease in NADPH concentration at 340 nm, which is consumed during the reduction of this compound by glutathione reductase or thioredoxin reductase.
Materials:
-
Spectrophotometer capable of reading at 340 nm
-
Quartz cuvettes
-
This compound solution (10 mM in water)
-
NADPH solution (10 mM in 10 mM Tris-HCl, pH 7.5)
-
Glutathione Reductase (from baker's yeast, ~100 units/mL) or Thioredoxin Reductase (mammalian, ~10 units/mL)
-
Oxidized Glutathione (GSSG, 100 mM in water) or Thioredoxin (1 mg/mL)
-
Reaction Buffer: 100 mM potassium phosphate buffer, pH 7.0, containing 1 mM EDTA
Procedure:
-
Prepare a reaction mixture in a cuvette containing:
-
800 µL Reaction Buffer
-
100 µL NADPH solution
-
50 µL GSSG solution (for Glutathione Reductase) or 50 µL Thioredoxin solution (for Thioredoxin Reductase)
-
50 µL Glutathione Reductase or Thioredoxin Reductase enzyme solution
-
-
Incubate the mixture at 25°C for 5 minutes to establish a baseline.
-
Initiate the reaction by adding 50 µL of the this compound solution.
-
Immediately start monitoring the decrease in absorbance at 340 nm for 5-10 minutes.
-
Calculate the rate of NADPH oxidation using the molar extinction coefficient of NADPH at 340 nm (6.22 mM⁻¹cm⁻¹).
Protocol for Purification of Pantetheinase (Vanin-1) from Kidney Tissue
Objective: To purify pantetheinase from a mammalian source for further characterization.
Principle: This protocol is based on the purification of a microsomal glycoprotein from pig kidney, involving solubilization, heat treatment, and chromatographic steps.
Materials:
-
Pig or horse kidneys
-
Homogenizer
-
Centrifuge (capable of high speeds)
-
Chromatography system (e.g., FPLC)
-
Dialysis tubing
-
Buffers:
-
Homogenization Buffer: 0.25 M sucrose, 10 mM Tris-HCl, pH 7.4, 1 mM EDTA
-
Solubilization Buffer: 10 mM Tris-HCl, pH 7.4, 1 mM EDTA, 1% n-butanol
-
Chromatography Buffers (specific to the columns used)
-
-
Ammonium sulfate
-
Hydrophobic interaction chromatography column (e.g., Phenyl Sepharose)
-
Hydroxyapatite chromatography column
Procedure:
-
Homogenization and Microsome Preparation:
-
Homogenize fresh kidney cortex in ice-cold Homogenization Buffer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cell debris.
-
Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the microsomes.
-
-
Solubilization:
-
Resuspend the microsomal pellet in Solubilization Buffer and stir for 1 hour at 4°C.
-
Centrifuge at high speed to remove insoluble material.
-
-
Heat Treatment:
-
Heat the supernatant to 60°C for 10 minutes, then rapidly cool on ice.
-
Centrifuge to remove precipitated proteins.
-
-
Ammonium Sulfate Fractionation:
-
Gradually add solid ammonium sulfate to the supernatant to achieve a desired saturation (e.g., 40-60%).
-
Collect the precipitate by centrifugation and redissolve in a minimal volume of buffer.
-
-
Chromatography:
-
Perform hydrophobic interaction chromatography, eluting with a decreasing salt gradient.
-
Pool the active fractions and apply them to a hydroxyapatite column, eluting with an increasing phosphate gradient.
-
-
Purity Assessment:
-
Analyze the purity of the final enzyme preparation by SDS-PAGE.
-
Protocol for Spectrophotometric Assay of Pantetheinase Activity using DTNB
Objective: To measure the activity of pantetheinase by quantifying the release of the thiol-containing product, cysteamine.
Principle: The released cysteamine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm.
Materials:
-
Spectrophotometer capable of reading at 412 nm
-
Microplate reader (optional, for high-throughput assays)
-
Pantetheine solution (10 mM in water)
-
DTNB solution (10 mM in 100 mM potassium phosphate buffer, pH 7.0)
-
Purified pantetheinase or cell lysate containing the enzyme
-
Reaction Buffer: 100 mM potassium phosphate buffer, pH 8.0
Procedure:
-
Prepare a reaction mixture in a microcentrifuge tube or a well of a microplate:
-
150 µL Reaction Buffer
-
20 µL Pantetheine solution
-
10 µL DTNB solution
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding 20 µL of the enzyme solution.
-
Incubate the reaction at 37°C for a defined period (e.g., 15-30 minutes).
-
Stop the reaction by adding a stopping reagent (e.g., 10 µL of 1 M HCl) if necessary, or read the absorbance directly.
-
Measure the absorbance at 412 nm.
-
Calculate the concentration of cysteamine produced using the molar extinction coefficient of TNB at 412 nm (14,150 M⁻¹cm⁻¹).
Mandatory Visualizations
Metabolic Pathway: From this compound to Coenzyme A Biosynthesis
Caption: Metabolic fate of this compound.
Experimental Workflow: Pantetheinase Activity Assay
Caption: Workflow for pantetheinase assay.
Signaling Pathways Influenced by Vanin-1 Activity
Caption: Vanin-1 signaling pathways.
Conclusion
The enzymatic conversion of this compound to pantetheine and its subsequent hydrolysis represents a crucial metabolic hub with far-reaching physiological implications. While the reduction of this compound is likely mediated by general cellular reductase systems, the hydrolysis of pantetheine is specifically catalyzed by pantetheinase (vanin-1). The products of this reaction, pantothenic acid and cysteamine, are not merely metabolic intermediates but also active signaling molecules that influence oxidative stress and inflammatory pathways.
The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to investigate this pathway further. A deeper understanding of the regulation and dysregulation of these enzymes could pave the way for novel therapeutic interventions in a range of human diseases. The continued exploration of the intricate connections between metabolism and cellular signaling, as exemplified by the this compound-pantetheine axis, will undoubtedly yield new and exciting discoveries.
References
Pantethine's Influence on the Cellular Redox State: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pantethine, the dimeric form of pantetheine and a derivative of vitamin B5, plays a pivotal role in cellular metabolism, primarily as a precursor to coenzyme A (CoA). Beyond its well-documented effects on lipid metabolism, this compound exerts a significant influence on the cellular redox state. This guide provides an in-depth examination of the mechanisms by which this compound modulates redox balance, its impact on antioxidant defense systems, and its interaction with key signaling pathways. Quantitative data from pertinent studies are summarized, and detailed experimental protocols are provided to facilitate further research in this area.
Introduction: The Nexus of this compound and Cellular Redox Homeostasis
The cellular redox state, a delicate balance between oxidizing and reducing equivalents, is fundamental to a vast array of physiological processes, including signal transduction, gene expression, and metabolic regulation. An imbalance favouring pro-oxidants leads to oxidative stress, a condition implicated in the pathophysiology of numerous diseases. This compound emerges as a key modulator of this balance. It is the more biologically active form of pantothenic acid (vitamin B5) and serves as the immediate precursor to coenzyme A, an essential cofactor in over 70 enzymatic pathways.[1] While its role in lipid-lowering is well-established, its influence on cellular redox control is multifaceted, stemming from its central position in CoA biosynthesis and the antioxidant properties of its metabolites.
Core Mechanism: The this compound to Coenzyme A (CoA) Biosynthetic Pathway
This compound is a disulfide-linked dimer of pantetheine. Upon administration, it is metabolized to pantetheine, which is then converted into CoA.[2] This pathway is more direct than the synthesis from pantothenic acid, which requires several enzymatic steps, including the addition of cysteine.[3] CoA is indispensable for cellular metabolism, including the Krebs cycle and the synthesis and oxidation of fatty acids.[4] Its availability is critical for maintaining cellular energy and providing the building blocks for other essential molecules.
Caption: Metabolic conversion of this compound to Coenzyme A.
This compound's Role in the Glutathione Antioxidant System
Glutathione (GSH), a tripeptide of glutamate, cysteine, and glycine, is the most abundant endogenous antioxidant. The ratio of its reduced (GSH) to oxidized (GSSG) form is a primary indicator of cellular redox status. This compound indirectly supports the glutathione system by enhancing the availability of cysteine, a rate-limiting precursor for GSH synthesis.[5] The synthesis of CoA from pantothenic acid requires cysteine; by providing a more direct route to CoA, this compound may spare cysteine for GSH production. Furthermore, one of the metabolites of this compound is cysteamine, which contains a reactive thiol (-SH) group and can directly contribute to the cellular antioxidant pool.[6]
Caption: this compound's indirect support of the Glutathione system.
Inhibition of Lipid Peroxidation
Oxidative stress leads to the peroxidation of lipids within cellular membranes and lipoproteins, generating reactive aldehydes like malondialdehyde (MDA) and compromising cellular integrity. This compound has demonstrated a direct protective effect against lipid peroxidation.[7] Studies have shown that this compound can inhibit the in vitro peroxidation of low-density lipoproteins (LDL).[8] This action is crucial, as oxidized LDL is a key factor in the pathogenesis of atherosclerosis. The antioxidant capacity is attributed to the thiol (-SH) group in its structure, which can neutralize reactive oxygen species (ROS).[7]
Table 1: Effect of this compound on LDL Peroxidation
| Compound | Concentration | Inhibition of MDA Formation | Reference |
| This compound | 1 mM | Marked inhibition | [8] |
| This compound | 0.5 mM | Less effective inhibition | [8] |
| This compound | 2 mM | Less effective inhibition | [8] |
| This compound | 10 mM | No prevention of peroxidation | [8] |
| Glutathione (control) | 1 mM | Marked inhibition | [8] |
Modulation of Redox-Sensitive Signaling: The Nrf2 Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Upon exposure to oxidative stress or electrophiles, Nrf2 translocates to the nucleus and activates the Antioxidant Response Element (ARE). The this compound metabolite, cysteamine, and its oxidized form, cystamine, can activate the Nrf2 pathway.[6] This activation leads to an upregulated synthesis of protective enzymes, including those involved in glutathione metabolism, thereby bolstering the cell's intrinsic antioxidant defenses.
Caption: Nrf2 pathway activation by a this compound metabolite.
Summary of Quantitative Clinical Data
This compound has been evaluated in numerous clinical trials, primarily for its lipid-modulating effects, which are intrinsically linked to redox balance and vascular health.
Table 2: Summary of this compound's Effects on Clinical Biomarkers
| Parameter | Dosage | Duration | % Change from Baseline/Placebo | Reference |
| Total Cholesterol (TC) | 600-900 mg/day | 16 weeks | ↓ 3% (vs. Placebo) | [9] |
| LDL Cholesterol (LDL-C) | 600-900 mg/day | 16 weeks | ↓ 11% (from baseline) | [10] |
| LDL Cholesterol (LDL-C) | 600 mg/day | 16 weeks | ↓ 15% | [11] |
| Triglycerides (TG) | 600 mg/day | 16 weeks | ↓ 14% | [11] |
| Triglycerides (TG) | 600-1200 mg/day | Multiple Trials | ↓ 19% (average) | [2] |
| HDL Cholesterol (HDL-C) | 600-1200 mg/day | Multiple Trials | ↑ 9% (average) | [2] |
| Aspartate Aminotransferase (AST) | 600 mg/day (combo) | 48 weeks | ↓ 50% (from 66 to 33 IU/L) | [6] |
| Alanine Aminotransferase (ALT) | 600 mg/day (combo) | 48 weeks | ↓ 55% (from 113 to 51 IU/L) | [6] |
Experimental Protocols
Quantification of Cellular Glutathione (GSH and GSSG)
Principle: The enzymatic recycling method, based on the reaction of GSH with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), is a common and reliable technique. DTNB is reduced by GSH to form 5-thio-2-nitrobenzoic acid (TNB), a yellow-colored compound measured at 412 nm. GSSG in the sample is recycled back to GSH by glutathione reductase in the presence of NADPH.[12]
Methodology:
-
Sample Preparation:
-
Harvest cells and wash 3 times with ice-cold PBS.
-
Lyse cells in a metaphosphoric acid solution to precipitate proteins and prevent GSH oxidation.
-
Centrifuge at high speed (e.g., 12,000 x g) for 15-20 minutes at 4°C.
-
Collect the supernatant for analysis. For GSSG measurement, derivatize GSH with 2-vinylpyridine.
-
-
Assay Procedure (96-well plate):
-
Prepare a reaction mixture containing assay buffer (sodium phosphate with EDTA), DTNB stock solution, and glutathione reductase.[13]
-
Add prepared sample and standards (GSH and GSSG) to the wells.
-
Initiate the reaction by adding NADPH solution.
-
Measure the rate of TNB formation by reading the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.
-
-
Calculation:
-
Calculate the rate of change in absorbance (ΔA/min).
-
Determine the concentration of total glutathione or GSSG from the standard curve. GSH concentration is calculated by subtracting GSSG from the total glutathione.
-
Measurement of Lipid Peroxidation (TBARS Assay)
Principle: The Thiobarbituric Acid Reactive Substances (TBARS) assay is a widely used method to estimate lipid peroxidation by measuring MDA. MDA reacts with thiobarbituric acid (TBA) under high temperature and acidic conditions to form a pink-colored adduct that can be measured spectrophotometrically or fluorometrically.
Methodology:
-
Sample Preparation:
-
Homogenize tissue or lyse cells in a suitable buffer containing an antioxidant like butylated hydroxytoluene (BHT) to prevent ex vivo peroxidation.
-
Centrifuge to remove debris.
-
-
Assay Procedure:
-
Add the sample to a reaction mixture containing TBA and an acid (e.g., trichloroacetic acid or phosphoric acid).
-
Incubate the mixture at 90-100°C for 30-60 minutes to facilitate the reaction.
-
Cool the samples on ice to stop the reaction.
-
Centrifuge to pellet any precipitate.
-
Measure the absorbance of the supernatant at ~532 nm.
-
-
Calculation:
-
Quantify the amount of MDA-TBA adduct using a standard curve prepared with a known concentration of MDA (e.g., from 1,1,3,3-tetramethoxypropane).
-
Assessment of Cellular Redox State using Redox-Sensitive GFP (roGFP)
Principle: Redox-sensitive green fluorescent proteins (roGFPs) are genetically encoded biosensors that can be expressed in specific subcellular compartments. These proteins contain engineered cysteine residues that form a disulfide bond upon oxidation, altering the protein's fluorescence excitation spectrum. The ratio of fluorescence emission after excitation at two different wavelengths (e.g., 405 nm and 488 nm) provides a ratiometric readout of the local redox environment.[14]
Methodology:
-
Cell Transduction/Transfection:
-
Introduce a plasmid or viral vector encoding the desired roGFP (e.g., cytosolic or mitochondrial-targeted) into the cells of interest.
-
Allow 24-48 hours for protein expression.
-
-
Live-Cell Imaging:
-
Culture cells on a suitable imaging dish (e.g., glass-bottom).
-
Treat cells with this compound or control vehicle for the desired time.
-
Use a confocal microscope or a fluorescence plate reader equipped with the appropriate excitation filters/lasers (e.g., 405 nm and 488 nm) and an emission filter (~510-530 nm).
-
Acquire images sequentially at both excitation wavelengths.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensities (F405 / F488) on a pixel-by-pixel basis for imaging or per well for plate reader data.
-
An increase in this ratio typically indicates a more oxidized environment. Calibrate the probe's response using fully reduced (DTT) and fully oxidized (H₂O₂) controls.
-
Caption: General workflow for assessing this compound's redox effects.
Conclusion
This compound's influence on the cellular redox state is a critical aspect of its biological activity, complementing its established role in lipid metabolism. By serving as a direct precursor to Coenzyme A, it supports cellular energetics and indirectly bolsters the glutathione antioxidant system. Furthermore, its metabolites can directly scavenge reactive oxygen species, inhibit damaging lipid peroxidation, and activate the master antioxidant regulator, Nrf2. This multifaceted mechanism of action positions this compound as a compound of significant interest for researchers and drug development professionals exploring therapeutic strategies for conditions underpinned by oxidative stress and mitochondrial dysfunction. The provided data and protocols offer a foundation for further investigation into its clinical and pharmacological potential.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. altmedrev.com [altmedrev.com]
- 4. Biosynthesis of Pantothenic Acid and Coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. alzdiscovery.org [alzdiscovery.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Effects of this compound on in-vitro peroxidation of low density lipoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound, a derivative of vitamin B(5) used as a nutritional supplement, favorably alters low-density lipoprotein cholesterol metabolism in low- to moderate-cardiovascular risk North American subjects: a triple-blinded placebo and diet-controlled investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound, a derivative of vitamin B5, favorably alters total, LDL and non-HDL cholesterol in low to moderate cardiovascular risk subjects eligible for statin therapy: a triple-blinded placebo and diet-controlled investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. naturalhealthresearch.org [naturalhealthresearch.org]
- 12. Assay for quantitative determination of glutathione and glutathione disulfide levels using enzymatic recycling method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Methods for the Determination of Plasma or Tissue Glutathione Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Assessment of Cellular Oxidation using a Subcellular Compartment-Specific Redox-Sensitive Green Fluorescent Protein [jove.com]
Methodological & Application
Application Notes and Protocols for the Use of Pantethine in Cell Culture Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pantethine, the dimeric form of pantetheine, is a derivative of vitamin B5 (pantothenic acid) and a key precursor to Coenzyme A (CoA).[1][2] CoA is an essential cofactor in numerous metabolic pathways, including the synthesis and oxidation of fatty acids, carbohydrate metabolism, and the citric acid cycle.[2][3] In cell culture studies, this compound is utilized for its ability to modulate lipid metabolism, exert antioxidant effects, and influence various signaling pathways.[3][4] These properties make it a valuable tool for investigating cellular processes related to metabolic disorders, cancer, neuroinflammation, and genetic diseases.[5][6][7]
Mechanism of Action
This compound's primary mechanism of action is its role as a precursor for CoA synthesis.[1] It is metabolized in the body to form two molecules of pantetheine, which are then converted to pantothenic acid and cysteamine.[1] The increased availability of these precursors boosts intracellular CoA levels.[4]
Two main theories explain its physiological effects:
-
Coenzyme A Synthesis: As a precursor to CoA, this compound enhances the activity of enzymes involved in fatty acid oxidation and the Krebs cycle, while inhibiting those involved in cholesterol and triglyceride synthesis.[3][4]
-
Cysteamine Formation: The metabolite cysteamine is believed to inactivate sulfur-containing amino acids in liver enzymes that are crucial for the production of cholesterol and triglycerides.[1] It also possesses antioxidant properties.[5]
Data Presentation
Table 1: Recommended this compound Concentrations in Cell Culture
| Cell Type | Concentration Range | Observed Effects | Reference |
| Human Skin Fibroblasts | 100-200 µM | 80% inhibition of cholesterol synthesis and 50% inhibition of total fatty acid synthesis. | [8] |
| Fibroblasts (PPCS Deficiency) | 50, 150, 500 µM | Increased cellular CoA levels. | [7] |
| Cardiomyocytes (PPCS Deficiency) | Not specified | Partial rescue of impaired contractility and arrhythmias. | [7] |
| Human Jurkat T cells | Not specified | Altered lipid raft composition, reduced cholesterol content, and downregulation of CXCL12-induced migration. | [9] |
| Primary Astrocyte Cultures (5XFAD mice) | Not specified | Reduced Aβ-induced IL-1β release and alleviation of pathological metabolic changes. | [10] |
| Sarcoma Cell Line | Not specified | Attenuated tumor growth in immunocompetent mice. | [6] |
| Myelin-specific T cells | Not specified | Affected cell proliferation, cytokine production, and cell adhesion. | [11] |
Table 2: Summary of In Vivo this compound Dosage and Effects
| Model Organism | Dosage | Duration | Key Findings | Reference |
| 5XFAD Mice (Alzheimer's model) | Intraperitoneal administration (dosage not specified) | 5.5 months | Reduced gliosis and amyloid plaque number. | [10] |
| Sarcoma-bearing mice | Not specified | Not specified | Reduced tumor growth, boosted antitumor immunity. | [6] |
| Hyperlipidemic patients | 600-1200 mg/day | Multiple clinical trials | Average 12% decrease in total and LDL cholesterol, 19% decrease in triglycerides, and 9% increase in HDL cholesterol. | [1] |
| Low to moderate CVD risk subjects | 600 mg/day (weeks 1-8), 900 mg/day (weeks 9-16) | 16 weeks | Significant decrease in total cholesterol and LDL-C. | [12][13] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder (Sigma-Aldrich, #16702 or equivalent)
-
Sterile cell culture grade water or DMSO
-
Sterile microcentrifuge tubes
-
Sterile filters (0.22 µm)
Procedure:
-
Calculate the amount of this compound powder required to prepare a stock solution of desired concentration (e.g., 100 mM).
-
Under sterile conditions (e.g., in a laminar flow hood), weigh the this compound powder and dissolve it in the appropriate volume of sterile water or DMSO.
-
Gently vortex the solution until the this compound is completely dissolved.
-
Sterilize the stock solution by passing it through a 0.22 µm sterile filter into a new sterile tube.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Protocol 2: Treatment of Adherent Cells with this compound
Materials:
-
Adherent cells of interest cultured in appropriate vessels (e.g., 6-well plates, T-25 flasks)
-
Complete cell culture medium
-
This compound stock solution
-
Phosphate-buffered saline (PBS), sterile
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Seed the cells at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.
-
The next day, remove the culture medium.
-
Wash the cells once with sterile PBS.
-
Prepare the treatment medium by diluting the this compound stock solution to the desired final concentration in fresh, pre-warmed complete culture medium. For example, to achieve a final concentration of 100 µM from a 100 mM stock, dilute the stock 1:1000 in the medium.
-
Add the treatment medium to the cells. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution, e.g., water or DMSO).
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
After incubation, proceed with downstream assays such as cell viability assays, lipid extraction, or protein analysis.
Protocol 3: Assessing Cell Viability and Proliferation
Materials:
-
Cells treated with this compound (from Protocol 2)
-
Cell viability assay kit (e.g., MTT, XTT, or WST-1)
-
Plate reader
Procedure (Example using MTT assay):
-
Following this compound treatment, add MTT reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Add the solubilization solution provided in the kit to each well.
-
Incubate the plate for a further 2-4 hours, or until the formazan crystals are fully dissolved.
-
Measure the absorbance at the appropriate wavelength (typically 570 nm) using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Mandatory Visualization
Caption: Metabolic pathway of this compound and its downstream effects.
Caption: General experimental workflow for cell culture studies with this compound.
Signaling Pathways Influenced by this compound
This compound has been shown to modulate several key signaling pathways:
-
Lipid Metabolism: this compound inhibits acetyl-CoA carboxylase and HMG-CoA reductase, key enzymes in fatty acid and cholesterol synthesis, respectively.[3][12] It also enhances the activity of lipoprotein lipase, which is involved in triglyceride clearance.[3]
-
Antioxidant Response: Through its metabolite cysteamine, this compound can increase levels of glutathione, a major intracellular antioxidant.[3] Cysteamine and its oxidized form, cystamine, can also activate Nrf2, a transcription factor that regulates the expression of antioxidant genes.[5][10]
-
Inflammatory Signaling: In a mouse model of Alzheimer's disease, this compound treatment reduced the production of the pro-inflammatory cytokine IL-1β in astrocytes.[10] It has also been shown to down-regulate CXCL12-induced T cell migration, a process involved in chronic inflammation.[9]
-
Immune Response: In the context of cancer, this compound has been shown to boost antitumor immunity by polarizing myeloid and dendritic cells towards IFNγ-driven antigen presentation pathways.[6]
Caption: Overview of signaling pathways modulated by this compound.
Conclusion
This compound is a versatile compound for cell culture research, offering a means to investigate a wide range of cellular processes. The protocols and data provided in these application notes serve as a starting point for researchers. It is recommended to optimize concentrations and incubation times for specific cell lines and experimental goals. Careful consideration of appropriate controls is essential for the robust interpretation of results.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. magistralbr.caldic.com [magistralbr.caldic.com]
- 5. alzdiscovery.org [alzdiscovery.org]
- 6. The coenzyme A precursor this compound enhances antitumor immunity in sarcoma | Life Science Alliance [life-science-alliance.org]
- 7. This compound ameliorates dilated cardiomyopathy features in PPCS deficiency disorder in patients and cell line models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound Alters Lipid Composition and Cholesterol Content of Membrane Rafts, With Down-Regulation of CXCL12-Induced T Cell Migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Long-Term this compound Treatment Counteracts Pathologic Gene Dysregulation and Decreases Alzheimer’s Disease Pathogenesis in a Transgenic Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Coenzyme A fueling with this compound limits autoreactive T cell pathogenicity in experimental neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound, a derivative of vitamin B5, favorably alters total, LDL and non-HDL cholesterol in low to moderate cardiovascular risk subjects eligible for statin therapy: a triple-blinded placebo and diet-controlled investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound, a derivative of vitamin B5, favorably alters total, LDL and non-HDL cholesterol in low to moderate cardiovascular risk subjects eligible for statin therapy: a triple-blinded placebo and diet-controlled investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
Pantethine Administration in Alzheimer's Disease Mouse Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the application of pantethine in preclinical mouse models of Alzheimer's disease (AD). It summarizes key quantitative findings, outlines experimental protocols, and visualizes relevant biological pathways and workflows to guide future research and drug development efforts.
Introduction
This compound, a dimeric form of pantetheine and a precursor to Coenzyme A (CoA), has emerged as a potential therapeutic agent for Alzheimer's disease.[1][2] Research in transgenic mouse models of AD suggests that this compound can mitigate key pathological features of the disease, including amyloid-beta (Aβ) deposition, neuroinflammation, and cognitive deficits.[1][3][4] Its purported mechanisms of action are multifaceted, involving the modulation of inflammatory pathways, regulation of cholesterol metabolism, and restoration of synaptic gene expression.[3][4][5] This document synthesizes the current preclinical evidence to provide a practical resource for researchers in the field.
Quantitative Data Summary
The following tables summarize the significant quantitative outcomes of this compound administration in various AD mouse models.
Table 1: Effects of this compound on Neuropathology in 5xFAD Mice
| Parameter | Treatment Group | Control Group (Tg) | % Change with this compound | Reference |
| Aβ Deposition | This compound-treated Tg | Untreated Tg | ↓ 85% | [4][5] |
| GFAP (Astrogliosis) | This compound-treated Tg | Untreated Tg | ↓ 80% | [4][5] |
| IBA1 (Microgliosis) | This compound-treated Tg | Untreated Tg | ↓ 40% | [4][5] |
| IL-1β Release | This compound-treated Tg | Untreated Tg | Reduced | [5] |
*Tg: Transgenic. Data is derived from studies on 5xFAD mice.[4][5]
Table 2: Effects of this compound on Gene Expression in 5xFAD Mice Hippocampus
| Gene Category | Effect in Untreated Tg Mice | Effect of this compound Treatment | Reference |
| Inflammation-associated genes (e.g., Aif1, Cd68, Tlr2, Tlr7, Cd14, Gfap) | Overexpressed | Repressed | [4][5] |
| Complement activation and phagocytosis genes (e.g., C1qa, C1qb, C1qc, C4a, C4b, Csf1r, Trem2) | Overexpressed | Repressed | [4][5] |
| Aβ processing and synaptic activity genes (e.g., Syn2, Gria2, Apba2, Appbp2, Grm5) | Downregulated | Restored expression | [4][5] |
Table 3: Effects of this compound in 3xTg-AD Mice
| Parameter | Outcome of this compound Treatment | Reference |
| Spatial Learning and Memory | Improved | [3] |
| Anxiety-like Behavior | Relieved | [3] |
| Amyloid-β (Aβ) Production | Reduced | [3] |
| Neuronal Damage | Reduced | [3] |
| Inflammation | Reduced | [3] |
| Body Weight and Fat | Reduced | [3] |
| Cholesterol Production | Reduced | [3] |
| SREBP2 Signaling Pathway | Inhibited | [3] |
| Apolipoprotein E (APOE) Expression | Inhibited | [3] |
| Brain Lipid Rafts | Decreased | [3] |
| Gut Flora Composition | Regulated | [3] |
Experimental Protocols
This section details the methodologies employed in the cited studies for key experiments.
Animal Models and this compound Administration
-
Mouse Model: 5xFAD transgenic mice, which carry five familial Alzheimer's disease mutations and exhibit an aggressive amyloid pathology.[4] Another model used is the 3xTg-AD mouse, which develops both amyloid plaques and neurofibrillary tangles.[3]
-
This compound Preparation: this compound (Sigma-Aldrich) is dissolved in a saline solution.[1][2]
-
Dosage and Administration:
-
Treatment Duration:
Behavioral Testing
-
Morris Water Maze (MWM): To assess spatial learning and memory. Mice are trained to find a hidden platform in a pool of water. Parameters measured include escape latency and the number of crossings over the former platform location during a probe trial.[6]
-
Elevated Plus Maze: To evaluate anxiety-like behavior. The test measures the time spent in the open and closed arms of the maze.
Histological and Immunohistochemical Analysis
-
Tissue Preparation: Mice are anesthetized and transcardially perfused with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA). Brains are dissected, post-fixed in PFA, and cryoprotected in sucrose solutions before being sectioned on a cryostat.
-
Immunostaining for Aβ Plaques: Brain sections are incubated with anti-Aβ antibodies (e.g., 6E10) to visualize amyloid deposits.
-
Immunostaining for Gliosis:
-
Astrogliosis: Staining with antibodies against Glial Fibrillary Acidic Protein (GFAP).
-
Microgliosis: Staining with antibodies against Ionized calcium-binding adapter molecule 1 (IBA1).
-
-
Image Analysis: Stained sections are imaged using a fluorescence microscope, and the stained area is quantified using image analysis software (e.g., ImageJ).
Biochemical Assays
-
Enzyme-Linked Immunosorbent Assay (ELISA): To quantify levels of cytokines such as Interleukin-1 beta (IL-1β) in brain homogenates or cell culture supernatants.[7][8]
-
Western Blotting: To measure the protein levels of various markers, including those related to synaptic function and inflammatory pathways.
Gene Expression Analysis
-
RNA Extraction: Total RNA is extracted from brain tissue (e.g., hippocampus) using commercial kits (e.g., RNeasy Mini Kit, Qiagen).
-
Quantitative Real-Time PCR (qRT-PCR): To measure the expression levels of specific genes of interest.
-
Whole Genome Expression Arrays: For a comprehensive analysis of transcriptomic changes following this compound treatment.
Visualizations: Pathways and Workflows
Proposed Mechanism of Action of this compound in AD
Caption: Proposed multifaceted mechanism of this compound in mitigating Alzheimer's disease pathology.
Experimental Workflow for Preclinical Evaluation
Caption: A typical experimental workflow for evaluating this compound in AD mouse models.
This compound's Influence on Inflammatory and Synaptic Gene Expression
Caption: this compound's restorative effect on gene expression profiles in an AD context.
Conclusion and Future Directions
The preclinical data strongly suggest that this compound holds therapeutic potential for Alzheimer's disease. Its ability to concurrently target multiple disease-relevant pathways, including neuroinflammation, Aβ pathology, and synaptic dysfunction, makes it a compelling candidate for further investigation. Notably, the timing of intervention appears critical, with early administration showing significant benefits.
Future research should focus on:
-
Elucidating the precise molecular mechanisms underlying this compound's effects.
-
Investigating the role of its metabolites, such as cysteamine, in neuroprotection.[5]
-
Optimizing dosage and delivery methods to enhance its therapeutic efficacy.
-
Evaluating its long-term safety and efficacy in more diverse and complex preclinical models.
These application notes and protocols provide a foundational resource for the scientific community to build upon in the collective effort to develop effective treatments for Alzheimer's disease.
References
- 1. Long-Term this compound Treatment Counteracts Pathologic Gene Dysregulation and Decreases Alzheimer's Disease Pathogenesis in a Transgenic Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound Ameliorates Recognition Impairment in a Mouse Model of Alzheimer's Disease by Modulating Cholesterol Content and Intestinal Flora Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Long-Term this compound Treatment Counteracts Pathologic Gene Dysregulation and Decreases Alzheimer’s Disease Pathogenesis in a Transgenic Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alzdiscovery.org [alzdiscovery.org]
- 6. researchgate.net [researchgate.net]
- 7. Metabolic changes and inflammation in cultured astrocytes from the 5xFAD mouse model of Alzheimer’s disease: Alleviation by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolic changes and inflammation in cultured astrocytes from the 5xFAD mouse model of Alzheimer’s disease: Alleviation by this compound | PLOS One [journals.plos.org]
Application Notes and Protocols for Studying Dyslipidemia In Vivo Using Pantethine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dyslipidemia, characterized by abnormal levels of lipids such as cholesterol and triglycerides in the blood, is a major risk factor for cardiovascular disease. Pantethine, a stable disulfide form of pantetheine and a precursor to Coenzyme A (CoA), has emerged as a promising agent for modulating lipid metabolism.[1] In vivo studies are crucial for elucidating the mechanisms of action and evaluating the therapeutic potential of this compound in the context of dyslipidemia. These application notes provide detailed protocols for inducing dyslipidemia in rodent models and for investigating the effects of this compound administration.
This compound is the biologically active form of pantothenic acid (Vitamin B5) and serves as a critical precursor for the synthesis of Coenzyme A (CoA).[2][3] CoA is a fundamental cofactor in numerous metabolic pathways, including the synthesis and oxidation of fatty acids.[4][5] The therapeutic effects of this compound in dyslipidemia are attributed to its role in enhancing CoA levels, which in turn modulates the activity of key enzymes involved in lipid metabolism.[6][7]
Mechanism of Action
This compound exerts its lipid-lowering effects through a multi-faceted mechanism. Upon administration, it is converted into CoA, which plays a pivotal role in lipid metabolism.[2][4] One of the primary mechanisms is the inhibition of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[2][4] Additionally, this compound has been shown to inhibit acetyl-CoA carboxylase, an enzyme crucial for fatty acid synthesis, thereby reducing triglyceride levels.[4][6] It also enhances the activity of lipoprotein lipase, which facilitates the clearance of triglycerides from the bloodstream.[2][4] Furthermore, this compound promotes fatty acid oxidation within the mitochondria, contributing to the reduction of circulating lipids.[8][9] Some studies also suggest that this compound can increase the excretion of bile acids, further aiding in the reduction of total cholesterol.[4]
Signaling Pathway
The metabolic effects of this compound are intricately linked to the regulation of lipid metabolism pathways. The conversion of this compound to Coenzyme A is the central event that triggers a cascade of downstream effects. Increased cellular CoA levels lead to the modulation of key enzymes and processes involved in cholesterol and fatty acid metabolism.
Caption: this compound's metabolic cascade and its impact on lipid regulation.
Data Presentation
The following tables summarize the quantitative data from various in vivo studies investigating the effects of this compound on lipid profiles.
Table 1: Effect of this compound on Lipid Profiles in Human Clinical Trials
| Study Population | This compound Dosage | Duration | Total Cholesterol (TC) | LDL Cholesterol (LDL-C) | HDL Cholesterol (HDL-C) | Triglycerides (TG) |
| Hyperlipidemic Subjects[10] | 900 mg/day | 4 months | Significant Reduction | Significant Reduction | No Significant Change | Significant Reduction |
| Low to Moderate CVD Risk Subjects[6] | 600-900 mg/day | 16 weeks | ↓ 6%[6] | ↓ 11%[6] | No Significant Change[6] | Non-significant Reduction[11] |
| Patients with Dyslipidemia[12] | Not Specified | 12 months | Significant Reduction | Significant Reduction | Significant Increase | Significant Reduction |
| Asian High-Risk Cardiac Patients[11] | 600 mg/day | Not Specified | ↓ 15% | ↓ 20% | ↑ 8% | ↓ 32% |
| North American Population[11] | 600 mg/day | 16 weeks | ↓ 6 mg/dL | ↓ 4 mg/dL | No Difference | Non-significant Reduction |
Table 2: Effect of this compound in Animal Models of Dyslipidemia
| Animal Model | This compound Dosage | Duration | Key Findings |
| Spontaneously Hypertensive Rats (SHR)[8] | Not Specified | 4 weeks | Restored fatty acid oxidation activity in brain microvessels. |
| Mice with Hypothalamic Obesity[13] | 150 mg/kg body wt (i.m.) | 10 days | Lowered food intake, body weight, insulin, glucose, triglycerides, and total cholesterol. Increased lipoprotein lipase activity. |
| Rodent Models of Hyperlipidemia[14] | Not Specified | Not Specified | Reduced total triglyceride and cholesterol levels, comparable to clofibrate but with fewer side effects. |
| 3xTg-AD Mice (Alzheimer's Model)[15] | Oral Administration | Not Specified | Reduced body weight, body fat, and cholesterol production by inhibiting the SREBP2 signaling pathway. |
Experimental Workflow
A typical in vivo study to evaluate the efficacy of this compound on dyslipidemia follows a structured workflow from animal model selection and acclimatization to data analysis and interpretation.
Caption: Standard workflow for in vivo this compound studies in dyslipidemia.
Experimental Protocols
Protocol 1: Induction of Dyslipidemia in Rats using a High-Fat Diet
This protocol describes the induction of dyslipidemia in rats through dietary manipulation.
Materials:
-
Male Wistar or Sprague-Dawley rats (5 weeks old, 180-190 g)[16]
-
Standard rat chow[17]
-
High-Fat Diet (HFD): A common composition is 41.5% lipids, 40.2% carbohydrates, and 18.3% proteins (kcal).[17] Another formulation consists of 58.3% fat, 20.2% protein, and 21.5% carbohydrate.[16] The fat source is often lard or a mixture of vanaspati ghee and coconut oil.[6][17]
-
Cages with ad libitum access to food and water.
Procedure:
-
Acclimatization: Upon arrival, house the rats in a controlled environment (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) for 1-2 weeks with free access to standard rat chow and water.[17]
-
Dietary Groups: Randomly divide the rats into a control group (receiving standard chow) and a high-fat diet group.
-
Induction Period: Feed the respective diets to the groups for a period of 4 to 7 weeks.[16][17] Monitor body weight and food intake weekly.
-
Confirmation of Dyslipidemia: After the induction period, collect a baseline blood sample to confirm the development of dyslipidemia by measuring serum lipid profiles. A significant increase in total cholesterol, LDL-C, and triglycerides compared to the control group indicates successful induction.[17]
Protocol 2: Administration of this compound
This protocol outlines the preparation and administration of this compound to the animal models.
Materials:
-
This compound powder
-
Vehicle (e.g., saline, distilled water, or a jelly formulation for voluntary intake)[18][19]
-
Oral gavage needles (for forced administration)
-
Syringes
Procedure:
-
Preparation of this compound Solution:
-
Calculate the required dose of this compound. A common oral dosage used in human studies is around 900 mg/day, which can be scaled down for rodents based on body weight and surface area.[1] Animal studies have used doses such as 150 mg/kg (intramuscularly in mice) or have administered it in the diet.[13][13]
-
Dissolve the calculated amount of this compound powder in the chosen vehicle. Ensure complete dissolution. For voluntary administration, this compound can be incorporated into a palatable jelly.[19]
-
-
Administration:
-
Oral Gavage: Administer the this compound solution directly into the stomach using an appropriately sized oral gavage needle. This ensures accurate dosing.
-
Voluntary Intake: If using a jelly formulation, provide the this compound-containing jelly to the animals. This method minimizes stress associated with handling and gavage.[19]
-
-
Treatment Period: Administer this compound daily for the duration of the study, typically 3-4 weeks following the induction of dyslipidemia.
Protocol 3: Blood Collection for Lipid Analysis
This protocol details methods for collecting blood samples for lipid profile analysis.
Materials:
-
Anesthetics (e.g., isoflurane, ketamine/xylazine)
-
Sterile needles (21-25g) and syringes (1-5 ml)[4]
-
Microcentrifuge tubes or serum separator tubes
-
Centrifuge
Procedure:
-
Interim Blood Sampling (e.g., for baseline):
-
Terminal Blood Collection:
-
Anesthetize the rat deeply. Confirm the depth of anesthesia by a lack of pedal withdrawal reflex.[4]
-
Perform a cardiac puncture by inserting a 21-23g needle attached to a syringe into the heart.[2][10] The needle can be inserted just behind the xiphoid cartilage, slightly to the animal's left side, at a 20-30° angle.[4]
-
Slowly withdraw the desired volume of blood.
-
Immediately following blood collection, euthanize the animal using an approved method.[2]
-
-
Serum Preparation:
-
Allow the blood to clot at room temperature for 30 minutes.
-
Centrifuge the tubes at 3000 x g for 15 minutes.[21]
-
Carefully collect the supernatant (serum) and store it at -80°C until analysis.
-
Protocol 4: Liver Tissue Harvesting and Lipid Extraction
This protocol describes the process of harvesting liver tissue and extracting lipids for analysis.
Materials:
-
Surgical instruments
-
Liquid nitrogen
-
Homogenizer
-
Chloroform:Methanol solution (2:1 v/v)[11]
-
0.9% NaCl solution[11]
-
Centrifuge
-
Rotary evaporator or nitrogen stream
Procedure:
-
Tissue Harvesting:
-
Immediately after terminal blood collection, perform a laparotomy to expose the liver.
-
Excise the liver, rinse it with ice-cold saline, and blot it dry.
-
Weigh the liver and then flash-freeze a portion in liquid nitrogen for later analysis. Store at -80°C.
-
-
Lipid Extraction (Folch Method):
-
Weigh a frozen portion of the liver (approximately 100-200 mg).
-
Homogenize the tissue in 20 volumes of chloroform:methanol (2:1).[11]
-
Agitate the homogenate for 15-20 minutes.
-
Centrifuge the mixture to pellet the tissue debris and collect the supernatant.
-
Add 0.2 volumes of 0.9% NaCl solution to the supernatant, vortex, and centrifuge to separate the phases.[11]
-
Carefully aspirate and discard the upper aqueous phase.
-
Collect the lower chloroform phase, which contains the lipids.
-
Evaporate the chloroform under a stream of nitrogen or using a rotary evaporator.
-
The dried lipid extract can be reconstituted in an appropriate solvent for further analysis.
-
Protocol 5: Measurement of Serum and Liver Lipids
This protocol provides a general guideline for quantifying lipid levels using commercial enzymatic kits.
Materials:
-
Commercial enzymatic assay kits for Total Cholesterol (TC), Triglycerides (TG), LDL-C, and HDL-C.
-
Spectrophotometer or plate reader.
-
Reconstituted lipid extract from the liver.
Procedure:
-
Serum Lipid Analysis:
-
Thaw the serum samples on ice.
-
Follow the manufacturer's instructions provided with the enzymatic assay kits.
-
Typically, this involves mixing a small volume of serum with the provided reagents and incubating for a specific time at a specific temperature.
-
Measure the absorbance at the wavelength specified in the kit's protocol.
-
Calculate the lipid concentrations based on the absorbance of the standards provided in the kit.
-
-
Liver Lipid Analysis:
-
Reconstitute the dried lipid extract from the liver in a suitable solvent (e.g., isopropanol).[7]
-
Use the same enzymatic assay kits to measure the concentrations of TC and TG in the reconstituted liver extract.
-
Normalize the lipid values to the initial weight of the liver tissue used for extraction (e.g., mg of lipid per gram of liver tissue).
-
Conclusion
The provided application notes and protocols offer a comprehensive framework for investigating the in vivo effects of this compound on dyslipidemia. By following these detailed methodologies, researchers can effectively induce dyslipidemia in rodent models, administer this compound, and collect and analyze relevant biological samples to assess its therapeutic potential. The summarized data and signaling pathway diagram provide a solid foundation for understanding the mechanisms through which this compound modulates lipid metabolism. These standardized procedures will aid in generating reproducible and reliable data for advancing our understanding of this compound as a potential treatment for dyslipidemia.
References
- 1. altmedrev.com [altmedrev.com]
- 2. Cardiac Puncture Blood Collection in Rats | Animals in Science [queensu.ca]
- 3. Frontiers | Improved Folch Method for Liver-Fat Quantification [frontiersin.org]
- 4. olac.berkeley.edu [olac.berkeley.edu]
- 5. 2.4. Liver Lipid Extraction and Fatty Acid Quantification [bio-protocol.org]
- 6. Development of an experimental diet model in rats to study hyperlipidemia and insulin resistance, markers for coronary heart disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mmpc.org [mmpc.org]
- 8. Drawing Blood from Rats through the Saphenous Vein and by Cardiac Puncture - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Guidelines for Blood Collection in Laboratory Animals | UK Research [research.uky.edu]
- 10. scispace.com [scispace.com]
- 11. General procedure | Cyberlipid [cyberlipid.gerli.com]
- 12. research.vt.edu [research.vt.edu]
- 13. Plasma lipid profiling across species for the identification of optimal animal models of human dyslipidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. einsteinmed.edu [einsteinmed.edu]
- 15. This compound Ameliorates Recognition Impairment in a Mouse Model of Alzheimer's Disease by Modulating Cholesterol Content and Intestinal Flora Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. elsevier.es [elsevier.es]
- 17. annexpublishers.com [annexpublishers.com]
- 18. Long-Term this compound Treatment Counteracts Pathologic Gene Dysregulation and Decreases Alzheimer’s Disease Pathogenesis in a Transgenic Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Method for voluntary oral administration of drugs in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Blood sampling: Rat | NC3Rs [nc3rs.org.uk]
- 21. ifrj.upm.edu.my [ifrj.upm.edu.my]
Application of Pantethine in Fatty Liver Disease Research Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Non-alcoholic fatty liver disease (NAFLD) is a prevalent chronic liver condition characterized by excessive fat accumulation in the liver, which can progress to non-alcoholic steatohepatitis (NASH), fibrosis, and cirrhosis. Pantethine, the stable disulfide form of pantetheine and a precursor to Coenzyme A (CoA), has emerged as a potential therapeutic agent for NAFLD. As a pivotal molecule in cellular metabolism, CoA plays a crucial role in the synthesis and oxidation of fatty acids and the metabolism of carbohydrates. This document provides detailed application notes and experimental protocols for researchers investigating the utility of this compound in preclinical models of fatty liver disease.
Mechanism of Action
This compound's therapeutic potential in fatty liver disease is attributed to its role as a precursor of Coenzyme A, which is essential for mitochondrial fatty acid β-oxidation. By increasing intracellular CoA levels, this compound is thought to enhance the breakdown of fatty acids, thereby reducing their accumulation in hepatocytes.[1][2] Furthermore, this compound has been shown to inhibit key enzymes involved in lipogenesis, such as acetyl-CoA carboxylase and HMG-CoA reductase, leading to a reduction in the synthesis of fatty acids and cholesterol.[3][4] this compound may also exert anti-inflammatory and antioxidant effects, which are relevant to the progression of NASH.
Data Presentation
The following tables summarize quantitative data from a preclinical study using CoA precursors in a mouse model of NASH and a clinical study on the effect of this compound in patients with fatty liver. It is important to note the limited availability of published data on this compound monotherapy in preclinical fatty liver models.
Table 1: Effects of CoA Precursors (Pantothenate and N-acetylcysteine) on a Methionine-Choline Deficient (MCD) Diet-Induced NASH Mouse Model
| Parameter | Control (Chow Diet) | MCD Diet | MCD Diet + Pantothenate & N-acetylcysteine |
| Body Weight Change (%) | +5 ± 2 | -30 ± 5 | -28 ± 4 |
| Liver/Body Weight Ratio (%) | 3.5 ± 0.3 | 5.0 ± 0.5 | 5.5 ± 0.6 |
| Serum ALT (U/L) | 40 ± 10 | 250 ± 50 | 240 ± 60 |
| Serum AST (U/L) | 50 ± 15 | 300 ± 70 | 290 ± 80 |
| Liver Triglycerides (mg/g) | 20 ± 5 | 150 ± 30 | 160 ± 35 |
Table 2: Effects of this compound on Patients with Fatty Liver and Hypertriglyceridemia
| Parameter | Baseline (Mean ± SD) | After 6 Months of this compound (600 mg/day) (Mean ± SD) |
| Number of Patients with Fatty Liver (by CT scan) | 16 | 7 |
| Visceral Fat Area (cm²) | 135 ± 30 | 110 ± 25 |
| Subcutaneous Fat Area (cm²) | 180 ± 40 | 190 ± 45 |
| Visceral/Subcutaneous Fat Ratio | 0.75 ± 0.15 | 0.58 ± 0.12 |
*Statistically significant change from baseline. Data adapted from Osono et al., J Atheroscler Thromb, 2000.[5]
Experimental Protocols
Induction of Fatty Liver Disease in Rodent Models
a) High-Fat Diet (HFD)-Induced NAFLD Model
This model mimics the metabolic abnormalities associated with human NAFLD, such as obesity and insulin resistance.
-
Animals: 8-week-old male C57BL/6J mice.
-
Housing: Maintained on a 12-hour light/dark cycle with ad libitum access to food and water.
-
Diet:
-
Control Group: Standard chow diet (e.g., 10% kcal from fat).
-
HFD Group: High-fat diet (e.g., 60% kcal from fat, typically from lard or palm oil). Diets can be purchased from commercial vendors like Research Diets Inc.
-
-
Duration: 12-16 weeks to induce robust hepatic steatosis.
-
This compound Administration:
-
Route: Oral gavage or intraperitoneal injection.
-
Dosage: Based on limited preclinical data, a starting dose of 100-300 mg/kg body weight per day can be considered. Dose-response studies are recommended.
-
Vehicle: Saline or sterile water.
-
b) Methionine-Choline Deficient (MCD) Diet-Induced NASH Model
This model rapidly induces features of NASH, including inflammation and fibrosis, but is associated with weight loss.
-
Animals: 8-week-old male C57BL/6J mice.
-
Housing: As described for the HFD model.
-
Diet:
-
Control Group: Standard chow diet.
-
MCD Group: Methionine and choline deficient diet, available from commercial suppliers.
-
-
Duration: 4-8 weeks.
-
This compound Administration: As described for the HFD model.
Liver Histology
a) Hematoxylin and Eosin (H&E) Staining for General Morphology and Inflammation
-
Tissue Preparation:
-
Fix liver tissue in 10% neutral buffered formalin for 24 hours.
-
Dehydrate the tissue through a graded series of ethanol (70%, 80%, 95%, 100%).
-
Clear the tissue in xylene.
-
Embed the tissue in paraffin wax.
-
Section the paraffin blocks into 5 µm thick slices and mount on glass slides.
-
-
Staining Procedure:
-
Dewax sections in xylene and rehydrate through a graded series of ethanol to water.
-
Stain with Hematoxylin solution for 3-5 minutes.
-
Rinse in running tap water.
-
Differentiate in 1% acid alcohol for a few seconds.
-
Blue in running tap water or Scott's tap water substitute.
-
Counterstain with Eosin solution for 1-2 minutes.
-
Dehydrate through graded ethanol, clear in xylene, and mount with a coverslip.
-
b) Oil Red O Staining for Lipid Accumulation
-
Tissue Preparation:
-
Embed fresh liver tissue in Optimal Cutting Temperature (OCT) compound and freeze rapidly.
-
Cut 8-10 µm thick cryosections and mount on slides.
-
Air dry the sections.
-
-
Staining Procedure:
-
Fix sections in 10% formalin for 10 minutes.
-
Rinse with distilled water.
-
Incubate in 60% isopropanol for 5 minutes.
-
Stain with freshly prepared Oil Red O working solution for 15-20 minutes.
-
Rinse with 60% isopropanol.
-
Counterstain with Hematoxylin for 30-60 seconds.
-
Rinse with distilled water.
-
Mount with an aqueous mounting medium.
-
Serum Biomarker Analysis
a) Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) Assays
-
Collect blood via cardiac puncture or tail vein into serum separator tubes.
-
Centrifuge to separate serum and store at -80°C until analysis.
-
Use commercially available colorimetric assay kits (e.g., from Sigma-Aldrich, Abcam) and follow the manufacturer's instructions to measure ALT and AST levels.
Liver Triglyceride Quantification
-
Lipid Extraction:
-
Homogenize a known weight of liver tissue (e.g., 50-100 mg) in a chloroform:methanol (2:1) solution.
-
Add 0.2 volumes of 0.9% NaCl solution, vortex, and centrifuge to separate the phases.
-
Collect the lower organic phase containing lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
-
Quantification:
-
Resuspend the dried lipids in a suitable buffer (e.g., 1% Triton X-100 in water).
-
Use a commercial triglyceride quantification kit (e.g., from Sigma-Aldrich, Cayman Chemical) and follow the manufacturer's protocol.
-
Gene Expression Analysis (RT-qPCR)
-
RNA Extraction:
-
Homogenize liver tissue in a lysis buffer (e.g., TRIzol).
-
Extract total RNA according to the manufacturer's protocol.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcriptase kit.
-
-
qPCR:
-
Perform real-time PCR using SYBR Green or TaqMan probes for target genes (e.g., SREBP-1c, PPAR-α, FASN, ACC1, TNF-α, IL-6) and a housekeeping gene (e.g., GAPDH, β-actin).
-
Analyze the data using the ΔΔCt method to determine relative gene expression.
-
Protein Expression Analysis (Western Blot)
-
Protein Extraction:
-
Homogenize liver tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
Electrophoresis and Transfer:
-
Denature protein lysates by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against target proteins (e.g., SREBP-1c, PPAR-α) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Mandatory Visualizations
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound stimulates lipolysis in adipose tissue and inhibits cholesterol and fatty acid synthesis in liver and intestinal mucosa in the normolipidemic rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound inhibits cholesterol and fatty acid syntheses and stimulates carbon dioxide formation in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a derivative of vitamin B5, favorably alters total, LDL and non-HDL cholesterol in low to moderate cardiovascular risk subjects eligible for statin therapy: a triple-blinded placebo and diet-controlled investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effects of this compound on fatty liver and fat distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Pantethine as a Tool to Investigate Neuroprotective Mechanisms
Audience: Researchers, scientists, and drug development professionals.
Introduction: Pantethine is a dimeric form of pantetheine and a key biological precursor to Coenzyme A (CoA), an essential cofactor in numerous metabolic pathways, including the tricarboxylic acid (TCA) cycle and fatty acid metabolism.[1][2] While not able to cross the blood-brain barrier itself, its active metabolite, cysteamine, is brain-penetrant.[3] Research has highlighted this compound's potential as a neuroprotective agent, attributable to its multifaceted mechanisms of action, including potent anti-inflammatory, antioxidant, and mitochondrial-supporting properties.[2][4][5] These characteristics make this compound a valuable investigational tool for studying neurodegeneration and developing novel therapeutic strategies for diseases like Alzheimer's, Parkinson's, and Pantothenate Kinase-Associated Neurodegeneration (PKAN).[1][6][7]
Key Neuroprotective Mechanisms of this compound
This compound exerts its neuroprotective effects through several interconnected pathways. Understanding these mechanisms is crucial for designing experiments to probe its therapeutic potential.
Coenzyme A (CoA) Synthesis and Mitochondrial Support
As a direct precursor to CoA, this compound plays a vital role in cellular energy metabolism.[1] In neurodegenerative conditions where mitochondrial function is compromised, such as PKAN (caused by mutations in the CoA synthesis enzyme PANK2), this compound can help restore metabolic balance.[8] By fueling CoA synthesis, this compound supports the TCA cycle, enhances ATP production, and improves overall mitochondrial respiration.[2][7]
Antioxidant Activity via Cysteamine and Nrf2 Pathway
Following oral administration, this compound is hydrolyzed to pantetheine and subsequently to pantothenic acid and cysteamine.[6] Cysteamine is a known antioxidant that can cross the blood-brain barrier.[3] Furthermore, its oxidized form, cystamine, is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[3] Nrf2 is a master transcriptional regulator of the antioxidant response. Its activation leads to the expression of numerous cytoprotective genes, including those for enzymes like heme oxygenase-1 (HO-1), which combat oxidative stress—a common pathology in neurodegenerative diseases.[3]
Anti-inflammatory Effects
Chronic neuroinflammation is a key driver of neuronal damage. This compound has demonstrated significant anti-inflammatory activity in various models. In the 5XFAD mouse model of Alzheimer's disease, long-term treatment dramatically reduced the reactivity of both astrocytes (GFAP marker) and microglia (IBA1 marker).[6] It also decreases the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α and represses the expression of genes associated with inflammation and complement activation.[3][6][9] This suggests a potential mechanism involving the modulation of key inflammatory signaling pathways like NF-κB.[6]
Summary of Preclinical Data
The following tables summarize key quantitative findings from preclinical studies using this compound in models of neurodegenerative disease.
Table 1: this compound in Alzheimer's Disease Models
| Model System | Dosing Regimen | Duration | Key Outcomes | Reference(s) |
| 5XFAD Mice | 15 mg, i.p., 3x/week | 5.5 months | ↓ 85% in Aβ deposition↓ 80% in GFAP+ astrocytes↓ 40% in IBA1+ microglia↓ IL-1β expression | [3][6] |
| 3xTg-AD Mice | Oral administration | N/A | ↓ Aβ production↓ Neuronal damage & inflammation↓ Brain cholesterol & lipid rafts | [10] |
| Primary Astrocytes (5XFAD) | Pre-treatment | N/A | ↓ Astrocyte reactivity↓ IL-1β mRNA and protein expressionAlleviated metabolic dysfunctions | [3][11] |
Table 2: this compound in PKAN and Parkinson's Disease Models
| Model System | Dosing Regimen | Duration | Key Outcomes | Reference(s) |
| Pank2-/- Mice (PKAN model) + Ketogenic Diet | 15 mg/kg/day in drinking water | ~3 months | Prevented neuromuscular phenotypeRestored mitochondrial respirationExtended lifespan from 2 to 5 months | [3][7] |
| Drosophila (PKAN model) | This compound-fed food | Lifespan | Restored CoA levelsRescued brain degenerationImproved mitochondrial functionIncreased lifespan | [12] |
| MPTP Mice (Parkinson's model) | N/A | N/A | ↑ Glutathione (GSH) synthesisRestored mitochondrial complex I activityImproved ATP synthesis | [1][2] |
Application Note & Protocol: Assessing Neuroprotection In Vitro
This section provides a generalized protocol for investigating the neuroprotective effects of this compound against a specific neurotoxin in a neuronal cell culture model.
Objective: To determine if pre-treatment with this compound can protect cultured neuronal cells from toxin-induced cell death and oxidative stress.
Background: Neurodegenerative diseases are often modeled in vitro by exposing neuronal cell lines (e.g., SH-SY5Y, PC12) or primary neurons to toxins that mimic aspects of the disease pathology. For example, 6-hydroxydopamine (6-OHDA) or MPP+ are used to model Parkinson's disease, while oligomeric Amyloid-β (Aβ) is used for Alzheimer's disease. This protocol outlines a workflow to test this compound's protective capacity in such a system.
Protocol: this compound Protection Against 6-OHDA Toxicity in SH-SY5Y Cells
Materials:
-
SH-SY5Y human neuroblastoma cells
-
DMEM/F12 medium with 10% FBS, 1% Penicillin-Streptomycin
-
This compound (stock solution in sterile water or PBS)
-
6-hydroxydopamine (6-OHDA) (stock solution prepared fresh in sterile water with 0.02% ascorbic acid)
-
96-well and 24-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
-
DCFH-DA (2′,7′-dichlorofluorescin diacetate) probe for ROS measurement
-
Phosphate Buffered Saline (PBS)
-
Plate reader (for absorbance and fluorescence)
Methodology:
-
Cell Seeding:
-
Culture SH-SY5Y cells to ~80% confluency.
-
Trypsinize and seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well for viability assays, or a 24-well plate for ROS assays.
-
Allow cells to adhere and grow for 24 hours at 37°C, 5% CO₂.
-
-
This compound Pre-treatment:
-
Prepare serial dilutions of this compound in culture medium (e.g., 10 µM, 50 µM, 100 µM, 200 µM).
-
Remove the old medium from the cells and replace it with the this compound-containing medium. Include a "vehicle control" group with medium only.
-
Incubate for a pre-determined time (e.g., 12-24 hours).
-
-
Induction of Neurotoxicity:
-
Prepare a working solution of 6-OHDA in culture medium. The final concentration must be optimized (typically 50-150 µM for SH-SY5Y cells).
-
Add the 6-OHDA solution to all wells except the "untreated control" group.
-
Incubate for an additional 24 hours.
-
-
Endpoint Measurement - Cell Viability (MTT Assay):
-
Add 10 µL of MTT stock solution (5 mg/mL) to each well of the 96-well plate.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control group.
-
-
Endpoint Measurement - Oxidative Stress (DCFH-DA Assay):
-
Wash the cells in the 24-well plate twice with warm PBS.
-
Add 500 µL of 10 µM DCFH-DA solution in serum-free medium to each well.
-
Incubate for 30 minutes at 37°C in the dark.
-
Wash the cells again with PBS.
-
Measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm) using a fluorescence plate reader.
-
Calculate ROS levels as a percentage relative to the toxin-only treated group.
-
Expected Outcome: A dose-dependent increase in cell viability and a corresponding decrease in ROS levels in the groups pre-treated with this compound compared to the group treated with 6-OHDA alone would indicate a neuroprotective effect.
References
- 1. Natural Molecules and Neuroprotection: Kynurenic Acid, this compound and α-Lipoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural Molecules and Neuroprotection: Kynurenic Acid, this compound and α-Lipoic Acid [mdpi.com]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. researchgate.net [researchgate.net]
- 5. Natural Molecules and Neuroprotection: Kynurenic Acid, this compound and α-Lipoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Long-Term this compound Treatment Counteracts Pathologic Gene Dysregulation and Decreases Alzheimer’s Disease Pathogenesis in a Transgenic Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. This compound treatment is effective in recovering the disease phenotype induced by ketogenic diet in a pantothenate kinase-associated neurodegeneration mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Coenzyme A fueling with this compound limits autoreactive T cell pathogenicity in experimental neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Ameliorates Recognition Impairment in a Mouse Model of Alzheimer's Disease by Modulating Cholesterol Content and Intestinal Flora Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Metabolic changes and inflammation in cultured astrocytes from the 5xFAD mouse model of Alzheimer’s disease: Alleviation by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
Application Notes and Protocols: In Vitro Assays to Measure Pantethine's Effect on Cholesterol Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for in vitro assays designed to measure the effect of pantethine on cholesterol synthesis. The following methodologies are intended to guide researchers in assessing the inhibitory potential of this compound on key enzymatic and signaling pathways involved in cholesterol homeostasis.
Introduction
This compound, a dimeric form of pantetheine and a precursor to Coenzyme A, has been shown to modulate lipid metabolism.[1] A key mechanism of action is its purported inhibition of cholesterol synthesis.[2][3] In vitro studies have suggested that this compound may exert its effects by inhibiting critical enzymes in the cholesterol biosynthesis pathway, such as HMG-CoA reductase and acetyl-CoA carboxylase.[3][4][5] These application notes describe three distinct in vitro assays to investigate and quantify the impact of this compound on cholesterol synthesis.
Data Presentation
The following tables summarize quantitative data from in vitro studies on the effect of this compound on key aspects of cholesterol synthesis.
Table 1: Inhibition of HMG-CoA Reductase Activity by this compound
| Concentration of this compound | Percent Inhibition of HMG-CoA Reductase Activity | Cell/System Type | Reference |
| 10 µM - 100 µM | Concentration-dependent decay of activity | Rat Liver Microsomes | [4] |
| 1 mM | Significant decrease in active forms of the enzyme | Isolated Rat Hepatocytes | [4] |
Table 2: Inhibition of Cholesterol Synthesis from Radiolabeled Precursors by this compound
| Concentration of this compound | Percent Inhibition of Cholesterol Synthesis | Cell/System Type | Radiolabeled Precursor | Reference |
| 10 µM - 1 mM | Concentration-dependent depression of synthesis | Slices of Rat Liver and Intestinal Epithelial Cells | Not Specified | [6] |
| Not Specified | Dramatic reduction to 23% of control at 60 min | Isolated Rat Hepatocytes | [2-14C]acetate | [7] |
| 1 mM (in presence of 0.5 mM mevalonolactone) | Potentiated the decrease in mevalonate incorporation into cholesterol | Isolated Rat Hepatocytes | [2-14C]mevalonolactone | [8] |
Signaling Pathway
The cholesterol biosynthesis pathway is a complex process regulated by multiple enzymes and transcription factors. This compound is thought to primarily influence this pathway by inhibiting HMG-CoA reductase, the rate-limiting enzyme.
Experimental Protocols
Radiolabeled Acetate Incorporation Assay for Cholesterol Synthesis
This assay measures the de novo synthesis of cholesterol by quantifying the incorporation of radiolabeled acetate into cellular cholesterol.
-
HepG2 cells (or other suitable liver cell line)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound
-
[1-14C]acetate
-
Phosphate-buffered saline (PBS)
-
Lipid extraction solvent (e.g., hexane:isopropanol, 3:2 v/v)
-
Thin-layer chromatography (TLC) plates (silica gel)
-
TLC developing solvent (e.g., hexane:diethyl ether:acetic acid, 80:20:1 v/v/v)
-
Iodine vapor or other visualization agent
-
Scintillation cocktail
-
Scintillation counter
-
Cell Culture: Seed HepG2 cells in 6-well plates and grow to 80-90% confluency.
-
This compound Treatment: Pre-incubate cells with varying concentrations of this compound (e.g., 10 µM, 50 µM, 100 µM, 500 µM, 1 mM) in serum-free medium for 24 hours. Include a vehicle control (medium only).
-
Radiolabeling: Add [1-14C]acetate to each well to a final concentration of 1 µCi/mL.
-
Incubation: Incubate the cells for 2-4 hours at 37°C.
-
Lipid Extraction:
-
Wash cells twice with cold PBS.
-
Lyse the cells and extract lipids by adding hexane:isopropanol (3:2 v/v).
-
Collect the organic phase and dry it under a stream of nitrogen.
-
-
Thin-Layer Chromatography (TLC):
-
Resuspend the dried lipid extract in a small volume of hexane.
-
Spot the samples onto a silica gel TLC plate alongside a cholesterol standard.
-
Develop the plate in a TLC chamber with the appropriate solvent system.
-
Visualize the cholesterol spots (e.g., with iodine vapor).
-
-
Quantification:
-
Scrape the silica gel corresponding to the cholesterol spots into scintillation vials.
-
Add scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis: Express the results as a percentage of [14C]acetate incorporation into cholesterol relative to the vehicle control.
HMG-CoA Reductase Activity Assay
This assay directly measures the activity of HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis, by monitoring the oxidation of NADPH to NADP+.
-
Rat liver microsomes (can be prepared from fresh liver tissue) or a commercially available HMG-CoA reductase enzyme preparation.
-
HMG-CoA Reductase Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4, 120 mM KCl, 1 mM EDTA, 5 mM DTT)
-
NADPH
-
HMG-CoA
-
This compound
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of reading absorbance at 340 nm in kinetic mode
-
Enzyme Preparation: If using rat liver microsomes, prepare them according to standard laboratory protocols. If using a commercial enzyme, reconstitute it as per the manufacturer's instructions.
-
Reaction Setup: In a 96-well plate or cuvettes, prepare the reaction mixture containing the assay buffer and NADPH (final concentration, e.g., 200 µM).
-
This compound Addition: Add this compound to the wells at various final concentrations (e.g., 10 µM, 50 µM, 100 µM, 200 µM). Include a vehicle control.
-
Enzyme Addition: Add the HMG-CoA reductase preparation to each well.
-
Reaction Initiation: Initiate the reaction by adding HMG-CoA (final concentration, e.g., 100 µM).
-
Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 10-15 minutes) at 37°C.
-
Data Analysis: Calculate the rate of NADPH oxidation from the linear portion of the kinetic curve. The activity is proportional to the rate of decrease in absorbance. Express the inhibitory effect of this compound as a percentage of the activity in the vehicle control.
SREBP-2 Nuclear Translocation Assay (Immunofluorescence)
This assay visualizes the effect of this compound on the translocation of Sterol Regulatory Element-Binding Protein 2 (SREBP-2) from the cytoplasm to the nucleus, a key step in the activation of cholesterol synthesis genes.
-
HepG2 cells
-
Glass coverslips
-
Cell culture medium
-
This compound
-
Sterol-depleting medium (e.g., medium with lipoprotein-deficient serum)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% bovine serum albumin in PBS)
-
Primary antibody against SREBP-2
-
Fluorescently-labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
-
Fluorescence microscope
-
Cell Seeding: Seed HepG2 cells on glass coverslips in a 24-well plate and allow them to adhere and grow.
-
Treatment:
-
Positive Control: Induce SREBP-2 translocation by incubating cells in sterol-depleting medium for 12-24 hours.
-
This compound Treatment: Treat cells with various concentrations of this compound in either normal or sterol-depleting medium.
-
Negative Control: Culture cells in normal growth medium.
-
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
-
Immunostaining:
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate with the primary anti-SREBP-2 antibody (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Nuclear Staining and Mounting:
-
Incubate with DAPI for 5 minutes to stain the nuclei.
-
Wash with PBS.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Capture images of the SREBP-2 (fluorescent secondary antibody) and nuclear (DAPI) staining.
-
Analyze the images to determine the subcellular localization of SREBP-2. A predominantly nuclear signal indicates translocation. The effect of this compound can be quantified by measuring the nuclear-to-cytoplasmic fluorescence intensity ratio.
-
References
- 1. magistralbr.caldic.com [magistralbr.caldic.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Modulation of HMG-CoA reductase activity by pantetheine/pantethine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A new method for assaying rat liver microsomal 3-hydroxy-3-methylglutaryl-coenzyme A reductase activity and its application in a study of the effect of dietary cholesterol on this effect of dietary cholesterol on this enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound stimulates lipolysis in adipose tissue and inhibits cholesterol and fatty acid synthesis in liver and intestinal mucosa in the normolipidemic rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound inhibits cholesterol and fatty acid syntheses and stimulates carbon dioxide formation in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of this compound on cholesterol synthesis from mevalonate in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Dosing Considerations for Pantethine in Rodent Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of dosing considerations for pantethine in various rodent models based on published scientific literature. The information is intended to guide researchers in designing and conducting preclinical studies to evaluate the efficacy and mechanisms of action of this compound.
I. Quantitative Data Summary
The following tables summarize the quantitative dosing information extracted from rodent studies investigating the effects of this compound across different research areas.
Table 1: this compound Dosing in Neuroprotection and Neurological Disorder Models
| Animal Model | Species | Route of Administration | Dosage | Treatment Duration | Key Findings |
| 5xFAD Mouse Model of Alzheimer's Disease | Mouse | Intraperitoneal (i.p.) | 15 mg, 3 times per week | 5.5 months | Prevented behavioral impairment, reduced glial reactivity and Aβ deposition[1][2]. |
| 3xTg-AD Mouse Model of Alzheimer's Disease | Mouse | Oral | Not specified | Not specified | Improved spatial learning and memory, reduced Aβ production and neuronal damage[3]. |
| Pantothenate Kinase-Associated Neurodegeneration (PKAN) Mouse Model | Mouse | In drinking water | 15 mg/kg/day | Not specified | Prevented the onset of the neuromuscular phenotype[4]. |
| General Neurotransmission Study | Rat | Subcutaneous (s.c.) | 0.48-0.96 mM/kg (low dose); 1.95-3.90 mM/kg (high dose) | Single injection | Low dose decreased hypothalamic noradrenaline; high dose depressed open-field activity and decreased striatal somatostatin[5]. |
| General Neurochemical Study | Rat | Intraperitoneal (i.p.) | 0.264 mM or 0.528 mM/100 g body weight | Single injection | Depleted immunoreactive somatostatin and prolactin[6]. |
Table 2: this compound Dosing in Metabolic and Cardiovascular Studies
| Animal Model | Species | Route of Administration | Dosage | Treatment Duration | Key Findings |
| High Cholesterol Diet-Induced Hypercholesterolemia | Rat | Diet | Not specified | 16 weeks | Reduced total serum cholesterol[7]. |
| Experimental Hyperlipidemia Models | Rodents | Not specified | Not specified | Not specified | Demonstrated hypolipidemic effects[8]. |
| Isolated Hepatocytes (in vitro) | Rat | In vitro | Concentration-dependent | Not specified | Inhibited cholesterol and fatty acid synthesis[9]. |
| General Metabolism Study | Rat | Oral & Intravenous (i.v.) | 21.6 µmoles/kg | Single dose | This compound was more absorbable than Ca-pantothenate after oral administration[10][11]. |
| Pantothenic Acid Deficiency Model | Rat | Diet | Equimolar to D-pantothenic acid | 7 days | Equivalent vitamin activity to D-pantothenic acid in recovery from deficiency[12]. |
Table 3: this compound Dosing in Other Preclinical Studies
| Study Focus | Species | Route of Administration | Dosage | Treatment Duration | Key Findings |
| Food Intake Regulation | Rat | Intraperitoneal (i.p.) | 0.74 g/kg and 1.47 g/kg | Single injection | Stimulated food intake in satiated rats but was inhibitory in fasted rats[13]. |
| Ovarian Tumor Model | Mouse | Intraperitoneal (i.p.) | 750 mg/kg/day | 4 weeks | No observable side effects or weight loss[1]. |
| Carbon Tetrachloride-Induced Liver Damage | Rat | Intraperitoneal (i.p.) | 500 mg/kg/day | Not specified | Offered significant protection against liver damage[14]. |
II. Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature. These protocols are synthesized from the available information and should be adapted to specific experimental designs and institutional guidelines.
Protocol 1: Long-Term Intraperitoneal Administration of this compound in a Mouse Model of Alzheimer's Disease (5xFAD)
Objective: To evaluate the long-term neuroprotective effects of this compound.
Materials:
-
5xFAD transgenic mice and wild-type littermates.
-
This compound (Pharmaceutical grade).
-
Sterile saline (0.9% NaCl).
-
Syringes and needles (e.g., 27-gauge).
-
Animal scale.
Procedure:
-
Animal Housing: House mice in a controlled environment (22-25°C, 50% humidity, 12-hour light/dark cycle) with ad libitum access to standard laboratory chow and water.
-
Group Allocation: At 1.5 months of age, randomly assign mice to four groups:
-
Wild-type + Vehicle (Saline)
-
Wild-type + this compound
-
5xFAD + Vehicle (Saline)
-
5xFAD + this compound
-
-
Dose Preparation: Prepare a fresh solution of this compound in sterile saline for each injection day. The final concentration should be such that the desired dose of 15 mg is delivered in an appropriate volume (e.g., 100-200 µL).
-
Administration:
-
Administer this compound (15 mg) or an equivalent volume of saline via intraperitoneal (i.p.) injection.
-
Perform injections three times a week for a total of 5.5 months.
-
Monitor the animals for any signs of distress or adverse reactions post-injection.
-
-
Monitoring:
-
Record body weight weekly.
-
Conduct behavioral tests at the end of the treatment period to assess cognitive function.
-
-
Endpoint Analysis:
Protocol 2: Oral Administration of this compound in Drinking Water in a Mouse Model of Pantothenate Kinase-Associated Neurodegeneration (PKAN)
Objective: To assess the preventive effects of this compound on the disease phenotype.
Materials:
-
Pank2 knockout (Pank2-/-) mice and wild-type (Pank2+/+) littermates.
-
This compound.
-
Drinking water bottles.
-
Ketogenic diet.
Procedure:
-
Animal Housing and Diet:
-
House mice under standard conditions.
-
Challenge the mice with a ketogenic diet to induce the disease phenotype.
-
-
Group Allocation: Divide both Pank2-/- and Pank2+/+ mice into two groups:
-
Ketogenic diet + Plain drinking water
-
Ketogenic diet + this compound in drinking water
-
-
Dose Preparation and Administration:
-
Dissolve this compound in the drinking water to achieve a final concentration that results in an approximate daily intake of 15 mg/kg.
-
To calculate the concentration, measure the average daily water consumption per mouse. For example, if a 25g mouse drinks 5 mL of water per day, the concentration should be 0.075 mg/mL (15 mg/kg * 0.025 kg / 5 mL).
-
Provide the this compound-containing water ad libitum.
-
Prepare fresh this compound solutions regularly (e.g., every 2-3 days) to ensure stability.
-
-
Monitoring:
-
Monitor body weight, general health, and the development of any neuromuscular symptoms such as kyphosis or feet clasping[4].
-
-
Endpoint Analysis:
-
At the study endpoint, perform behavioral assessments and collect tissues for histological and biochemical analysis to evaluate the effects of this compound on the disease pathology[4].
-
III. Visualization of Pathways and Workflows
Signaling Pathway: this compound's Influence on Cholesterol Metabolism
This compound has been shown to modulate cholesterol levels. One proposed mechanism is through the inhibition of the Sterol Regulatory Element-Binding Protein 2 (SREBP2) signaling pathway, which plays a crucial role in cholesterol biosynthesis.
Caption: this compound's inhibitory effect on the SREBP2 pathway and ApoE expression, leading to reduced cholesterol synthesis and Aβ production.[3]
Experimental Workflow: General Rodent Dosing Study
The following diagram illustrates a typical workflow for a preclinical rodent study involving this compound administration.
Caption: A generalized workflow for conducting a this compound dosing study in a rodent model.
IV. Concluding Remarks
The preclinical evidence suggests that this compound holds therapeutic potential in a range of disease models. The dosages and administration routes summarized herein provide a valuable starting point for researchers. However, it is crucial to optimize these parameters for each specific experimental context, considering factors such as the animal model, the intended biological effect, and the pharmacokinetic properties of this compound. Further research is warranted to fully elucidate the mechanisms of action and to translate these promising preclinical findings into clinical applications.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. Long-Term this compound Treatment Counteracts Pathologic Gene Dysregulation and Decreases Alzheimer’s Disease Pathogenesis in a Transgenic Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Ameliorates Recognition Impairment in a Mouse Model of Alzheimer's Disease by Modulating Cholesterol Content and Intestinal Flora Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound treatment is effective in recovering the disease phenotype induced by ketogenic diet in a pantothenate kinase-associated neurodegeneration mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dose- and time-response effects of this compound on open-field behavior, and on central neurotransmission in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a cysteamine precursor, depletes immunoreactive somatostatin and prolactin in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of this compound on cholesterol ester metabolism in rat arterial wall - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of this compound on different models of experimental hyperlipidemia in rodents: a comparison with clofibrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound inhibits cholesterol and fatty acid syntheses and stimulates carbon dioxide formation in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. METABOLISM OF this compound IN THE RAT | Semantic Scholar [semanticscholar.org]
- 11. METABOLISM OF this compound IN THE RAT [jstage.jst.go.jp]
- 12. D-pantethine has vitamin activity equivalent to d-pantothenic acids for recovering from a deficiency of D-pantothenic acid in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound, a somatostatin depleting agent, increases food intake in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. altmedrev.com [altmedrev.com]
Application Notes and Protocols for Assessing Pantethine's Impact on Immune Cell Function
These application notes provide researchers, scientists, and drug development professionals with detailed techniques and protocols to evaluate the immunomodulatory effects of pantethine on various immune cell populations.
Application Note 1: Assessing this compound's Impact on T Lymphocyte Function
This compound has been shown to modulate T cell activity, including proliferation, cytokine production, and migration.[1][2] These functions are critical in both adaptive immunity and the pathogenesis of inflammatory diseases.
Quantitative Data Summary: this compound's Effect on T Cells
| Parameter Assessed | Cell Type | Model System | This compound Concentration | Observed Effect | Source |
| Proliferation | Encephalitogenic T cells | In vitro | 0.5 - 1.0 mM | Dose-dependent inhibition of proliferation. | [1] |
| Cytokine Production | Encephalitogenic T cells | In vitro | 0.5 - 1.0 mM | Significant reduction in IL-17 and IFN-γ secretion. | [1] |
| Cell Adhesion | Encephalitogenic T cells | In vitro (ICAM-1/VCAM-1 coated slides) | 0.5 - 1.0 mM | Reduced spontaneous adhesion to ICAM-1 and VCAM-1. | [1] |
| Chemotaxis & Migration | Human Jurkat T cells & Effector T cells | In vitro | Not specified | Downregulation of CXCL12-driven chemotaxis and transendothelial migration.[2] | [2] |
| Cytokine Production | Human Th1 and Th17 cells | In vitro | Not specified | Reduced pro-inflammatory cytokine production. | [3] |
Experimental Workflow: In Vitro T Cell Assays
Caption: General workflow for in vitro assessment of this compound on T cell function.
Protocol 1.1: T Cell Proliferation Assay using CFSE Dilution
This protocol measures the extent of T cell division in response to stimuli, with and without this compound treatment, by tracking the dilution of the fluorescent dye CFSE.
Materials:
-
Isolated T cells or PBMCs
-
RPMI-1640 medium with 10% FBS
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
T cell activation stimuli (e.g., anti-CD3/CD28 antibodies, PHA)
-
This compound stock solution
-
Flow cytometer
Procedure:
-
Cell Labeling: Resuspend 1x10⁷ cells/mL in pre-warmed PBS. Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C, protected from light.
-
Quenching: Stop the reaction by adding 5 volumes of ice-cold culture medium and incubate on ice for 5 minutes.
-
Washing: Centrifuge the cells, discard the supernatant, and wash twice with complete medium.
-
Cell Plating: Resuspend cells to 1x10⁶ cells/mL and plate in a 96-well plate.
-
Treatment: Add this compound to desired final concentrations (e.g., 0.1, 0.5, 1.0 mM). Include a vehicle-only control.
-
Stimulation: Add T cell activation stimuli. Include an unstimulated control.
-
Incubation: Culture for 3-5 days at 37°C, 5% CO₂.
-
Analysis: Harvest cells and analyze by flow cytometry. Gate on the live lymphocyte population and measure the fluorescence intensity in the FITC channel. Each cell division results in a halving of CFSE intensity, appearing as distinct peaks.
Protocol 1.2: Cytokine Production Analysis by ELISA
This protocol quantifies the secretion of specific cytokines (e.g., IL-17, IFN-γ) into the culture supernatant.
Materials:
-
Culture supernatants from T cell experiment (Protocol 1.1)
-
Commercially available ELISA kits for cytokines of interest (e.g., human IL-17)
-
Microplate reader
Procedure:
-
Sample Collection: After the incubation period (typically 24-72 hours), centrifuge the cell plates and carefully collect the supernatant. Store at -80°C until analysis.
-
ELISA: Perform the ELISA according to the manufacturer's instructions. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding standards and collected supernatants.
-
Adding a detection antibody.
-
Adding a substrate solution (e.g., TMB).
-
Stopping the reaction and reading the absorbance on a microplate reader.
-
-
Data Analysis: Calculate the cytokine concentrations in the samples by comparing their absorbance to the standard curve.
Application Note 2: Evaluating this compound's Effect on Myeloid Cells
This compound has been observed to influence the function of myeloid cells, including macrophages and neutrophils, which are key players in the innate immune response and inflammation.[4][5]
Quantitative Data Summary: this compound's Effect on Myeloid Cells
| Parameter Assessed | Cell Type | Model System | This compound Treatment | Observed Effect | Source |
| Cell Infiltration | Myeloid cells (CD11b+) | Sarcoma Mouse Model | In vivo administration | ~2-fold increase in myeloid cell abundance in tumor infiltrates at day 13. | [5] |
| Macrophage Activation | Mouse peritoneal adherent cells | In vivo (i.p. administration) | Multiple injections | Activated macrophage functions. | [4] |
| IL-1 Secretion | Macrophages | In vitro | Low concentration | Induced Interleukin-1 (IL-1) secretion. | [4] |
| Phagocytosis | Microglia | Alzheimer's (5XFAD) Mouse Model | Long-term in vivo | Repressed genes involved in phagocytosis that were overexpressed in Tg mice. | [6] |
Proposed Signaling Pathway: this compound's Impact on T Cell Migration
This compound's effect on cell migration is partly attributed to its ability to alter the composition of lipid rafts in the cell membrane.[2] This disrupts the localization and function of key signaling molecules and chemokine receptors.
Caption: this compound alters lipid raft composition, impairing T cell migration.[2]
Protocol 2.1: Macrophage Phagocytosis Assay by Flow Cytometry
This method quantifies the phagocytic capacity of macrophages by measuring the uptake of fluorescently labeled particles.[7][8]
Materials:
-
Macrophage cell line (e.g., RAW 264.7) or primary macrophages
-
DMEM with 10% FBS
-
This compound stock solution
-
Fluorescently labeled particles (e.g., pHrodo™ E. coli BioParticles™, FITC-Zymosan)
-
Trypan Blue (for quenching extracellular fluorescence)
-
Flow cytometer
Procedure:
-
Cell Culture: Plate macrophages in a 24-well plate and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound or a vehicle control. Incubate for a predetermined time (e.g., 24 hours).
-
Phagocytosis: Add fluorescently labeled particles to the cells at a particle-to-cell ratio of ~10:1.
-
Incubation: Incubate for 1-2 hours at 37°C to allow for phagocytosis. As a negative control, incubate a set of wells at 4°C to inhibit active uptake.
-
Washing & Quenching: Gently wash the cells three times with cold PBS to remove non-internalized particles. Add Trypan Blue solution (0.2 mg/mL) for 1-2 minutes to quench the fluorescence of surface-bound particles.
-
Cell Detachment: Detach the adherent cells using a non-enzymatic cell dissociation buffer or gentle scraping.
-
Analysis: Analyze the cell suspension by flow cytometry. The percentage of fluorescent cells (phagocytic cells) and the mean fluorescence intensity (phagocytic capacity) are the primary readouts.
Application Note 3: Analyzing this compound's Influence on Natural Killer (NK) Cell Activity
This compound has been reported to activate splenic NK cells, which are crucial for innate defense against viral infections and tumor surveillance.[4]
Quantitative Data Summary: this compound's Effect on NK Cells
| Parameter Assessed | Cell Type | Model System | This compound Treatment | Observed Effect | Source |
| NK Cell Activation | Splenic NK cells | In vivo (i.p. administration) | Multiple injections | Activated the functions of splenic NK cells. | [4] |
Protocol 3.1: NK Cell Cytotoxicity and Degranulation Assay
This flow cytometry-based assay simultaneously measures the killing of target cells and the degranulation of NK cells (a marker of cytotoxic machinery release) by staining for surface CD107a.[9][10]
Materials:
-
Effector cells: Isolated primary NK cells or NK cell line (e.g., NK-92)
-
Target cells: K562 (a classic NK-sensitive cell line)
-
CFSE or other cell proliferation dye
-
PE-conjugated anti-CD107a antibody
-
Monensin or Brefeldin A (Golgi transport inhibitors)
-
7-AAD or Propidium Iodide (PI) for viability staining
-
Flow cytometer
Procedure:
-
Target Cell Labeling: Label K562 target cells with CFSE according to the protocol (1.1).
-
Effector Cell Treatment: Incubate NK cells with this compound or vehicle control for a specified period (e.g., 18-24 hours).
-
Co-culture: Combine this compound-treated NK cells (Effector) with CFSE-labeled K562 cells (Target) at various Effector-to-Target (E:T) ratios (e.g., 10:1, 5:1, 1:1) in a 96-well U-bottom plate.
-
Degranulation Staining: Immediately add anti-CD107a antibody and a Golgi transport inhibitor to the co-culture.
-
Incubation: Incubate for 4-6 hours at 37°C, 5% CO₂.
-
Viability Staining: Just before analysis, add a viability dye like 7-AAD or PI.
-
Analysis by Flow Cytometry:
-
Cytotoxicity: Gate on the CFSE-positive target cells and quantify the percentage of dead cells (7-AAD positive).
-
Degranulation: Gate on the CFSE-negative NK cells and quantify the percentage of CD107a-positive cells.
-
Application Note 4: In Vivo Assessment of this compound's Immunomodulatory Effects
Animal models are essential for understanding the systemic immunomodulatory effects of this compound.
Logical Relationship of this compound's Immunomodulatory Effects
Caption: Overview of this compound's diverse effects on immune cell populations.
Quantitative Data Summary: In Vivo Allergic Airway Inflammation Model
| Parameter Assessed | Sample Type | This compound Treatment | Observed Effect | Source |
| Total Leukocytes | Bronchoalveolar Lavage (BAL) | 8 daily i.p. injections | >60% reduction in BAL cell count. | [11][12] |
| Eosinophils | Bronchoalveolar Lavage (BAL) | 8 daily i.p. injections | >70% reduction in eosinophil number. | [11][12] |
| IL-4 & IL-13 | Lung homogenate | 8 daily i.p. injections | Marked reduction (p=0.0008 and p=0.0082, respectively). | [11] |
| IL-5 & IL-10 | Lung homogenate | Highest dose | Significant reduction (p=0.041 and p=0.0071, respectively). | [11] |
| LACK-specific IgE | Serum | 8 daily i.p. injections | 64% reduction compared to untreated. | [11][12] |
| LACK-specific IgG1 | Serum | 8 daily i.p. injections | 53% reduction compared to untreated. | [11][12] |
Protocol 4.1: Mouse Model of Allergic Airway Inflammation
This protocol, adapted from a published study[11][12], evaluates this compound's ability to mitigate allergic inflammation in mice.
Materials:
-
BALB/c mice
-
Allergen (e.g., Leishmania LACK antigen, Ovalbumin)
-
Adjuvant (e.g., Alum)
-
This compound for injection
-
Aerosol delivery system
-
Flow cytometry antibodies for immune cell phenotyping (e.g., anti-CD45, Siglec-F, CD11c)
Procedure:
-
Sensitization: Sensitize mice via two intraperitoneal (i.p.) injections of the allergen mixed with alum, typically given 1-2 weeks apart.
-
This compound Treatment: Begin daily i.p. injections of this compound (e.g., 5 or 7.5 mg) or saline (vehicle control) for a set period (e.g., 8 days).
-
Allergen Challenge: During the treatment period, expose mice to an aerosolized solution of the allergen for several consecutive days to induce airway inflammation. A control group should be challenged with saline.
-
Sample Collection (24-48h after last challenge):
-
Bronchoalveolar Lavage (BAL): Euthanize the mouse and cannulate the trachea. Lavage the lungs with PBS to collect BAL fluid.
-
Blood Collection: Collect blood via cardiac puncture for serum analysis.
-
Lung Tissue: Perfuse the lungs and harvest for cytokine analysis or histology.
-
-
BAL Fluid Analysis:
-
Perform a total cell count using a hemocytometer.
-
Prepare cytospin slides and perform differential cell counts (e.g., using Wright-Giemsa stain) to quantify eosinophils, neutrophils, macrophages, and lymphocytes.
-
Alternatively, use flow cytometry with cell-specific markers for a more detailed analysis.
-
-
Serum Analysis: Isolate serum and measure allergen-specific IgE and IgG1 levels using ELISA.
-
Lung Cytokine Analysis: Homogenize the lung tissue and measure Th2 cytokine levels (IL-4, IL-5, IL-13) using ELISA or a multiplex bead assay.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Alters Lipid Composition and Cholesterol Content of Membrane Rafts, With Down-Regulation of CXCL12-Induced T Cell Migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Macrophage activation with this compound and pantetheine-4'-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The coenzyme A precursor this compound enhances antitumor immunity in sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Long-Term this compound Treatment Counteracts Pathologic Gene Dysregulation and Decreases Alzheimer’s Disease Pathogenesis in a Transgenic Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MEASUREMENT OF PHAGOCYTOSIS AND OF THE PHAGOSOMAL ENVIRONMENT IN POLYMORPHONUCLEAR PHAGOCYTES BY FLOW CYTOMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phagocytosis: measurement by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Screening for Active Compounds Targeting Human Natural Killer Cell Activation Identifying Daphnetin as an Enhancer for IFN-γ Production and Direct Cytotoxicity [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. This compound Down-Regulates Leukocyte Recruitment and Inflammatory Parameters in a Mouse Model of Allergic Airway Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Pantethine as a potential immunoadjuvant in sarcoma research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Recent preclinical studies have highlighted the potential of pantethine, a stable dimeric form of pantetheine and a precursor to vitamin B5 (pantothenic acid) and coenzyme A (CoA), as a novel immunoadjuvant in the context of sarcoma.[1][2][3] These application notes provide a comprehensive overview of the underlying mechanism, key experimental findings, and detailed protocols for investigating the immunomodulatory effects of this compound in sarcoma research.
This compound administration has been shown to restrain sarcoma growth by promoting a type 1 immune response within the tumor microenvironment.[1] This effect is particularly pronounced in sarcomas with low or absent expression of the ectoenzyme Vanin-1 (VNN1), a pantetheinase that hydrolyzes pantetheine to produce vitamin B5 and cysteamine.[2][3] By providing an alternative source for vitamin B5 and subsequently boosting intracellular CoA levels, this compound treatment can enhance the metabolic fitness and effector functions of anti-tumor immune cells.[1][2]
Mechanism of Action
This compound acts as a pro-drug that is hydrolyzed into two molecules of pantetheine. Pantetheine is then further broken down by pantetheinases, such as VNN1, into pantothenic acid (vitamin B5) and cysteamine.[4] Vitamin B5 is an essential precursor for the synthesis of Coenzyme A (CoA), a critical cofactor in numerous metabolic pathways, including the Krebs cycle and fatty acid metabolism.[5][6]
In the context of VNN1-deficient sarcomas, where the local production of vitamin B5 is impaired, systemic administration of this compound compensates for this deficiency.[2][3] The resulting increase in intracellular CoA levels in immune cells, particularly dendritic cells (DCs) and CD8+ T cells, leads to a metabolic shift towards oxidative phosphorylation. This metabolic reprogramming enhances their anti-tumor functions.[1][7]
Key Immunomodulatory Effects of this compound:
-
Polarization of Myeloid and Dendritic Cells: this compound promotes the maturation and activation of DCs, leading to enhanced antigen presentation.[1][2]
-
Enhanced IFNγ-Driven Antigen Presentation: The activated DCs upregulate pathways associated with interferon-gamma (IFNγ) signaling, a critical component of the anti-tumor immune response.[2][8]
-
Improved Effector CD8+ T Cell Development: this compound supports the development of hypermetabolic and highly cytotoxic CD8+ T cells with potent anti-tumor activity.[1][2]
Data Presentation
Table 1: In Vivo Tumor Growth Inhibition by this compound
| Mouse Model | Cell Line | Treatment Group | Mean Tumor Volume (mm³) at Day 22 | Statistical Significance (vs. Control) | Reference |
| C57BL/6 (Immunocompetent) | MCA205 (Vnn1-negative) | Control (PBS) | ~1800 | - | [9] |
| C57BL/6 (Immunocompetent) | MCA205 (Vnn1-negative) | This compound | ~800 | p < 0.05 | [9] |
| Nude (Immunodeficient) | MCA205 (Vnn1-negative) | Control (PBS) | ~2000 | - | [9] |
| Nude (Immunodeficient) | MCA205 (Vnn1-negative) | This compound | ~2000 | Not Significant | [9] |
Table 2: Effect of this compound on Immune Cell Infiltration in MCA205 Sarcomas
| Immune Cell Population | Treatment Group | Percentage of CD45+ Cells (Day 20) | Fold Change (vs. Control) | Reference |
| CD8+ T cells | Control (PBS) | ~10% | - | [8] |
| CD8+ T cells | This compound | ~20% | ~2.0 | [8] |
| NK/ILC | Control (PBS) | ~5% | - | [8] |
| NK/ILC | This compound | ~10% | ~2.0 | [8] |
| CD4+ T cells | Control (PBS) | ~15% | - | [8] |
| CD4+ T cells | This compound | ~15% | No significant change | [8] |
Experimental Protocols
Protocol 1: In Vivo Murine Sarcoma Model
This protocol describes the establishment of a subcutaneous sarcoma model in mice to evaluate the anti-tumor efficacy of this compound.
Materials:
-
MCA205 fibrosarcoma cell line (or other suitable sarcoma cell line)
-
C57BL/6 mice (6-8 weeks old)
-
Phosphate-buffered saline (PBS), sterile
-
This compound solution (sterile, for injection)
-
Trypan blue solution
-
Hemocytometer
-
Syringes and needles (27G)
-
Calipers
Procedure:
-
Cell Culture: Culture MCA205 cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 2 mM L-glutamine at 37°C in a 5% CO2 incubator.
-
Cell Preparation for Injection:
-
Harvest cells using trypsin-EDTA.
-
Wash cells twice with sterile PBS.
-
Resuspend cells in sterile PBS at a concentration of 5 x 10^6 cells/mL.
-
Perform a viable cell count using trypan blue and a hemocytometer to ensure >95% viability.
-
-
Tumor Cell Implantation:
-
Shave the right flank of the C57BL/6 mice.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10^5 cells) into the shaved flank.
-
-
Treatment Administration:
-
Once tumors reach a palpable size (e.g., ~50-100 mm³), randomize mice into treatment and control groups (n=8-10 mice per group).
-
Administer daily intraperitoneal (i.p.) injections of either this compound (e.g., 750 mg/kg) or an equivalent volume of PBS (vehicle control).[10]
-
-
Tumor Growth Monitoring:
-
Measure tumor dimensions (length and width) every 2-3 days using calipers.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
-
Endpoint:
-
Euthanize mice when tumors reach the maximum allowed size as per institutional guidelines or at the end of the study period.
-
Excise tumors for further analysis (e.g., flow cytometry, immunohistochemistry).
-
Protocol 2: Flow Cytometric Analysis of Tumor-Infiltrating Immune Cells
This protocol details the procedure for isolating and analyzing immune cell populations from tumor tissue.
Materials:
-
Excised tumor tissue
-
RPMI-1640 medium
-
Collagenase D (1 mg/mL)
-
DNase I (0.1 mg/mL)
-
Fetal bovine serum (FBS)
-
70 µm cell strainers
-
Red blood cell lysis buffer
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fc block (anti-mouse CD16/CD32)
-
Fluorochrome-conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, CD11b, Gr-1, F4/80, CD11c, MHC class II)
-
Flow cytometer
Procedure:
-
Tumor Digestion:
-
Mince the tumor tissue into small pieces.
-
Incubate the minced tissue in RPMI-1640 containing Collagenase D and DNase I for 30-45 minutes at 37°C with gentle agitation.
-
-
Single-Cell Suspension Preparation:
-
Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension.
-
Wash the cells with RPMI-1640.
-
Lyse red blood cells using a lysis buffer.
-
Wash the cells again and resuspend in FACS buffer.
-
-
Cell Staining:
-
Count the cells and adjust the concentration to 1 x 10^7 cells/mL.
-
Block Fc receptors with Fc block for 10-15 minutes on ice.
-
Add the antibody cocktail for surface marker staining and incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer for analysis.
-
-
Flow Cytometry:
-
Acquire the stained cells on a flow cytometer.
-
Analyze the data using appropriate software (e.g., FlowJo, FCS Express) to quantify different immune cell populations within the tumor.
-
Visualizations
Caption: this compound's immunoadjuvant signaling pathway in sarcoma.
Caption: In vivo experimental workflow for evaluating this compound.
References
- 1. The coenzyme A precursor this compound restrains sarcoma growth through promotion of type 1 immunity - Diapath Lab Talks [diapathlabtalks.com]
- 2. [PDF] The coenzyme A precursor this compound enhances antitumor immunity in sarcoma | Semantic Scholar [semanticscholar.org]
- 3. The coenzyme A precursor this compound enhances antitumor immunity in sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. books.rsc.org [books.rsc.org]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. lamclinic.com [lamclinic.com]
- 7. mdpi.com [mdpi.com]
- 8. The coenzyme A precursor this compound enhances antitumor immunity in sarcoma | Life Science Alliance [life-science-alliance.org]
- 9. researchgate.net [researchgate.net]
- 10. Effect of this compound on Ovarian Tumor Progression and Choline Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Effect of Pantethine on Gene Expression
Introduction
Pantethine, the dimeric form of pantetheine, is a derivative of vitamin B5 (pantothenic acid) and a key precursor in the biosynthesis of Coenzyme A (CoA).[1][2][3] CoA is an essential cofactor in numerous metabolic pathways, including the synthesis and oxidation of fatty acids and the tricarboxylic acid (TCA) cycle.[1][4] Research indicates that this compound supplementation can influence lipid metabolism, inflammation, and immune responses, making it a compound of interest for various therapeutic applications.[5][6][7] Its proposed mechanisms include the inhibition of key enzymes in cholesterol and fatty acid synthesis, such as HMG-CoA reductase and acetyl-CoA carboxylase, and the potential activation of transcription factors like PPAR-alpha.[2][8][9]
These application notes provide a comprehensive framework for designing and executing experiments to elucidate the effects of this compound on global gene expression. The protocols outlined below cover cell culture, RNA sequencing (RNA-Seq), bioinformatic analysis, and validation of findings using reverse transcription quantitative PCR (RT-qPCR), intended for researchers, scientists, and drug development professionals.
Part 1: Biological Background and Key Signaling Pathways
This compound's primary biological role is to serve as a direct precursor for CoA synthesis.[3] Ingested this compound is converted to pantetheine, which then enters the CoA biosynthetic pathway, bypassing several enzymatic steps required if starting from pantothenic acid.[4] This increased availability of CoA can significantly impact cellular metabolism and signaling.
1.1 Coenzyme A Biosynthesis Pathway
The conversion of this compound to CoA is a critical process that fuels many metabolic functions. Understanding this pathway is fundamental to interpreting this compound-induced gene expression changes.
Caption: Simplified pathway of Coenzyme A synthesis from this compound.
1.2 this compound's Influence on Lipid Metabolism
By increasing the intracellular pool of CoA, this compound can modulate lipid metabolism. It has been shown to inhibit cholesterol and fatty acid synthesis.[10] This is partly achieved by influencing the activity of rate-limiting enzymes and activating nuclear receptors like PPARα, which controls genes involved in fatty acid oxidation.[8][11]
Caption: this compound modulates gene expression related to lipid metabolism.
Part 2: Experimental Design and Workflow
A robust experimental design is crucial for obtaining reliable and reproducible gene expression data.[12] The typical workflow involves treating a chosen cell line with this compound, followed by transcriptomic analysis via RNA-Seq and subsequent validation.
Caption: Step-by-step workflow for gene expression analysis.
Part 3: Detailed Experimental Protocols
These protocols provide detailed steps for conducting the study. It is recommended to include at least three biological replicates for each condition to ensure statistical power.[13]
Protocol 3.1: Cell Culture and this compound Treatment
-
Cell Line Selection: Choose a cell line relevant to the biological question. For metabolic studies, human hepatoblastoma cells (HepG2) are a common model.[9]
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) at a density that ensures they are in the logarithmic growth phase (typically 70-80% confluency) at the time of treatment.[14]
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS). Further dilute to final working concentrations in complete culture medium.
-
Treatment:
-
Remove the old medium from the cells.
-
Add the medium containing the desired concentration of this compound. Use a range of concentrations to assess dose-dependency.
-
For the control group, add a medium containing an equivalent volume of the vehicle used to dissolve this compound.[15]
-
Incubate cells for a predetermined time (e.g., 24, 48 hours). A time-course experiment can reveal dynamic changes in gene expression.
-
-
Cell Harvest: After incubation, wash cells with cold PBS and harvest them for RNA isolation.[16]
Protocol 3.2: RNA Isolation and Quality Control
-
RNA Isolation: Isolate total RNA from harvested cells using a column-based kit (e.g., RNeasy Mini Kit, Qiagen) or TRIzol reagent, following the manufacturer's instructions.[16]
-
DNase Treatment: Perform an on-column or in-solution DNase digestion to remove any contaminating genomic DNA.[17]
-
RNA Quantification: Measure RNA concentration using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
RNA Integrity Check: Assess RNA integrity by determining the RNA Integrity Number (RIN) using an Agilent Bioanalyzer or similar instrument. A RIN value > 8 is recommended for RNA-Seq.[15]
Protocol 3.3: Library Preparation and RNA Sequencing (RNA-Seq)
-
Library Preparation:
-
Start with 100 ng - 1 µg of high-quality total RNA.
-
Prepare sequencing libraries using a commercial kit (e.g., Illumina Stranded mRNA Prep).[18] This typically involves:
-
mRNA purification (poly-A selection) or ribosomal RNA depletion.
-
RNA fragmentation.
-
First and second-strand cDNA synthesis.
-
A-tailing, adapter ligation, and library amplification.
-
-
-
Library QC: Validate the size and concentration of the final libraries using a Bioanalyzer and qPCR.
-
Sequencing: Pool the libraries and sequence them on a high-throughput sequencing platform (e.g., Illumina NovaSeq). A sequencing depth of 20-30 million reads per sample is generally sufficient for differential gene expression analysis.
Protocol 3.4: Bioinformatic Analysis of RNA-Seq Data
The analysis of RNA-Seq data involves several computational steps to move from raw sequencing reads to a list of differentially expressed genes (DEGs).[19][20]
-
Raw Read Quality Control: Assess the quality of raw sequencing reads using tools like FastQC.
-
Read Trimming: Remove adapter sequences and low-quality bases using tools like Trimmomatic or Cutadapt.
-
Alignment: Align the cleaned reads to a reference genome (e.g., GRCh38 for human) using a splice-aware aligner like STAR.[21]
-
Quantification: Count the number of reads mapping to each gene using tools such as featureCounts or RSEM.
-
Differential Expression Analysis:
-
Import the gene count matrix into R.
-
Use packages like DESeq2 or edgeR to normalize the counts and perform statistical tests to identify genes that are significantly up- or down-regulated between the this compound-treated and control groups.[22]
-
Commonly used thresholds for significance are an adjusted p-value (FDR) < 0.05 and a |log2(Fold Change)| > 1.
-
-
Downstream Analysis: Perform gene set enrichment analysis (GSEA) or pathway analysis (e.g., KEGG, GO) on the list of DEGs to identify perturbed biological pathways.[21][23]
Protocol 3.5: Validation of Differentially Expressed Genes by RT-qPCR
It is standard practice to validate RNA-Seq results for a subset of key DEGs using RT-qPCR.[13][24]
-
Gene Selection: Select 5-10 genes for validation, including both up- and down-regulated genes with varying expression levels and fold changes.[25] Also, select one or two stably expressed housekeeping genes (e.g., GAPDH, ACTB) for normalization.[16]
-
Primer Design: Design primers specific to the target genes. Primers should ideally span an exon-exon junction to avoid amplifying genomic DNA.[14]
-
cDNA Synthesis: Reverse transcribe 1 µg of the same RNA used for RNA-Seq into cDNA using a reverse transcription kit.[17]
-
qPCR Reaction:
-
Set up the qPCR reaction in triplicate for each sample and gene. A typical 20 µL reaction includes: 10 µL SYBR Green Master Mix, 1 µL cDNA, 0.5 µL forward primer (10 µM), 0.5 µL reverse primer (10 µM), and 8 µL nuclease-free water.[16]
-
Run the reaction on a real-time PCR machine with a standard thermal cycling program (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min).[16]
-
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCq method.[16] Compare the log2(Fold Change) values from qPCR with those from the RNA-Seq data to confirm the results. A good correlation between the two methods increases confidence in the RNA-Seq findings.[26]
Part 4: Data Presentation and Interpretation
Quantitative data should be summarized in clear, structured tables for easy comparison and interpretation.
Table 1: Experimental Design Summary
| Parameter | Description |
|---|---|
| Cell Line | e.g., Human Hepatoblastoma (HepG2) |
| Treatments | 1. Vehicle Control (PBS) 2. This compound |
| Concentrations | e.g., 10 µM, 50 µM, 100 µM |
| Time Points | e.g., 24 hours, 48 hours |
| Replicates | 3 biological replicates per condition |
Table 2: RNA Quality Control Summary
| Sample ID | Concentration (ng/µL) | A260/A280 | RIN |
|---|---|---|---|
| Control_Rep1 | 152.4 | 2.05 | 9.8 |
| Control_Rep2 | 148.9 | 2.06 | 9.7 |
| Pantethine_100uM_Rep1 | 161.0 | 2.04 | 9.9 |
| Pantethine_100uM_Rep2 | 155.7 | 2.05 | 9.8 |
| ... (etc.) | | | |
Table 3: Top 10 Differentially Expressed Genes (this compound vs. Control)
| Gene Symbol | Gene Name | log2(FoldChange) | p-value | Adjusted p-value |
|---|---|---|---|---|
| CPT1A | Carnitine Palmitoyltransferase 1A | 2.58 | 1.2e-15 | 4.5e-14 |
| HMGCR | HMG-CoA Reductase | -1.95 | 3.4e-12 | 8.1e-11 |
| ACACA | Acetyl-CoA Carboxylase Alpha | -1.78 | 5.6e-11 | 9.9e-10 |
| FASN | Fatty Acid Synthase | -2.10 | 1.1e-10 | 1.8e-09 |
| IL1B | Interleukin 1 Beta | -1.55 | 7.8e-09 | 1.1e-07 |
| ... (etc.) | | | | |
Table 4: RT-qPCR Validation of Selected DEGs
| Gene Symbol | RNA-Seq log2(FC) | RT-qPCR log2(FC) |
|---|---|---|
| CPT1A | 2.58 | 2.49 |
| HMGCR | -1.95 | -2.05 |
| ACACA | -1.78 | -1.88 |
| IL1B | -1.55 | -1.62 |
Interpretation
The results should be interpreted in the context of this compound's known biological functions. For example, an upregulation of genes like CPT1A (involved in fatty acid oxidation) and downregulation of HMGCR and ACACA (involved in lipid synthesis) would align with previous findings.[8][11] Pathway analysis may reveal novel mechanisms of action, such as impacts on inflammatory signaling or other metabolic pathways, providing new avenues for research and drug development.[5]
References
- 1. Biosynthesis of Pantothenic Acid and Coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. altmedrev.com [altmedrev.com]
- 5. Long-Term this compound Treatment Counteracts Pathologic Gene Dysregulation and Decreases Alzheimer’s Disease Pathogenesis in a Transgenic Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. This compound Down-Regulates Leukocyte Recruitment and Inflammatory Parameters in a Mouse Model of Allergic Airway Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, a derivative of vitamin B5, favorably alters total, LDL and non-HDL cholesterol in low to moderate cardiovascular risk subjects eligible for statin therapy: a triple-blinded placebo and diet-controlled investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PPARalpha controls the intracellular coenzyme A concentration via regulation of PANK1alpha gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound inhibits cholesterol and fatty acid syntheses and stimulates carbon dioxide formation in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Activation of peroxisome proliferator-activated receptor-alpha stimulates both differentiation and fatty acid oxidation in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biocompare.com [biocompare.com]
- 13. rna-seqblog.com [rna-seqblog.com]
- 14. Cell culture and QRT PCR Gene Expression | Culture Collections [culturecollections.org.uk]
- 15. alitheagenomics.com [alitheagenomics.com]
- 16. pubcompare.ai [pubcompare.ai]
- 17. qPCR validation of RNAseq data [bio-protocol.org]
- 18. illumina.com [illumina.com]
- 19. Data analysis pipeline for RNA-seq experiments: From differential expression to cryptic splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 20. biorxiv.org [biorxiv.org]
- 21. GitHub - CebolaLab/RNA-seq: Step-by-step analysis pipeline for RNA-seq data [github.com]
- 22. iDEP [bioinformatics.sdstate.edu]
- 23. Frontiers | Application of perturbation gene expression profiles in drug discovery—From mechanism of action to quantitative modelling [frontiersin.org]
- 24. biostate.ai [biostate.ai]
- 25. youtube.com [youtube.com]
- 26. Validation of RNASeq Data - How to validate RNASeq DEGs using qPCR [biostars.org]
Protocol for Assessing Pantethine Stability in Experimental Solutions
Application Note APR2023-01
Introduction
Pantethine, the dimeric form of pantetheine, is a nutritional supplement and a precursor to Coenzyme A, playing a vital role in lipid metabolism. However, this compound is known to be less stable than its monomeric form, pantothenic acid (Vitamin B5), particularly in solution and when not refrigerated.[1] Understanding its stability profile is crucial for researchers and drug development professionals to ensure the integrity of experimental solutions and the reliability of study outcomes.
This document provides a detailed protocol for assessing the stability of this compound in experimental solutions through forced degradation studies. It outlines the methodology for subjecting this compound to various stress conditions, a validated stability-indicating analytical method for quantification, and a framework for data analysis and presentation.
Key Concepts of this compound Degradation
Forced degradation studies have shown that this compound is susceptible to degradation under hydrolytic (acidic and basic), thermal, and oxidative stress conditions.[1] These conditions can lead to the formation of several degradation products. The primary degradation pathways involve the cleavage of the disulfide bond and hydrolysis of the amide linkages. In vivo, this compound is metabolized to pantetheine, which is further broken down into pantothenic acid and cysteamine.[2][3][4] While the degradation products in forced studies may differ from metabolic products, understanding these pathways is key to developing a stable formulation.
Experimental Protocols
This section details the protocols for conducting forced degradation studies on this compound solutions. The goal of these studies is to intentionally degrade the this compound molecule to an extent of 5-20%, which allows for the identification of degradation products and the validation of a stability-indicating analytical method.
Preparation of this compound Stock Solution
A standard stock solution of this compound should be prepared in a suitable solvent, such as water or a buffer relevant to the intended experimental use. The concentration should be accurately known, typically around 1 mg/mL.
Forced Degradation (Stress) Studies
For each condition, a sample of the this compound stock solution is subjected to the stressor, while a control sample is kept under normal conditions (e.g., refrigerated and protected from light).
-
Acidic Condition:
-
To an aliquot of the this compound stock solution, add an equal volume of 0.1 M hydrochloric acid (HCl).
-
Incubate the solution at 60°C for a specified period (e.g., 2, 4, 8, 12, 24 hours).
-
At each time point, withdraw a sample, neutralize it with an appropriate amount of 0.1 M sodium hydroxide (NaOH), and dilute with the mobile phase to a suitable concentration for analysis.
-
-
Basic Condition:
-
To an aliquot of the this compound stock solution, add an equal volume of 0.1 M sodium hydroxide (NaOH).
-
Incubate the solution at room temperature for a specified period (e.g., 30 minutes, 1, 2, 4 hours).
-
At each time point, withdraw a sample, neutralize it with an appropriate amount of 0.1 M hydrochloric acid (HCl), and dilute with the mobile phase.
-
-
To an aliquot of the this compound stock solution, add an equal volume of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for a specified period (e.g., 2, 4, 8, 12, 24 hours), protected from light.
-
At each time point, withdraw a sample and dilute it with the mobile phase.
-
Transfer an aliquot of the this compound stock solution into a vial and place it in a temperature-controlled oven at 70°C.
-
Monitor for degradation over a period of several days (e.g., 1, 2, 5, 7 days).
-
At each time point, withdraw a sample, allow it to cool to room temperature, and dilute with the mobile phase.
-
Expose an aliquot of the this compound stock solution in a photochemically transparent container to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
-
A control sample should be wrapped in aluminum foil to protect it from light and kept alongside the exposed sample.
-
Analyze the samples at appropriate time intervals.
Analytical Methodology: Stability-Indicating HPLC-UV Method
A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is essential to separate and quantify this compound from its degradation products.
Table 1: HPLC-UV Method Parameters
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A gradient of Mobile Phase A and Mobile Phase B. * Mobile Phase A: Buffer solution (e.g., phosphate buffer, pH 3.0) * Mobile Phase B: Acetonitrile |
| Gradient Program | Optimized to achieve separation of this compound and its degradation products. A starting point could be a linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes. |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 210 nm |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
Data Presentation and Analysis
The quantitative data obtained from the HPLC analysis should be summarized in tables to facilitate comparison and interpretation.
Table 2: Summary of this compound Degradation under Various Stress Conditions
| Stress Condition | Time Point | This compound Remaining (%) | Degradation Product 1 (PD1) (%) | Degradation Product 2 (PD2) (%) | Oxidative Product (POx) (%) | Total Degradation (%) |
| Control (T=0) | 0 | 100.0 | 0.0 | 0.0 | 0.0 | 0.0 |
| 0.1 M HCl, 60°C | 8 hours | 85.2 | 10.5 | 2.1 | - | 14.8 |
| 0.1 M NaOH, RT | 2 hours | 89.7 | 8.3 | 1.5 | - | 10.3 |
| 3% H₂O₂, RT | 24 hours | 91.5 | - | - | 7.8 | 8.5 |
| 70°C | 5 days | 93.1 | 4.2 | 1.1 | - | 6.9 |
| Photolytic | 1.2 M lux hrs | 98.5 | 0.8 | 0.3 | - | 1.5 |
Note: The percentages of degradation products are relative to the initial concentration of this compound.
Visualization of Workflows and Pathways
Experimental Workflow
The overall experimental process for assessing this compound stability can be visualized as follows:
Proposed Degradation Pathway of this compound
Based on the known chemical structure of this compound and general degradation mechanisms, a proposed pathway is illustrated below. The exact structures of PD1, PD2, and POx would need to be confirmed through techniques like LC-MS/MS and NMR.
Conclusion
This protocol provides a comprehensive framework for assessing the stability of this compound in experimental solutions. By systematically subjecting this compound to forced degradation conditions and utilizing a validated stability-indicating HPLC-UV method, researchers can accurately quantify its degradation and understand its stability profile. This knowledge is paramount for ensuring the validity of experimental results and for the development of stable this compound-containing formulations. Further characterization of the degradation products using mass spectrometry is recommended for a complete understanding of the degradation pathways.
References
- 1. Development and validation of a stability-indicating LC-UV method for the determination of this compound and its degradation product based on a forced degradation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. Metabolism of this compound in cystinosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Pantethine Formulation for In Vivo Administration
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to improving pantethine solubility for in vivo administration.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in common laboratory solvents?
A1: this compound is a viscous oil that is soluble in several common solvents. Its solubility can vary slightly between suppliers. It is highly soluble in water and Dimethyl Sulfoxide (DMSO).[1][2][3] It is also soluble in ethanol, though this may require sonication to achieve higher concentrations.[3] It is reported as being only slightly soluble in acetonitrile.[4][5] For quantitative data, refer to the data tables below.
Q2: How should I prepare and store this compound stock solutions?
A2: this compound is supplied as a solid or a viscous oil.[4] For creating a stock solution, it is recommended to dissolve this compound in a solvent of choice, which should be purged with an inert gas.[4] this compound is less stable than pantothenic acid and can degrade over time, especially if not refrigerated.[6] It is recommended to store stock solutions at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1] Aqueous solutions of this compound are not recommended to be stored for more than one day.[4]
Q3: Can I administer a this compound solution prepared in 100% DMSO to my animals?
A3: While this compound has good solubility in DMSO, administering a high concentration of organic solvents like DMSO can cause physiological effects and toxicity in animals.[4] It is standard practice to dilute the DMSO stock solution into a more physiologically compatible vehicle, such as isotonic saline or a buffered solution, to minimize the final concentration of the organic solvent.[4]
Q4: My this compound is precipitating out of solution after I dilute my stock into an aqueous buffer. What is happening?
A4: This is a common issue when a drug is dissolved in a strong organic solvent (like DMSO) and then diluted into an aqueous buffer where its solubility is lower. The sudden change in solvent composition can cause the drug to crash out of solution. To avoid this, you may need to optimize the final solvent composition, use a different co-solvent system, or employ other formulation strategies.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Precipitation upon dilution of stock solution | The final concentration of the organic solvent (e.g., DMSO) is too low to maintain this compound solubility in the aqueous vehicle. | - Increase the proportion of the co-solvent in the final formulation, while staying within tolerable limits for the animal model.- Add the stock solution to the aqueous vehicle slowly while vortexing to improve mixing.- Consider using a different co-solvent system (e.g., PEG300, ethanol) or adding a surfactant like Tween 80.[7][8] |
| Inconsistent results between experiments | Degradation of this compound in the formulation due to improper storage or handling. This compound is susceptible to hydrolytic, thermal, and oxidative stress.[9] | - Prepare fresh formulations for each experiment. Aqueous solutions should not be stored for more than a day.[4]- Store stock solutions in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1]- Keep the formulation on ice during the experiment whenever possible. |
| Difficulty dissolving this compound powder/oil | The solvent being used is not optimal, or the dissolution process is incomplete. | - For ethanol, heating the solution to 37°C and using an ultrasonic bath can aid dissolution.[1]- Ensure you are using fresh, anhydrous DMSO, as absorbed moisture can reduce solubility for some compounds.[10]- Refer to the solubility data to select the most appropriate starting solvent. |
| Low bioavailability in in vivo study | Poor absorption due to low solubility in gastrointestinal fluids (for oral administration) or rapid clearance. | - For oral delivery, consider formulation strategies like self-emulsifying drug delivery systems (SEDDS), solid dispersions, or complexation with cyclodextrins to improve absorption.[8][11][12]- For parenteral routes, ensure the formulation is a clear, stable solution at the desired concentration to maximize the amount of drug available for absorption. |
Quantitative Data Summary
Table 1: Solubility of this compound in Various Solvents
| Solvent | Reported Solubility | Molar Equivalent | Notes | Source(s) |
| Water | ≥ 100 mg/mL | 180.27 mM | [3] | |
| Water | ≥ 80 mg/mL | 144.22 mM | [1][2] | |
| DMSO | ≥ 100 mg/mL | 180.27 mM | Hygroscopic DMSO can impact solubility. | [3] |
| DMSO | ≥ 30 mg/mL | 54.08 mM | [1][2] | |
| Ethanol | 100 mg/mL | 180.27 mM | Requires sonication. | [3] |
| Acetonitrile | Slightly Soluble | Not Specified | [4][5] |
Molecular Weight of this compound: 554.7 g/mol [6]
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound in a suitable organic solvent.
Materials:
-
D-Pantethine (solid or oil)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Sterile, conical-bottom polypropylene tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettors and sterile tips
Methodology:
-
Tare a sterile polypropylene tube on an analytical balance.
-
Carefully weigh the desired amount of D-Pantethine into the tube.
-
Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 100 mg/mL).
-
Cap the tube tightly and vortex the solution until the this compound is completely dissolved. If necessary, gentle warming to 37°C can be applied.
-
Once dissolved, aliquot the stock solution into smaller, single-use volumes in sterile tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Formulation of this compound for In Vivo Administration using a Co-solvent System
Objective: To prepare a this compound formulation suitable for parenteral injection by diluting a DMSO stock solution into a saline/co-solvent vehicle.
Materials:
-
This compound stock solution (from Protocol 1)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile 0.9% saline solution
-
Sterile tubes and syringes
Methodology:
-
Prepare the Vehicle: In a sterile tube, prepare the vehicle by mixing the desired ratio of co-solvents and saline. A common starting point for a formulation could be 10% DMSO, 40% PEG300, and 50% Saline. The final vehicle composition must be optimized and tested for tolerability in the specific animal model.
-
Formulation: a. Add the required volume of the this compound stock solution to a new sterile tube. b. Add the PEG300 and vortex thoroughly. c. Slowly add the 0.9% saline solution dropwise while continuously vortexing to prevent precipitation. d. If using a surfactant, Tween 80 can be added to the vehicle (e.g., to a final concentration of 5%) to improve stability.
-
Final Check: Inspect the final formulation to ensure it is a clear, homogenous solution with no visible precipitate.
-
Administration: Use the freshly prepared formulation for in vivo administration immediately. Do not store the final diluted formulation.
Visualizations
Caption: Metabolic pathway of this compound to Coenzyme A and its primary metabolites.
Caption: General experimental workflow for preparing and administering a this compound formulation.
Caption: Decision tree for troubleshooting this compound precipitation issues.
References
- 1. glpbio.com [glpbio.com]
- 2. glpbio.com [glpbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. alzdiscovery.org [alzdiscovery.org]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. Development and validation of a stability-indicating LC-UV method for the determination of this compound and its degradation product based on a forced degradation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Pantethine in Primary Astrocyte Cultures
Welcome to the technical support center for researchers utilizing pantethine in primary astrocyte cultures. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you navigate your experiments effectively.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting concentration of this compound for treating primary astrocyte cultures?
A1: Based on published studies, a concentration of 1 mM this compound applied for 18 hours has been shown to be effective in primary astrocyte cultures without causing adverse effects on cell viability.[1] This concentration has been observed to alleviate pathological patterns in astrocytes from a transgenic mouse model of Alzheimer's disease.[1][2][3]
Q2: What are the reported effects of this compound on primary astrocytes?
A2: this compound has been demonstrated to have several beneficial effects on primary astrocyte cultures, particularly in disease models. These include:
-
Reduced Astrocyte Reactivity: this compound treatment can decrease the characteristic "stellar" shape of activated astrocytes.[1]
-
Anti-inflammatory Effects: It significantly reduces the expression of pro-inflammatory markers such as IL-1β at both the mRNA and protein levels.[1][3]
-
Neuroprotection: In astrocyte cultures from a 5xFAD mouse model of Alzheimer's disease, this compound prevented a decrease in cell viability when exposed to oligomeric Aβ.[1][4]
-
Metabolic Modulation: this compound has been shown to mitigate metabolic dysfunctions observed in astrocytes in a disease context.[1][2][3]
Q3: Can this compound be toxic to primary astrocytes?
A3: At a concentration of 1 mM for 18 hours, this compound has not been found to have a significant negative effect on the viability of wild-type astrocytes.[1] However, as with any treatment, it is crucial to perform a dose-response curve to determine the optimal and non-toxic concentration for your specific cell culture conditions and experimental goals.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No observable effect of this compound treatment. | - Suboptimal Concentration: The 1 mM concentration may not be optimal for your specific cell line or experimental conditions.- Short Incubation Time: The 18-hour incubation period may be insufficient.- Reagent Quality: The this compound solution may have degraded. | - Perform a dose-response experiment (e.g., 0.1, 0.5, 1, 2, 5 mM) to determine the optimal concentration.- Conduct a time-course experiment (e.g., 12, 18, 24, 48 hours) to identify the ideal incubation time.- Prepare a fresh this compound solution for each experiment. |
| Decreased astrocyte viability after this compound treatment. | - High this compound Concentration: The concentration used may be toxic to your specific astrocyte culture.- Contamination: The cell culture may be contaminated.- Other Stress Factors: The combination of this compound with other experimental treatments (e.g., oligomeric Aβ) may be causing synergistic toxicity. | - Lower the this compound concentration.- Perform a cell viability assay (e.g., MTT, Trypan Blue) on a control group treated only with this compound.- Regularly check cultures for signs of contamination.- Evaluate the toxicity of each experimental component separately before combining them. |
| Inconsistent results between experiments. | - Variability in Primary Cultures: Primary cells inherently have more variability than cell lines.- Inconsistent Reagent Preparation: Variations in the preparation of this compound or other reagents.- Differences in Cell Density: Seeding density can influence astrocyte reactivity and response to treatment. | - Use astrocytes from the same passage number for comparative experiments.- Prepare fresh reagents and use consistent protocols for each experiment.- Standardize the seeding density of your astrocyte cultures. |
Experimental Protocols
Primary Astrocyte Culture from Neonatal Mice
This protocol is adapted from studies on primary astrocyte cultures.[1]
-
Isolation:
-
Dissect cortices from P0-P2 mouse pups in a sterile environment.
-
Mechanically dissociate the tissue in a suitable buffer.
-
Treat with trypsin and DNase to obtain a single-cell suspension.
-
-
Plating:
-
Plate the cell suspension in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Culture in T75 flasks at 37°C and 5% CO2.
-
-
Purification:
-
After 7-10 days, microglia and oligodendrocytes are typically loosely attached on top of the astrocyte layer.
-
Remove these cells by shaking the flasks on an orbital shaker.
-
Change the medium to obtain a highly enriched astrocyte culture.
-
This compound Treatment and Viability Assay
-
Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS).
-
Add this compound to the astrocyte culture medium to a final concentration of 1 mM.
-
Incubate the cells for 18 hours at 37°C and 5% CO2.[1]
-
-
MTT Viability Assay:
-
After incubation, remove the medium containing this compound.
-
Add fresh medium containing 0.5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Incubate for 3-4 hours at 37°C.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm).
-
Data Summary
The following table summarizes the quantitative effects of 1 mM this compound on primary astrocytes from the 5xFAD mouse model of Alzheimer's disease.
| Parameter | Cell Type | Condition | Effect of 1 mM this compound | Reference |
| Cell Viability | Transgenic (Tg) Astrocytes | Exposure to oligomeric Aβ | Prevented a slight but significant decrease in viability. | [1] |
| IL-1β mRNA Expression | Wild-Type (WT) and Tg Astrocytes | Basal and with oligomeric Aβ exposure | Significantly reduced. | [1] |
| IL-1β Protein Production | Wild-Type (WT) and Tg Astrocytes | Basal and with oligomeric Aβ exposure | Significantly reduced. | [1] |
Visual Guides
Caption: Workflow for this compound Treatment of Primary Astrocytes.
Caption: Troubleshooting Logic for this compound Experiments.
References
- 1. Metabolic changes and inflammation in cultured astrocytes from the 5xFAD mouse model of Alzheimer’s disease: Alleviation by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic changes and inflammation in cultured astrocytes from the 5xFAD mouse model of Alzheimer's disease: Alleviation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolic changes and inflammation in cultured astrocytes from the 5xFAD mouse model of Alzheimer’s disease: Alleviation by this compound | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Pantethine Degradation in Long-Term Experiments
For researchers, scientists, and drug development professionals, ensuring the stability of compounds in long-term experiments is critical for obtaining reliable and reproducible results. Pantethine, a dimeric form of pantetheine and a precursor to Coenzyme A, is known for its therapeutic potential but also for its susceptibility to degradation. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the long-term experimental use of this compound.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to be losing potency over time. What are the primary causes of this compound degradation?
A1: this compound is susceptible to degradation through several pathways, primarily hydrolysis, but also through thermal and oxidative stress.[1] The disulfide bridge and amide linkages in its structure are the most vulnerable points. The primary degradation product is its monomeric form, pantetheine, which can be further metabolized to pantothenic acid (vitamin B5) and cysteamine.[2][3] Factors that accelerate this degradation include improper storage temperature, exposure to light and moisture, and suboptimal pH of the solution.
Q2: What are the optimal storage conditions for this compound and its solutions to minimize degradation?
A2: To ensure long-term stability, this compound in its pure form should be stored in a tightly sealed container, protected from light and moisture, at temperatures between -20°C and -80°C. For solutions, it is recommended to prepare them fresh. If storage is necessary, sterile-filter the solution and store it in airtight, light-protected containers at -80°C for up to one year, or at -20°C for shorter periods (up to one month). Avoid repeated freeze-thaw cycles.
Q3: How does pH affect the stability of this compound in aqueous solutions?
Q4: I suspect my this compound has degraded. How can I quantify the remaining active compound and its degradation products?
A4: A validated stability-indicating High-Performance Liquid Chromatography with UV detection (HPLC-UV) method is a reliable way to quantify this compound and its degradation products.[1][5] This method allows for the separation and quantification of the parent compound from its degradants. A detailed protocol is provided in the "Experimental Protocols" section of this guide.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | This compound degradation leading to variable concentrations of the active compound. | 1. Review your storage and handling procedures. Ensure the compound is stored at the correct temperature and protected from light and moisture.2. Prepare fresh solutions for each experiment or use aliquots from a stock solution stored at -80°C to avoid freeze-thaw cycles.3. Verify the purity of your this compound stock using the HPLC-UV method outlined below. |
| Loss of biological activity | Significant degradation of this compound into less active or inactive metabolites. | 1. Quantify the concentration of this compound in your experimental samples to confirm it is within the expected range.2. Consider the biological activity of the degradation products (pantothenic acid and cysteamine) in the context of your experimental model, as they may have their own effects.[2] |
| Precipitate formation in solution | Poor solubility or degradation product precipitation. | 1. Ensure the solvent is appropriate for your desired concentration. This compound is soluble in water and DMSO.[6]2. If using buffered solutions, check for potential salt precipitation at low temperatures.3. Analyze the precipitate to determine if it is undissolved this compound or a degradation product. |
Data Presentation: this compound Stability
While specific degradation kinetics for this compound under various conditions are not extensively published, a forced degradation study has identified the primary degradation pathways.[1] The following table summarizes the conditions under which degradation is observed.
| Stress Condition | Reagents/Conditions | Observation | Primary Degradation Products |
| Hydrolytic | 0.1 M HCl, 70°C, 24h | Significant Degradation | PD1, PD2 |
| 0.1 M NaOH, 70°C, 24h | Significant Degradation | PD1, PD2 | |
| Thermal | 70°C, 24h | Moderate Degradation | PD1 |
| Oxidative | 3% H₂O₂, 70°C, 24h | Significant Degradation | POx |
PD1, PD2, and POx are degradation products identified in the referenced study. PD1 is the most relevant degradation product from hydrolytic and thermal stress.[1]
Experimental Protocols
Protocol 1: Stability-Indicating HPLC-UV Method for this compound Quantification
This protocol is adapted from a validated method for the determination of this compound and its degradation products.[1][5]
1. Instrumentation and Columns:
-
HPLC system with a UV detector
-
C8 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
2. Mobile Phase and Chromatographic Conditions:
-
Mobile Phase A: Methanol
-
Mobile Phase B: 0.02 M Monopotassium phosphate and 0.025 M Sodium hydroxide in water
-
Gradient Elution: A gradient elution may be necessary to separate this compound from its degradation products effectively. A starting condition of 80% B, moving to 60% B over 15 minutes, followed by a wash and re-equilibration step is a good starting point.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 237 nm
-
Injection Volume: 20 µL
3. Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 0.4 to 1.2 mg/mL.
-
Sample Preparation: Dilute experimental samples with the mobile phase to fall within the calibration range.
4. Data Analysis:
-
Generate a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Determine the concentration of this compound in the experimental samples by interpolating their peak areas from the calibration curve.
-
Degradation products can be identified by their retention times relative to the this compound peak and quantified using a similar calibration approach if standards are available.
Protocol 2: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify potential degradation products and assess the stability of this compound under various stress conditions.
1. Sample Preparation:
-
Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in an appropriate solvent (e.g., water or a relevant buffer).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the this compound solution with an equal volume of 0.2 M HCl to achieve a final HCl concentration of 0.1 M. Incubate at 70°C for 24 hours.
-
Base Hydrolysis: Mix the this compound solution with an equal volume of 0.2 M NaOH to achieve a final NaOH concentration of 0.1 M. Incubate at 70°C for 24 hours.
-
Thermal Degradation: Incubate the this compound solution at 70°C for 24 hours.
-
Oxidative Degradation: Mix the this compound solution with an equal volume of 6% H₂O₂ to achieve a final H₂O₂ concentration of 3%. Incubate at 70°C for 24 hours.
-
Control Sample: Keep a sample of the this compound solution at the recommended storage condition (-20°C or -80°C) protected from light.
3. Sample Analysis:
-
At the end of the incubation period, neutralize the acidic and basic samples.
-
Analyze all samples, including the control, using the HPLC-UV method described in Protocol 1.
-
Compare the chromatograms of the stressed samples to the control sample to identify degradation peaks.
Mandatory Visualizations
References
- 1. Development and validation of a stability-indicating LC-UV method for the determination of this compound and its degradation product based on a forced degradation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Metabolism of this compound in cystinosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are pantetheinase inhibitors and how do they work? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. dspace.cuni.cz [dspace.cuni.cz]
Technical Support Center: Pantethine and Biochemical Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential interference of pantethine in biochemical assays. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with biochemical assays?
This compound is the stable disulfide form of pantetheine, a precursor to coenzyme A (CoA), which is crucial for numerous metabolic pathways.[1] Structurally, this compound contains a disulfide bond that can be reduced to form two molecules of pantetheine, each containing a reactive sulfhydryl (thiol) group. Thiol-containing compounds can be reactive and may interfere with certain assay chemistries, potentially leading to inaccurate results. This theoretical reactivity is the primary reason to consider potential interference.
Q2: Are there specific biochemical assays known to be affected by this compound?
Currently, there is limited direct evidence in the scientific literature documenting widespread interference of this compound in common clinical chemistry assays. However, one study noted cross-reactivity of this compound in a radioimmunoassay for pantothenic acid, though at concentrations much higher than typically found in biological samples.[2] Given its chemical structure, there is a theoretical potential for interference in assays sensitive to sulfhydryl groups or those involving redox reactions.
Q3: What is the potential mechanism of this compound interference?
The potential for interference stems from the reactivity of its reduced form, pantetheine. The sulfhydryl group (-SH) on pantetheine could:
-
React with assay reagents: It could reduce or chelate metal ions used in enzymatic or colorimetric reactions.
-
Interact with proteins: It might covalently modify proteins or enzymes in the assay system, altering their function.[3][4][5][6]
-
Exhibit antioxidant properties: this compound's antioxidant activity could interfere with assays that rely on oxidative processes.
It is important to note that these are theoretical mechanisms, and the extent of interference would depend on the specific assay conditions and the concentration of this compound.
Q4: Could this compound interfere with immunoassays?
While there is no direct evidence of this compound interfering with common immunoassays, interference in such assays is a known phenomenon with other substances, such as biotin.[7][8][9][10][11][12] Biotin interference is a well-documented issue in immunoassays that utilize the streptavidin-biotin binding system.[7][9][10][11] If an immunoassay is sensitive to reducing agents or if this compound shares structural similarities with the analyte being measured, there is a theoretical possibility of cross-reactivity, though this is not a reported issue.
Troubleshooting Guide for Suspected this compound Interference
If you suspect that this compound is interfering with your assay results, the following troubleshooting steps can help you investigate and mitigate the potential issue.
Step 1: Review Assay Methodology and Clinical Context
-
Check for Discordant Results: The first indication of interference is often a result that is inconsistent with the clinical picture or other laboratory findings.[7]
-
Examine the Assay Principle: Understand the chemical and biological principles of your assay. Is it a redox-based assay? Does it involve metal ions? Is it a competitive or sandwich immunoassay? This information can provide clues about potential interference mechanisms.
Step 2: Experimental Investigation
-
Spiking and Recovery Study:
-
Protocol:
-
Prepare several concentrations of this compound in the same matrix as your sample (e.g., serum, plasma, buffer).
-
Spike a known concentration of the analyte into these this compound-fortified samples.
-
Also, prepare a control sample with the analyte but without this compound.
-
Measure the analyte concentration in all samples.
-
Calculate the percent recovery of the analyte at each this compound concentration.
-
-
Interpretation: A recovery significantly different from 100% suggests interference.
-
-
Serial Dilution:
-
Protocol:
-
Serially dilute the patient sample containing suspected interference with the appropriate diluent.
-
Measure the analyte in each dilution.
-
Multiply the results by the dilution factor to get the final concentration.
-
-
Interpretation: A lack of linear recovery upon dilution is a strong indicator of interference.
-
Step 3: Mitigation Strategies
-
Sample Pre-treatment: If the interference is due to the sulfhydryl group of pantetheine, pre-treating the sample with a thiol-scavenging agent like N-ethylmaleimide (NEM) might be an option. However, this would require thorough validation to ensure that NEM itself does not interfere with the assay.
-
Use an Alternative Method: If possible, measure the analyte using a different analytical method that is based on a different principle (e.g., mass spectrometry instead of an immunoassay).
-
Consult the Assay Manufacturer: The manufacturer may have information on interfering substances for their specific assay.
Quantitative Data on Known Interference
The only documented instance of this compound interference is in a radioimmunoassay for pantothenic acid. The following table summarizes the cross-reactivity data from that study.
| Compound | Cross-Reactivity (%) | Concentration for 50% Inhibition (nmol) |
| D-Pantothenic Acid | 100 | 0.1 |
| Pantetheine | < 0.1 | > 100 |
| This compound | < 0.1 | > 100 |
| Coenzyme A | < 0.1 | > 100 |
Data from a radioimmunoassay for pantothenic acid. Cross-reactivity was observed at concentrations far greater than those typically present in biological systems.[2]
Visualizations
This compound Metabolism and Coenzyme A Biosynthesis
References
- 1. altmedrev.com [altmedrev.com]
- 2. researchgate.net [researchgate.net]
- 3. arizona-ua.primo.exlibrisgroup.com [arizona-ua.primo.exlibrisgroup.com]
- 4. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. stjames.ie [stjames.ie]
- 8. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 9. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 10. Immunoassay design and biotin interference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cyprusjmedsci.com [cyprusjmedsci.com]
- 12. Best practices in mitigating the risk of biotin interference with laboratory testing - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Best Practices for Long-Term Storage of Pantethine for Research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and handling of pantethine. Below you will find troubleshooting guides and frequently asked questions to ensure the stability and integrity of your research material.
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and use of this compound in a research setting.
| Question | Possible Cause(s) | Recommended Action(s) |
| My this compound powder appears clumpy or discolored (yellowish). Is it still usable? | - Moisture Absorption: this compound is hygroscopic and can absorb moisture from the air, leading to clumping. - Degradation: Discoloration, particularly a yellowish tint, may indicate chemical degradation due to exposure to heat, light, or oxygen. | - Assess Usability: Perform a purity check using a stability-indicating method like HPLC-UV to quantify the remaining this compound and detect degradation products.[1] - Prevent Future Issues: Store this compound in a tightly sealed, desiccated container in a refrigerated and dark environment. |
| I'm seeing unexpected peaks in my HPLC analysis of a stored this compound sample. What could they be? | - Degradation Products: this compound can degrade under hydrolytic, thermal, and oxidative stress, forming products such as PD1, PD2, and POx.[1] | - Identify Peaks: If possible, use mass spectrometry (LC-MS/MS) to identify the mass of the unknown peaks and compare them to known degradation products of this compound.[1] - Review Storage Conditions: Ensure that storage conditions have been consistently maintained according to recommendations to minimize further degradation. |
| My this compound solution has a noticeable odor that wasn't present when it was freshly prepared. What does this mean? | - Hydrolysis: The breakdown of this compound can release smaller, volatile molecules that may have a distinct odor. | - Discard Solution: It is best to discard the solution as the odor indicates significant degradation. - Prepare Fresh Solutions: For experimental use, it is recommended to prepare this compound solutions fresh and use them on the same day. |
| The biological activity of my stored this compound seems lower than expected in my experiments. | - Loss of Potency: Degradation of this compound will lead to a decrease in the concentration of the active compound, resulting in reduced biological effect. | - Quantify Concentration: Use a validated analytical method, such as HPLC-UV, to determine the exact concentration of this compound in your sample before use. - Use a Fresh Aliquot: If degradation is suspected, use a fresh, properly stored aliquot of this compound for your experiments. |
Frequently Asked Questions (FAQs)
Storage Conditions
Q1: What is the recommended temperature for long-term storage of this compound?
For long-term storage, this compound should be kept refrigerated at temperatures between 2°C and 8°C. Some suppliers recommend storing liquid forms at -20°C for up to two years and in solvent at -80°C for up to one year. Always refer to the manufacturer's specific recommendations.
Q2: How important is humidity control for storing this compound?
Humidity control is critical as this compound is susceptible to hydrolysis. It is recommended to store this compound in a tightly sealed container with a desiccant to minimize moisture exposure.
Q3: Should I protect this compound from light?
Yes, exposure to light can contribute to the degradation of this compound. It should be stored in a light-resistant container or in a dark environment.
Stability and Degradation
Q4: How stable is this compound compared to pantothenic acid (Vitamin B5)?
This compound is considered to be less stable than pantothenic acid.[2] It is more prone to degradation, which is why proper storage is crucial for maintaining its purity and potency.
Q5: What are the main degradation pathways for this compound?
This compound is susceptible to degradation through:
-
Hydrolysis: Breakdown by water.
-
Thermal Stress: Degradation at elevated temperatures.
-
Oxidation: Degradation due to exposure to oxygen.[1]
These processes can lead to the formation of various degradation products.[1]
Q6: What happens to this compound when it degrades?
This compound, the stable disulfide form of pantetheine, can break down into its constituent molecules, including pantetheine. Pantetheine can be further metabolized to pantothenic acid and cysteamine.[3][4][5][6]
Handling and Preparation
Q7: What is the best practice for preparing a stock solution of this compound?
It is advisable to prepare stock solutions fresh for each experiment. If a stock solution needs to be stored, it should be aliquoted into small, single-use volumes and stored at -80°C to minimize freeze-thaw cycles. The solubility of this compound in various solvents should be considered based on the experimental requirements.
Q8: Can I autoclave a solution containing this compound?
No, autoclaving involves high temperatures, which will lead to the thermal degradation of this compound. Solutions should be filter-sterilized using a 0.22 µm filter if sterility is required.
Quantitative Data on Storage Conditions
| Parameter | Recommended Condition | Rationale |
| Temperature | 2°C to 8°C (Refrigerated) | Minimizes thermal degradation. |
| -20°C (Liquid Form, up to 2 years) | Enhanced stability for liquid preparations. | |
| -80°C (In Solvent, up to 1 year) | Optimal for long-term preservation of solutions. | |
| Humidity | Low, with desiccant | Prevents hydrolytic degradation. |
| Light | In the dark/light-resistant container | Prevents photo-degradation. |
| Container | Tightly sealed | Prevents exposure to moisture and oxygen. |
Experimental Protocols
Stability-Indicating HPLC-UV Method for this compound
This protocol is based on a validated method for the determination of this compound and its primary degradation product, PD1.[1]
1. Objective: To quantify the amount of this compound and its degradation products in a sample to assess its stability.
2. Materials:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Ultrapure water
-
HPLC system with UV detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm)
3. Chromatographic Conditions:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: Acetonitrile:Methanol (50:50 v/v)
-
Gradient:
-
0-2 min: 5% B
-
2-10 min: 5-95% B
-
10-12 min: 95% B
-
12-13 min: 95-5% B
-
13-15 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 20 µL
4. Standard Preparation:
-
Prepare a stock solution of this compound reference standard in water at a concentration of 1 mg/mL.
-
Prepare a series of working standards by diluting the stock solution with water to concentrations ranging from 0.1 to 1.0 mg/mL.
5. Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in water to a theoretical concentration of 0.5 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
6. Analysis:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solution.
-
Identify and quantify the this compound peak based on the retention time and calibration curve.
-
Identify and, if a standard is available, quantify any degradation product peaks.
Visualizations
References
- 1. Development and validation of a stability-indicating LC-UV method for the determination of this compound and its degradation product based on a forced degradation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. altmedrev.com [altmedrev.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: Measurement of Pantethine Metabolites
Welcome to the technical support center for the analysis of pantethine and its metabolites. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the key metabolites of this compound I should consider measuring?
A1: When studying this compound metabolism, the primary metabolites of interest are pantetheine, pantothenic acid (Vitamin B5), and cysteamine. This compound is a dimer of pantetheine. In biological systems, it is rapidly hydrolyzed into two molecules of pantetheine, which are then further metabolized. Pantetheinase, an enzyme found in various tissues, breaks down pantetheine into pantothenic acid and cysteamine.[1][2][3][4]
Q2: Why is my this compound standard degrading? What are the stability issues?
A2: this compound is known to be susceptible to degradation under certain conditions. Forced degradation studies have shown that it is unstable under hydrolytic (acidic and basic), thermal, and oxidative stress.[5] To ensure the stability of your standards and samples, it is crucial to store them at -80°C, minimize freeze-thaw cycles, and keep them on ice during sample preparation.
Q3: I am having trouble detecting cysteamine with my current LC-MS/MS method. What could be the reason?
A3: Cysteamine is a challenging molecule to analyze directly by conventional LC-MS/MS with UV or fluorescence detection because it lacks a chromophore.[5] To overcome this, derivatization of the thiol group is often necessary to enhance its detection. Additionally, cysteamine is prone to oxidation, which can lead to an underestimation of its concentration. Ensuring rapid sample processing and potentially using antioxidants during extraction can help mitigate this issue.
Q4: What are the common sources of variability in this compound metabolite measurements?
A4: Variability in measurements can arise from several factors, including pre-analytical handling of samples, extraction efficiency, matrix effects, and instrument performance. It is critical to have standardized operating procedures for sample collection and storage to minimize degradation.[5] The use of stable isotope-labeled internal standards for each analyte is highly recommended to correct for variations in extraction recovery and matrix effects.
Q5: How can I minimize matrix effects in my plasma samples?
A5: Matrix effects, where co-eluting endogenous components suppress or enhance the ionization of the analyte, are a common challenge in LC-MS/MS analysis of biological samples. To minimize these effects, you can optimize your sample preparation procedure to remove interfering substances. This can include protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE). Additionally, chromatographic separation should be optimized to separate the analytes from the bulk of the matrix components. The use of a matrix-matched calibration curve and appropriate internal standards is also crucial for accurate quantification.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the analysis of this compound and its metabolites.
Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
| Possible Cause | Solution |
| Column Overload | Reduce the injection volume or dilute the sample. |
| Inappropriate Injection Solvent | Ensure the sample is dissolved in a solvent that is weaker than or compatible with the initial mobile phase. |
| Column Contamination | Flush the column with a strong solvent or replace the guard column. If the problem persists, the analytical column may need to be replaced. |
| Secondary Interactions with Column Stationary Phase | Adjust the mobile phase pH or add a competing agent to block active sites on the silica. |
| Degraded Analyte | Prepare fresh standards and samples. Ensure proper storage conditions. |
Issue 2: Low Signal Intensity or No Peak Detected
| Possible Cause | Solution |
| Analyte Degradation | Prepare fresh samples and standards, ensuring they are kept cold and protected from light. For cysteamine, consider immediate derivatization after extraction. |
| Inefficient Ionization | Optimize mass spectrometer source parameters (e.g., spray voltage, gas flows, temperature). Ensure the mobile phase pH is suitable for the ionization of the target analytes (positive mode for these compounds). |
| Suboptimal MRM Transitions | Verify and optimize the precursor and product ions and collision energy for each analyte. Use a mix of standards to perform an infusion or flow-injection analysis to determine the optimal parameters. |
| Matrix Suppression | Improve sample cleanup using SPE or LLE. Optimize chromatography to separate analytes from interfering matrix components. Use a stable isotope-labeled internal standard. |
| Instrument Contamination | Clean the ion source and mass spectrometer inlet. |
Issue 3: High Background Noise
| Possible Cause | Solution |
| Contaminated Mobile Phase or Solvents | Use high-purity, LC-MS grade solvents and additives. Prepare fresh mobile phases daily. |
| Contaminated LC System | Flush the entire LC system with a strong solvent mixture (e.g., isopropanol/water). |
| Carryover from Previous Injections | Inject a series of blank samples to assess for carryover. Optimize the needle wash procedure on the autosampler. |
| In-source Fragmentation | Reduce the cone/declustering potential voltage. |
Issue 4: Poor Reproducibility (Inconsistent Peak Areas or Retention Times)
| Possible Cause | Solution | | Inconsistent Sample Preparation | Strictly adhere to a validated sample preparation protocol. Use automated liquid handlers if available for better precision. | | Variable Extraction Recovery | Use a stable isotope-labeled internal standard for each analyte and add it at the beginning of the sample preparation process. | | Fluctuations in LC Pump Performance | Degas mobile phases thoroughly. Purge the pumps to remove air bubbles. Check for leaks in the system. | | Column Temperature Variations | Use a column oven and ensure it is set to a stable temperature. | | Sample Instability in Autosampler | Keep the autosampler temperature controlled (e.g., 4°C). Analyze samples in a timely manner after preparation. |
Data Presentation
Table 1: Optimized LC-MS/MS Parameters for this compound Metabolites
Note: The following parameters are suggested starting points and may require further optimization on your specific instrument.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Cone Voltage (V) | Polarity |
| This compound | 555.2 | 278.1 | 25 | 40 | Positive |
| 464.2 | 15 | 40 | |||
| Pantetheine | 279.1 | 146.1 | 15 | 30 | Positive |
| 89.1 | 20 | 30 | |||
| Pantothenic Acid | 220.1 | 90.1 | 12 | 25 | Positive |
| 72.1 | 18 | 25 | |||
| Cysteamine | 78.1 | 61.1 | 10 | 20 | Positive |
| (derivatized) | Varies with derivatizing agent | Varies | Optimize | Optimize | Positive |
Disclaimer: The MRM parameters for this compound are based on predicted fragmentation patterns and may need experimental verification.
Experimental Protocols
Protocol 1: Extraction of this compound Metabolites from Human Plasma
This protocol describes a general procedure for the extraction of this compound and its metabolites from human plasma for LC-MS/MS analysis.
Materials:
-
Human plasma collected in K2EDTA tubes
-
Internal Standards: Stable isotope-labeled this compound, pantetheine, pantothenic acid, and cysteamine
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Centrifuge capable of 4°C
-
Vortex mixer
-
Nitrogen evaporator
Procedure:
-
Sample Thawing: Thaw plasma samples on ice.
-
Internal Standard Spiking: To 100 µL of plasma in a microcentrifuge tube, add the internal standard mix.
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid.
-
Vortexing: Vortex the mixture vigorously for 1 minute.
-
Incubation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex and Centrifuge: Vortex for 30 seconds and centrifuge at 14,000 x g for 5 minutes at 4°C.
-
Transfer to Vial: Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. books.rsc.org [books.rsc.org]
- 3. Linkage between coenzyme a metabolism and inflammation: roles of pantetheinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Human Metabolome Database: Showing Protein Pantetheinase (HMDBP01934) [hmdb.ca]
- 5. Development and validation of a stability-indicating LC-UV method for the determination of this compound and its degradation product based on a forced degradation study - PubMed [pubmed.ncbi.nlm.nih.gov]
Refinements to pantethine dosage to minimize off-target effects
This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing pantethine in experimental settings. The following guides and FAQs are designed to help refine dosage, minimize off-target effects, and troubleshoot common issues encountered during research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in a cellular context?
A1: this compound is a stable disulfide dimer of pantetheine. Its primary role is to serve as a direct precursor to Coenzyme A (CoA), a fundamental cofactor in numerous metabolic pathways.[1][2] Upon cellular uptake, this compound is converted to pantetheine, which then enters the CoA biosynthetic pathway downstream of the rate-limiting enzyme, pantothenate kinase.[3] This allows for an increase in intracellular CoA levels, which is essential for fatty acid metabolism, the Krebs cycle, and the synthesis of various cellular components.[2][4]
Q2: How should I prepare a stock solution of this compound for in vitro experiments?
A2: this compound is highly soluble in water. A stock solution can be prepared by dissolving this compound in sterile, distilled water or phosphate-buffered saline (PBS) at a concentration of up to 100 mg/mL. It is generally insoluble in DMSO. For cell culture applications, it is recommended to prepare a concentrated stock solution, sterilize it through a 0.22 µm filter, and then dilute it to the final working concentration in the cell culture medium.
Q3: What are the recommended storage conditions for this compound and its stock solutions?
A3: this compound is less stable than its precursor, pantothenic acid, and can degrade over time if not stored properly. It is recommended to store powdered this compound and aqueous stock solutions at -20°C for long-term use (up to one year) or refrigerated at 2-4°C for short-term use. Aliquoting stock solutions is advised to avoid repeated freeze-thaw cycles.
Q4: What are typical dosage ranges for this compound in preclinical research?
A4: Dosage varies significantly depending on the model system.
-
In vitro (Cell Culture): Concentrations can range from 50 µM to 500 µM for rescuing cellular phenotypes related to CoA deficiency. Some studies have used higher concentrations, in the range of 100-200 mM, to study effects on lipid biosynthesis, though cytotoxicity should be carefully evaluated at such high concentrations.
-
In vivo (Animal Models): Dosages in rodent models have ranged from 15 mg/kg/day administered in drinking water to doses as high as 750 mg/kg/day via intraperitoneal injection, with no observable toxicity reported in some studies.[4]
Quantitative Data Summary
The following tables summarize this compound dosages used in various experimental and clinical contexts.
Table 1: Preclinical Dosages of this compound
| Model System | Dosage/Concentration | Observed Effect | Reference |
| Drosophila S2 Cells | 100 µM | Rescue of dPANK/Fbl-depleted cells | [5] |
| Human Fibroblasts | 100-200 mM | 80% inhibition of cholesterol synthesis | |
| Patient-derived Cardiac Cells | 50, 150, 500 µM | Partial rescue of cardiomyopathy phenotypes | [3] |
| Mouse Model (PKAN) | 15 mg/kg/day (in water) | Prevention of neuromuscular phenotype | [6] |
| Mouse Model (Ovarian Tumor) | 750 mg/kg/day (i.p.) | Slower tumor progression | [4] |
| Rat Model | 0.74 - 1.47 g/kg (i.p.) | Altered food intake | [7] |
Table 2: Clinical Dosages of this compound
| Study Population | Dosage Regimen | Outcome | Reference |
| Low-to-moderate CVD risk | 600 mg/day (8 wks), then 900 mg/day (8 wks) | Significant decrease in total and LDL cholesterol | [8] |
| Hyperlipidemia | 600 mg/day | 16.5% reduction in triglycerides | [4] |
| General Use | Up to 1,200 mg/day | Generally well-tolerated; mild GI side effects | [9] |
Troubleshooting Guide
Issue 1: Inconsistent or unexpected results in cell viability assays (e.g., MTT assay).
-
Question: My MTT assay results show increased cell viability even at high this compound concentrations where I expect to see cytotoxicity. What could be the cause?
-
Answer: This may be an artifact of assay interference. The MTT assay relies on the reduction of a tetrazolium salt to a colored formazan product by cellular reductases.[10] this compound's metabolites, such as cysteamine, have antioxidant properties. Reducing agents are known to chemically reduce MTT to formazan in the absence of viable cells, leading to a false-positive signal.
-
Troubleshooting Steps:
-
Run a cell-free control: Add this compound to your culture medium in a cell-free well and perform the MTT assay. If you observe a color change, this indicates direct chemical reduction of MTT by this compound or a component in your medium.
-
Use an orthogonal assay: Confirm your viability results with a different method that does not rely on cellular redox potential, such as a crystal violet assay, a CyQUANT direct cell proliferation assay, or an assay that measures ATP content (e.g., CellTiter-Glo).
-
Microscopic examination: Always visually inspect your cells under a microscope to confirm the viability results. Look for changes in morphology, cell attachment, and density.
-
-
Issue 2: Variability in luciferase reporter gene assay results.
-
Question: I am using a luciferase reporter assay to study a signaling pathway, and my results are inconsistent after treatment with this compound. Could this compound be interfering with the assay?
-
Answer: Yes, it is possible. Luciferase-based assays can be inhibited by a wide range of small molecules.[7][11] This can occur through direct inhibition of the luciferase enzyme or by quenching the light signal. While there are no direct reports of this compound inhibiting luciferase, its chemical structure and potential to modulate cellular redox state could theoretically interfere with the assay.
-
Troubleshooting Steps:
-
Perform a luciferase inhibition counterscreen: Test this compound directly on purified luciferase enzyme or in a cell lysate from cells expressing luciferase to see if it inhibits the enzyme's activity.[12]
-
Use a control reporter: In a dual-luciferase system, use a secondary reporter (like Renilla luciferase) driven by a constitutive promoter to normalize the activity of your experimental reporter (e.g., firefly luciferase). This can help correct for non-specific effects on transcription or translation.
-
Consider an alternative reporter system: If interference is confirmed, consider using an alternative reporter system, such as one based on fluorescent proteins (e.g., GFP, RFP) or a secreted enzyme (e.g., SEAP).
-
-
Issue 3: Observed cellular effects do not seem to be related to Coenzyme A metabolism.
-
Question: I am observing changes in my cells that I cannot explain through this compound's role as a CoA precursor. What are the potential off-target effects of this compound?
-
Answer: While the primary role of this compound is to boost CoA levels, it and its metabolites can have other biological activities. These potential off-target effects should be considered when interpreting results.
-
Known and Potential Off-Target Effects:
-
Antioxidant Activity: this compound's metabolite, cysteamine, has antioxidant properties and can increase levels of glutathione, a major cellular antioxidant.[4] This could impact studies on oxidative stress.
-
Modulation of Signaling Pathways: In rats, high doses of this compound were shown to deplete somatostatin, which could affect appetite-regulating pathways.[7] It may also modulate cytokine activity.
-
Enzyme Inhibition: this compound may inhibit enzymes involved in lipid synthesis, such as HMG-CoA reductase and acetyl-CoA carboxylase, independent of its role as a CoA precursor.[8]
-
-
Troubleshooting Steps:
-
Measure CoA Levels: Directly measure intracellular CoA levels to confirm that this compound is having its intended on-target effect.
-
Use a Rescue Experiment: If your hypothesis is based on CoA deficiency, try to rescue the phenotype with other precursors in the CoA pathway to confirm specificity.
-
Dose-Response Curve: Perform a careful dose-response analysis. Off-target effects may only appear at higher concentrations.
-
-
Key Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for Cell Culture
-
Materials:
-
D-Pantethine powder
-
Sterile, nuclease-free water or sterile 1X PBS
-
Sterile 15 mL conical tube
-
0.22 µm sterile syringe filter
-
Sterile syringe
-
Sterile microcentrifuge tubes for aliquots
-
-
Procedure:
-
Weigh out the desired amount of D-Pantethine powder in a sterile conical tube.
-
Add the appropriate volume of sterile water or PBS to achieve a stock concentration of 10-100 mg/mL (e.g., for a 50 mg/mL stock, dissolve 500 mg in 10 mL of water).
-
Vortex gently until the powder is completely dissolved.
-
Draw the solution into a sterile syringe.
-
Attach the 0.22 µm sterile filter to the syringe and filter the solution into a new sterile conical tube to ensure sterility.
-
Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Label the aliquots with the name, concentration, and date of preparation.
-
Store the aliquots at -20°C for long-term storage.
-
Protocol 2: General Method for Quantification of Total Coenzyme A in Cultured Cells
This protocol is a generalized summary based on established HPLC and kit-based methods.
-
Cell Lysis and Extraction:
-
Culture cells to the desired density and apply this compound treatment as required.
-
Harvest cells (by trypsinization for adherent cells or centrifugation for suspension cells) and wash once with ice-cold PBS.
-
Count viable cells to allow for normalization of results.
-
Lyse the cell pellet using a suitable method. For kit-based assays, use the provided lysis buffer. For HPLC, homogenization in an ice-cold buffer (e.g., PBS or Tris buffer) is common. Deproteinization using a 10 kDa spin column or perchloric acid precipitation may be necessary to remove interfering enzymes.
-
-
Quantification using a Commercial Kit (Fluorometric/Colorimetric):
-
Follow the manufacturer's protocol for preparing standards and samples. Typically, this involves diluting a known concentration of CoA standard to generate a standard curve.
-
Add the prepared cell lysates and standards to a 96-well plate.
-
Add the reaction mix, which usually contains an enzyme that catalyzes a reaction involving CoA, leading to the production of a fluorescent or colored product.
-
Incubate for the recommended time at the specified temperature.
-
Read the plate on a microplate reader at the appropriate wavelength.
-
Calculate the CoA concentration in the samples by comparing their readings to the standard curve, and normalize to cell number or protein concentration.
-
-
Quantification using HPLC:
-
This method requires derivatization of the free thiol group of CoA, often with a fluorescent tag like monobromobimane (mBBr), to enhance sensitivity.
-
After cell lysis, samples are incubated with the derivatizing agent.
-
The reaction is stopped, and the derivatized CoA is separated from other cellular components using reverse-phase HPLC (e.g., on a C18 column).
-
Detection is typically performed using a UV or fluorescence detector.
-
The amount of CoA is quantified by comparing the peak area of the sample to a standard curve generated with known concentrations of derivatized CoA.
-
Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. caringsunshine.com [caringsunshine.com]
- 6. selleckchem.com [selleckchem.com]
- 7. goldbio.com [goldbio.com]
- 8. This compound, a derivative of vitamin B5, favorably alters total, LDL and non-HDL cholesterol in low to moderate cardiovascular risk subjects eligible for statin therapy: a triple-blinded placebo and diet-controlled investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibitor bias in luciferase-based luminescence assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Influence of medium type and serum on MTT reduction by flavonoids in the absence of cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. reframeDB [reframedb.org]
Strategies to enhance pantethine bioavailability in preclinical models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during preclinical studies on pantethine bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic fate of orally administered this compound?
A1: After oral administration, this compound is rapidly hydrolyzed into its constituent molecules: pantothenic acid (vitamin B5) and cysteamine.[1] This conversion is primarily carried out by the enzyme pantetheinase, which is highly active in the small intestinal mucosa and plasma.[1] Consequently, intact this compound is often undetectable in plasma.[1]
Q2: Why is it challenging to directly measure the bioavailability of this compound?
A2: The rapid and extensive presystemic hydrolysis of this compound into pantothenic acid and cysteamine makes it difficult to quantify the intact parent compound in systemic circulation.[1] Therefore, pharmacokinetic studies often rely on measuring the plasma concentrations of its primary metabolite, pantothenic acid, as a surrogate marker for absorption.[1][2]
Q3: What are the main strategies to potentially enhance the bioavailability of this compound?
A3: To overcome the rapid enzymatic degradation, formulation strategies are key. These include:
-
Lipid-Based Formulations: Encapsulating this compound in lipid-based systems, such as liposomes, can protect it from enzymatic degradation in the gastrointestinal tract and may enhance its absorption.[3][4][5]
-
Nanoparticle Delivery Systems: Formulating this compound into nanoparticles (e.g., polymeric nanoparticles, solid lipid nanoparticles) can improve its stability, solubility, and permeability across the intestinal barrier.[6][7][8]
-
Co-administration with Food: Taking this compound with meals, particularly a high-fat meal, may delay absorption and increase overall exposure, as has been observed with its precursor, calcium pantothenate.[9][10]
Q4: How does this compound's mechanism of action relate to its absorption?
A4: this compound is a precursor to Coenzyme A (CoA), a vital molecule in cellular metabolism.[11][12] Its therapeutic effects are linked to its ability to increase CoA levels within cells.[13] Strategies that protect this compound from premature hydrolysis can potentially deliver more of the intact molecule or its immediate metabolite, pantetheine, to the intestinal cells for more efficient conversion to CoA.
Troubleshooting Guides
Issue 1: Undetectable levels of intact this compound in plasma samples post-oral administration.
| Possible Cause | Troubleshooting Step |
| Rapid Enzymatic Hydrolysis: this compound is quickly broken down by pantetheinase in the intestine and blood.[1] | Shift the analytical focus to quantifying the primary metabolite, pantothenic acid. Peak plasma pantothenic acid levels are typically observed around 2 to 2.5 hours after oral this compound administration.[1][14] |
| Inadequate Analytical Sensitivity: The concentration of intact this compound, if any, might be below the detection limit of the analytical method. | Develop a highly sensitive LC-MS/MS method optimized for this compound detection. Ensure rigorous sample handling on ice and with enzyme inhibitors to prevent ex vivo degradation. |
Issue 2: High variability in pharmacokinetic parameters between preclinical subjects.
| Possible Cause | Troubleshooting Step |
| Differences in GI Tract Conditions: Variations in gastric emptying time, intestinal pH, and enzymatic activity can affect absorption. | Standardize the fasting period for all animals before dosing. Administering the formulation via oral gavage can ensure a more consistent delivery to the stomach. |
| Food Effect: The presence or absence of food can significantly alter absorption kinetics.[9] | Strictly control the feeding schedule. For consistency, conduct studies in fasted animals or, if investigating the food effect, provide a standardized meal to all subjects in that cohort. |
| Inconsistent Formulation: Poorly prepared or unstable formulations can lead to variable dosing and release characteristics. | Ensure the formulation is homogenous and stable throughout the study period. For suspensions, ensure they are well-mixed before each administration. For advanced formulations like liposomes or nanoparticles, characterize particle size and encapsulation efficiency for each batch.[5] |
Quantitative Data Summary
The bioavailability of this compound is typically assessed by measuring the resulting plasma concentrations of pantothenic acid.
Table 1: Pharmacokinetic Parameters of Pantothenic Acid After a Single Oral Dose of this compound in Humans.
| Parameter | Value | Reference |
| Dose | 300 mg this compound | [2] |
| Tmax (Time to Peak Concentration) | ~2.0 - 2.5 hours | [1][14] |
| Peak Concentration Increase | 321% above baseline | [2] |
| Concentration at 6 hours | 134% above baseline | [2] |
| Terminal Half-life (t½) | ~28 hours | [1] |
Table 2: Illustrative Comparison of Potential Formulation Strategies on this compound Bioavailability (Hypothetical Preclinical Data).
| Formulation | Key Feature | Expected Cmax | Expected AUC (Area Under the Curve) | Rationale |
| Aqueous Solution | Standard control | Low | Baseline | Rapid degradation by intestinal pantetheinase.[1] |
| Liposomal Formulation | Protects from enzymes | Moderate-High | Increased | Lipid bilayer shields this compound from hydrolysis, facilitating absorption.[4][5] |
| Polymeric Nanoparticles | Sustained release, protection | Moderate | Significantly Increased | Protects cargo and provides controlled release, potentially increasing absorption time and overall exposure.[7][8] |
Visualizations: Pathways and Workflows
Caption: Metabolic pathway of oral this compound in the GI tract.
Caption: Experimental workflow for a preclinical bioavailability study.
References
- 1. Metabolism of this compound in cystinosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. "this compound Benefits | Information & Products | NOW Foods® " [nowfoods.com]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Pharmacokinetic Analyses of Liposomal and Non-Liposomal Multivitamin/Mineral Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. Systemic Nanoparticle-Mediated Delivery of Pantetheinase Vanin-1 Regulates Lipolysis and Adiposity in Abdominal White Adipose Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Research Portal [scholarship.miami.edu]
- 8. mdpi.com [mdpi.com]
- 9. The Pharmacokinetics of Orally Administered Calcium Pantothenate in Healthy Adults [gavinpublishers.com]
- 10. What is this compound used for? [synapse.patsnap.com]
- 11. What is the mechanism of this compound? [synapse.patsnap.com]
- 12. go.drugbank.com [go.drugbank.com]
- 13. This compound, a derivative of vitamin B5, favorably alters total, LDL and non-HDL cholesterol in low to moderate cardiovascular risk subjects eligible for statin therapy: a triple-blinded placebo and diet-controlled investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. protocolforlife.com [protocolforlife.com]
Technical Support Center: Troubleshooting Inconsistent Results in Pantethine-Treated Cell Lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in experiments involving pantethine-treated cell lines.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in the dose-response of our cell line to this compound across different experiments. What could be the cause?
A1: Inconsistent dose-response to this compound can stem from several factors:
-
This compound Solution Instability: this compound, a disulfide, can be sensitive to storage conditions. Improperly stored or repeatedly freeze-thawed solutions may have reduced activity. It is recommended to prepare fresh solutions or aliquot and store them at -20°C or -80°C for single use.
-
Cell Passage Number: Continuous passaging can lead to phenotypic drift in cell lines. It is advisable to use cells within a consistent and low passage number range for all experiments.
-
Cell Seeding Density: Variations in the initial number of cells seeded can significantly impact the final readout of viability or proliferation assays. Ensure consistent cell seeding densities across all wells and experiments.
-
Serum Variability: If using serum-containing media, batch-to-batch variation in serum can influence cell growth and response to treatment. It is recommended to test and use a single lot of serum for a series of related experiments.
-
Mycoplasma Contamination: Mycoplasma contamination can alter cellular metabolism and response to various treatments. Regularly test your cell cultures for mycoplasma.
Q2: Our cell viability assay (e.g., MTT, XTT) results are fluctuating unexpectedly after this compound treatment. Could the compound be interfering with the assay itself?
A2: Yes, it is possible for this compound or its metabolites to interfere with tetrazolium-based viability assays. This compound is a thiol-containing compound, and reducing agents can directly reduce the tetrazolium salts (MTT, XTT) to formazan, leading to a false-positive signal of increased cell viability.
Troubleshooting Steps:
-
Run a cell-free control: Add this compound to cell culture medium without cells and perform the viability assay. If you observe a color change, it indicates direct reduction of the tetrazolium salt by this compound.
-
Use an alternative viability assay: Consider using an assay based on a different principle, such as a lactate dehydrogenase (LDH) release assay for cytotoxicity, or a crystal violet staining assay for cell number.
-
Wash cells before adding the reagent: After the this compound treatment period, gently wash the cells with phosphate-buffered saline (PBS) before adding the viability assay reagent to remove any residual compound.
Q3: We are seeing different effects of this compound on different cancer cell lines. Is this expected?
A3: Yes, the differential effect of this compound on various cell lines is expected and can be attributed to their unique molecular and metabolic profiles. For example, the expression of the enzyme Vanin 1 (VNN1), a pantetheinase, can influence the cellular response to this compound.[1] Cell lines with high VNN1 expression may metabolize this compound differently than those with low or no expression. Additionally, the baseline metabolic state of the cell line (e.g., reliance on glycolysis vs. oxidative phosphorylation) can also determine its sensitivity to this compound treatment.
Q4: How stable is this compound in cell culture medium?
A4: The stability of B vitamins and their derivatives in cell culture media can be influenced by factors such as pH, temperature, and light exposure. While specific long-term stability data for this compound in various media is not extensively published, it is good practice to handle it as you would other potentially labile supplements.
Recommendations:
-
Prepare fresh this compound-supplemented medium for each experiment.
-
Avoid prolonged exposure of this compound-containing solutions to light.
-
Ensure the pH of the medium is within the optimal range for your cells (typically 7.2-7.4), as pH extremes can affect the stability of media components.[2][3]
Data Presentation
Table 1: Reported Effective Concentrations of this compound in In Vitro Studies
| Cell Line | Assay | Effective Concentration Range | Observed Effect | Reference |
| Human Skin Fibroblasts | Cholesterol Synthesis | 100-200 µM | 80% inhibition of cholesterol synthesis | [4] |
| Encephalitogenic T cells | Proliferation | 0.5-1.0 mM | Inhibition of proliferation | [3] |
| Jurkat T cells | Cell Migration | Not specified | Down-regulation of CXCL12-induced migration | [5] |
| Ovarian Cancer Xenograft | Tumor Growth (in vivo) | 750 mg/kg daily (i.p.) | Slower tumor progression | [6] |
| Sarcoma Cell Line (MCA205) | Tumor Growth (in vivo) | Not specified | Attenuated tumor growth in immunocompetent mice | [1] |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solution
-
Weighing: Aseptically weigh out the desired amount of this compound powder in a sterile microcentrifuge tube inside a laminar flow hood.
-
Dissolution: Dissolve the this compound powder in a sterile solvent. Common solvents include sterile water, PBS, or cell culture medium. Ensure complete dissolution by gentle vortexing.
-
Sterilization: Filter-sterilize the this compound solution through a 0.22 µm syringe filter into a sterile tube.
-
Aliquoting and Storage: Aliquot the sterile stock solution into single-use volumes in sterile cryovials. Store the aliquots at -20°C or -80°C and protect from light. Avoid repeated freeze-thaw cycles.
Protocol 2: Cell Viability Assessment using Crystal Violet Staining
This protocol provides an alternative to tetrazolium-based assays to avoid potential chemical interference.
-
Cell Seeding: Seed cells in a 96-well plate at the desired density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound for the desired duration. Include vehicle-only control wells.
-
Washing: After the treatment period, gently aspirate the medium and wash the cells once with PBS.
-
Fixation: Add 100 µL of 4% paraformaldehyde in PBS to each well and incubate for 15 minutes at room temperature.
-
Staining: Aspirate the fixative and add 100 µL of 0.5% crystal violet solution (in 25% methanol) to each well. Incubate for 20 minutes at room temperature.
-
Washing: Gently wash the plate with deionized water several times until the water runs clear.
-
Solubilization: Air-dry the plate completely. Add 100 µL of a solubilizing agent (e.g., 10% acetic acid or methanol) to each well to dissolve the stain.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
Mandatory Visualizations
Caption: this compound as a precursor for Coenzyme A synthesis.
Caption: A workflow for troubleshooting inconsistent experimental results.
Caption: Decision tree for diagnosing sources of inconsistent results.
References
- 1. The coenzyme A precursor this compound enhances antitumor immunity in sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Impact of pH on Cell Culture Media - HuanKai Group - HuanKai Group [huankaigroup.com]
- 3. americanlaboratory.com [americanlaboratory.com]
- 4. Keeping it clean: the cell culture quality control experience at the National Center for Advancing Translational Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Use antibiotics in cell culture with caution: genome-wide identification of antibiotic-induced changes in gene expression and regulation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Method Refinement for Pantethine Extraction from Tissue Samples
Welcome to the technical support center for the refinement of pantethine extraction methods from tissue samples. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental workflows.
Troubleshooting Guides
This section addresses specific issues that may arise during the extraction and analysis of this compound from tissue samples.
| Problem | Potential Cause | Recommended Solution |
| Low this compound Recovery | Incomplete Cell Lysis: The tissue structure was not sufficiently disrupted to release intracellular contents. | Ensure thorough homogenization of the tissue sample. Consider using mechanical disruption (e.g., bead beating, sonication) in combination with lysis buffers. Cryo-pulverization of tissue in liquid nitrogen before extraction can also improve lysis efficiency. |
| Suboptimal Extraction Solvent: The solvent used may not be efficient in extracting this compound from the tissue matrix. | Methanol is generally a good starting point for polar metabolites like this compound. However, a mixture of methanol and water (e.g., 80:20 v/v) can improve the extraction of highly polar compounds. If matrix effects are high, consider protein precipitation with acetonitrile.[1][2] | |
| Analyte Degradation: this compound may be unstable under the extraction conditions (e.g., high temperature, extreme pH). | Perform all extraction steps on ice or at 4°C to minimize enzymatic activity and chemical degradation. This compound is more stable at a neutral to slightly acidic pH. Avoid strong acids or bases during extraction.[3][4] | |
| Adsorption to Surfaces: this compound can adsorb to glass or plastic surfaces, leading to losses. | Use low-adsorption microcentrifuge tubes and pipette tips. Silanized glassware can also minimize adsorption. It is recommended to empirically determine the impact of adsorptive losses for any given analytical process.[5] | |
| High Variability Between Replicates | Inconsistent Sample Homogenization: Non-uniform homogenization leads to different amounts of tissue being extracted in each replicate. | Ensure each sample is homogenized to a consistent visual endpoint. For larger studies, automated homogenizers can improve consistency. |
| Precipitate Carryover: In protein precipitation methods, carryover of the protein pellet can interfere with subsequent analysis. | Carefully aspirate the supernatant without disturbing the pellet. A second centrifugation step after transferring the supernatant to a new tube can help remove any remaining precipitate. | |
| Inconsistent Evaporation and Reconstitution: Variability in drying down the extract and redissolving it can introduce errors. | Use a controlled evaporation method like a centrifugal vacuum concentrator or a gentle stream of nitrogen. Ensure the dried extract is fully redissolved by vortexing and sonication. | |
| Poor Chromatographic Peak Shape (Tailing or Fronting) | Matrix Effects: Co-eluting compounds from the tissue matrix can interfere with the chromatography. | Optimize the clean-up step. Solid-phase extraction (SPE) can be used to remove interfering substances. A diversion valve on the LC-MS/MS system can also be used to divert the early-eluting salts and polar matrix components away from the mass spectrometer. |
| Inappropriate Mobile Phase: The pH or composition of the mobile phase may not be optimal for this compound. | For reversed-phase chromatography, a mobile phase containing a small amount of acid (e.g., 0.1% formic acid) can improve peak shape for polar compounds. | |
| Column Overload: Injecting too much sample can lead to peak distortion. | Dilute the sample or inject a smaller volume. | |
| Signal Suppression or Enhancement in Mass Spectrometry | Ion Suppression from Matrix Components: Co-eluting matrix components can interfere with the ionization of this compound in the mass spectrometer source. | Improve sample clean-up using SPE. Modify the chromatographic method to separate this compound from the interfering compounds. Diluting the sample can also reduce matrix effects, but may compromise sensitivity. |
| Presence of Salts: High salt concentrations from buffers can cause significant ion suppression. | Use a desalting step in the sample preparation, such as SPE or dialysis. Ensure that the mobile phases are compatible with mass spectrometry (i.e., use volatile buffers like ammonium formate or ammonium acetate). |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for extracting this compound from liver tissue?
A1: While there is no single "best" solvent for all applications, methanol is a commonly used and effective solvent for the extraction of polar metabolites like this compound. A mixture of methanol and water (e.g., 80:20 v/v) can enhance the extraction of highly polar compounds. For samples with high protein content, such as liver, protein precipitation with cold acetonitrile is a viable alternative that can also aid in sample clean-up.[1][2] The choice of solvent should be validated for your specific tissue type and analytical method to ensure optimal recovery and minimal matrix effects.
Q2: How can I prevent the degradation of this compound during sample preparation?
A2: this compound is susceptible to degradation at high temperatures and extreme pH. To minimize degradation, it is crucial to perform all extraction steps on ice or at 4°C. Use buffers with a neutral to slightly acidic pH (around 6-7). Avoid prolonged exposure to strong acids or bases. If possible, add a stabilizing agent, such as an antioxidant, to the extraction solvent. Process samples as quickly as possible and store extracts at -80°C until analysis.[3][4]
Q3: I am observing significant ion suppression in my LC-MS/MS analysis. What can I do?
A3: Ion suppression is a common issue in the analysis of complex biological samples and is often caused by co-eluting matrix components. To mitigate this, you can:
-
Improve Sample Clean-up: Incorporate a solid-phase extraction (SPE) step to remove interfering substances.
-
Optimize Chromatography: Adjust the chromatographic gradient to better separate this compound from the suppressive matrix components.
-
Dilute the Sample: This can reduce the concentration of interfering compounds, but may also decrease the signal of your analyte.
-
Use an Internal Standard: A stable isotope-labeled internal standard for this compound is the best way to compensate for matrix effects and improve quantitative accuracy.
Q4: Is it better to use methanol or acetonitrile for protein precipitation when extracting this compound?
A4: Both methanol and acetonitrile can be used for protein precipitation. Acetonitrile is often more effective at precipitating proteins and may result in a cleaner extract with fewer phospholipids, which can cause ion suppression.[1] However, methanol may have a better solubilization efficiency for highly polar compounds like this compound. The choice depends on the specific matrix and the downstream analytical method. It is recommended to test both solvents during method development to determine which provides the best recovery and cleanest extract for your specific tissue type.
Q5: What are the key degradation products of this compound to be aware of?
A5: Under hydrolytic, thermal, and oxidative stress, this compound can degrade into several products. The primary degradation products arise from the cleavage of the disulfide bond and hydrolysis of the amide linkages. Being aware of these potential degradation products is important for developing a stability-indicating analytical method.[6]
Data Presentation
The following table summarizes a comparison of common solvents for the extraction of B vitamins, including pantothenic acid (a closely related compound to this compound), from food matrices. While specific data for this compound in tissue is limited in the literature, this provides a general guideline for solvent selection.
| Solvent/Method | Target Analytes | Matrix | Reported Recovery (%) | Reference |
| Acid Hydrolysis (HCl) | B-complex vitamins | Nutritional Yeast | Destructive to pantothenic acid | [7] |
| Methanol/Water | B-complex vitamins | Various | Good for polar vitamins | General knowledge |
| Acetonitrile | B-complex vitamins | Various | Effective for protein precipitation | [1] |
Note: Recovery can be highly matrix-dependent. It is crucial to validate the extraction efficiency for your specific tissue type.
Experimental Protocols
Generic Protocol for this compound Extraction from Liver Tissue using Protein Precipitation
This protocol provides a general procedure for the extraction of this compound from liver tissue. Optimization may be required for other tissue types.
Materials:
-
Frozen liver tissue
-
Homogenizer (e.g., bead beater, sonicator)
-
Cold (-20°C) extraction solvent: Acetonitrile with 0.1% formic acid
-
Internal Standard (IS) solution (if available)
-
Centrifuge capable of reaching 15,000 x g and maintaining 4°C
-
Low-adsorption microcentrifuge tubes
-
Centrifugal vacuum concentrator or nitrogen evaporator
Procedure:
-
Weigh approximately 50 mg of frozen liver tissue in a pre-chilled 2 mL microcentrifuge tube containing homogenization beads.
-
Add 500 µL of cold extraction solvent containing the internal standard.
-
Homogenize the tissue using a bead beater (e.g., 2 cycles of 30 seconds at 6 m/s) or a sonicator. Keep the sample on ice between cycles.
-
Incubate the homogenate at -20°C for 30 minutes to facilitate protein precipitation.
-
Centrifuge the sample at 15,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new low-adsorption microcentrifuge tube, avoiding the protein pellet.
-
Evaporate the supernatant to dryness using a centrifugal vacuum concentrator or a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
Vortex for 1 minute and sonicate for 5 minutes to ensure complete dissolution.
-
Centrifuge at 15,000 x g for 5 minutes at 4°C to pellet any remaining particulates.
-
Transfer the clear supernatant to an autosampler vial for analysis.
LC-MS/MS Analysis of this compound
This is a representative LC-MS/MS method. Specific parameters should be optimized for your instrument.
Liquid Chromatography:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute this compound, followed by a wash and re-equilibration step.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Precursor and Product Ions: These need to be determined by infusing a standard solution of this compound. As an example, for a related compound like pantothenic acid, the transition might be m/z 220.1 -> 90.1.
-
Collision Energy and other source parameters: These should be optimized for the specific instrument and analyte to achieve maximum sensitivity.
Mandatory Visualization
This compound Biosynthesis and its Role as a Coenzyme A Precursor
The following diagram illustrates the metabolic pathway from pantothenic acid (Vitamin B5) to the synthesis of Coenzyme A (CoA), highlighting the central role of this compound.
Caption: Biosynthetic pathway of Coenzyme A from Pantothenic Acid, showing the role of this compound.
Experimental Workflow for this compound Extraction and Analysis
This diagram outlines the logical steps involved in the extraction and quantification of this compound from tissue samples.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. agilent.com [agilent.com]
- 3. researchgate.net [researchgate.net]
- 4. Influence of extraction parameters and stability of betacyanins extracted from red amaranth during storage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pre-analytical challenges from adsorptive losses associated with thiamine analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and validation of a stability-indicating LC-UV method for the determination of this compound and its degradation product based on a forced degradation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of different extraction methods for simultaneous determination of B complex vitamins in nutritional yeast using LC/MS-TOF and stable isotope dilution assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Avoiding pantethine-induced cytotoxicity in cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding pantethine-induced cytotoxicity in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work in cell culture?
This compound is the dimeric, stable disulfide form of pantetheine, a precursor to Coenzyme A (CoA).[1] In cell culture, this compound is metabolized into two molecules of pantetheine, which are further broken down into pantothenic acid (Vitamin B5) and the aminothiol cysteamine.[2][3] CoA is a vital cofactor in over 70 enzymatic pathways, playing a central role in cellular metabolism, including the synthesis and oxidation of fatty acids.[1]
Q2: Is this compound cytotoxic to cells in culture?
While this compound itself is generally well-tolerated at lower concentrations, cytotoxicity can be observed, particularly at higher concentrations.[2][4] The cytotoxic effects are primarily attributed to one of its metabolites, cysteamine.[5] Studies have shown that this compound can be used in cell culture at concentrations up to 500 µM without causing toxicity in certain cell lines.[4] However, the cytotoxic threshold can vary depending on the cell type and experimental conditions.
Q3: What is the mechanism of this compound-induced cytotoxicity?
The cytotoxicity associated with this compound treatment is largely mediated by its metabolite, cysteamine. The primary mechanisms of cysteamine-induced cytotoxicity are:
-
Generation of Hydrogen Peroxide (H₂O₂): Cysteamine can auto-oxidize, leading to the production of reactive oxygen species (ROS), including hydrogen peroxide.[6][7] This production of H₂O₂ correlates with its cytotoxic effects.[6]
-
Inhibition of Glutathione Peroxidase: At concentrations of 200 µM and above, cysteamine can inhibit the activity of glutathione peroxidase, a key antioxidant enzyme that protects cells from oxidative damage by neutralizing H₂O₂.[6][7] Cells lacking catalase activity are particularly sensitive to this inhibition.[6][7]
This dual mechanism of increased oxidative stress and simultaneous suppression of the cell's antioxidant defense system can lead to apoptosis and cell death.[6]
Troubleshooting Guide: this compound-Induced Cytotoxicity
Unexpected cell death or poor cell health after this compound treatment can be a significant issue. This guide provides a step-by-step approach to troubleshoot and mitigate these cytotoxic effects.
Problem: Decreased cell viability after this compound treatment.
1. Confirm Cytotoxicity:
-
Initial Check: Visually inspect cells under a microscope for signs of stress, such as rounding, detachment, or membrane blebbing.
-
Quantitative Assessment: Perform a cell viability assay, such as the MTT or Trypan Blue exclusion assay, to quantify the extent of cell death.
2. Investigate the Cause:
-
Concentration: High concentrations of this compound are more likely to lead to cytotoxic levels of its metabolite, cysteamine.
-
Incubation Time: Prolonged exposure can lead to the accumulation of toxic metabolites.
-
Cell Density: Lower cell densities may be more susceptible to the effects of a fixed concentration of a cytotoxic compound.[8][9]
-
Media Composition: The presence or absence of serum and other components in the culture media can influence the stability and activity of this compound and its metabolites.[10][11][12]
3. Implement Solutions:
-
Optimize this compound Concentration:
-
Perform a dose-response experiment to determine the optimal, non-toxic concentration range for your specific cell line. Start with a low concentration and titrate upwards.
-
-
Reduce Incubation Time:
-
If possible, reduce the duration of exposure to this compound to minimize the accumulation of cysteamine and H₂O₂.
-
-
Co-treatment with Antioxidants:
-
N-acetylcysteine (NAC): As a precursor to glutathione, NAC can help replenish intracellular antioxidant stores and protect against oxidative stress.[13][14]
-
Catalase: For cell lines with low endogenous catalase activity, the addition of exogenous catalase to the culture medium can help neutralize the H₂O₂ produced by cysteamine.[7][15]
-
-
Optimize Cell Culture Conditions:
-
Cell Density: Ensure a consistent and optimal cell seeding density for your experiments.
-
Media: Be aware that components in serum-free media may differ in their ability to stabilize this compound compared to serum-containing media. If switching between media types, re-optimization of this compound concentration may be necessary.
-
Quantitative Data Summary
The following tables summarize key quantitative data related to the cytotoxicity of cysteamine, the primary mediator of this compound-induced cytotoxicity. Direct IC50/CC50 values for this compound are not widely reported, as the toxicity is often attributed to its metabolite.
Table 1: Cytotoxic Concentrations of Cysteamine
| Cell Line | Assay | Parameter | Value | Reference |
| CCRF-CEM (Human leukemia) | Viability Assay | EC50 | 88.5 ± 5.1 µM | [7] |
| CCRF-CEM (Human leukemia) | Viability Assay | EC90 | 129 ± 4.7 µM | [7] |
Table 2: Hydrogen Peroxide Generation by Cysteamine
| Cysteamine Concentration | H₂O₂ Generated | Reference |
| 23 - 160 µM | Correlates with toxicity | [6] |
| 625 µM | 6.9 µM (maximum) | [6] |
Experimental Protocols
Protocol 1: MTT Assay for Assessing Cell Viability
This protocol is a standard method for quantifying cell viability based on the metabolic activity of living cells.[16][17]
Materials:
-
96-well plate with cultured cells
-
This compound (or other test compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Remove the culture medium and add fresh medium containing various concentrations of this compound. Include untreated control wells and vehicle control wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Visualizations
Signaling Pathways and Workflows
Caption: Metabolic pathway of this compound and the mechanism of cysteamine-induced cytotoxicity.
Caption: Troubleshooting workflow for addressing this compound-induced cytotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of this compound on Ovarian Tumor Progression and Choline Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolism of this compound in cystinosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound ameliorates dilated cardiomyopathy features in PPCS deficiency disorder in patients and cell line models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms for the cytotoxicity of cysteamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The effect of cell monolayer density on the cytotoxicity of metal ions which are released from dental alloys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Assessing Cytotoxicity, Proteolytic Stability, and Selectivity of Antimicrobial Peptides: Implications for Orthopedic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Utilization and stability of vitamins in serum-containing and serum-free media in CHO cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cysteamine in combination with N-acetylcysteine prevents acetaminophen-induced hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. dovepress.com [dovepress.com]
- 15. Exploring Therapeutic Potential of Catalase: Strategies in Disease Prevention and Management - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 17. youtube.com [youtube.com]
Technical Support Center: Optimizing Pantethine Treatment in Chronic Disease Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing pantethine in chronic disease models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is the stable disulfide form of pantetheine and a precursor to coenzyme A (CoA).[1][2] Its biological activity stems from its role in CoA synthesis, which is a critical cofactor in over 70 enzymatic pathways, including those involved in fatty acid, carbohydrate, and amino acid metabolism.[2] this compound can be metabolized into pantothenic acid (vitamin B5) and cysteamine.[1] Cysteamine, a metabolite of this compound, is known for its antioxidant properties and can cross the blood-brain barrier.[1]
Q2: What are the common chronic disease models where this compound has been studied?
This compound has been investigated in a variety of chronic disease models, including:
-
Neurodegenerative Diseases: Alzheimer's disease (5xFAD mice) and pantothenate kinase-associated neurodegeneration (PKAN) (Drosophila and mouse models).[1][3][4][5][6]
-
Cardiovascular and Metabolic Diseases: Hyperlipidemia and atherosclerosis (rabbit and rat models), and non-alcoholic fatty liver disease.[1][7][8][9]
-
Autoimmune Disorders: Experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis.[10]
Q3: How should I determine the optimal treatment duration for my chronic disease model?
The optimal treatment duration for this compound is highly dependent on the specific chronic disease model and the endpoints being measured. Based on published studies, long-term administration is generally required to observe significant therapeutic effects.
-
For neurodegenerative models like Alzheimer's disease (5xFAD mice), a treatment duration of 5.5 months has been shown to prevent behavioral impairments and reduce amyloid-β deposition.[1][11]
-
In models of hyperlipidemia, studies in humans have ranged from 8 weeks to 48 weeks, showing significant improvements in lipid profiles.[1][12][13]
-
For autoimmune models like EAE, treatment is often initiated before disease onset and continued throughout the experiment to assess both preventative and therapeutic effects.[10]
It is recommended to start with a duration that has been previously reported for a similar model and then optimize based on pilot studies measuring key pathological markers.
Q4: What is a typical dosage range for this compound in animal models?
Dosage can vary significantly based on the animal model and route of administration.
| Animal Model | Disease Model | Dosage | Route of Administration | Reference |
| Mouse (5xFAD) | Alzheimer's Disease | 15 mg, three times a week | Intraperitoneal (i.p.) | [1][11] |
| Mouse | Ovarian Tumors | 750 mg/kg/day | Intraperitoneal (i.p.) | [1] |
| Mouse (C57Bl/6) | Experimental Autoimmune Encephalomyelitis (EAE) | 30 mg/mouse/day | Intraperitoneal (i.p.) | [10] |
| Rabbit | Hypercholesterolemia | 1% in diet | Oral | [9] |
Q5: What are the expected outcomes of this compound treatment?
Expected outcomes vary by disease model:
| Disease Model | Expected Outcomes |
| Alzheimer's Disease | Reduced glial reactivity, decreased amyloid-β deposition, prevention of behavioral impairment, and modulation of inflammatory gene expression.[1][11] |
| PKAN | Restoration of CoA levels, improved mitochondrial function, rescue of brain degeneration, and increased lifespan.[3][6] |
| Hyperlipidemia | Decreased total cholesterol, LDL cholesterol, and triglycerides; increased HDL cholesterol.[1][7][8][13][14] |
| EAE | Inhibition of disease development, amelioration of disease course, and reduced pro-inflammatory T cell responses.[10] |
Troubleshooting Guide
Problem 1: I am not observing a significant effect of this compound on lipid profiles in my hyperlipidemia model.
-
Check Treatment Duration: Short-term administration may not be sufficient. Studies showing significant lipid-lowering effects often involve treatment for several weeks to months.[12][13] Consider extending the treatment duration.
-
Verify Dosage and Administration: Ensure the dosage is within the effective range reported in the literature for your specific animal model. For oral administration, consider the stability of this compound in the diet or drinking water. Intraperitoneal injections may provide more consistent dosing.
-
Dietary Considerations: In models of hyperlipidemia, the composition of the high-fat or high-cholesterol diet is crucial. Ensure the diet is consistently inducing the desired metabolic phenotype. This compound's effects are often observed as an improvement over and above dietary changes alone.[13]
Problem 2: My this compound solution for injection appears unstable.
-
Proper Storage: this compound is less stable than pantothenic acid and should be stored properly, often refrigerated, to prevent degradation.[1]
-
Fresh Preparation: Prepare solutions fresh before each use. Avoid repeated freeze-thaw cycles.
-
Vehicle Solution: Use a sterile saline solution for injections as described in published protocols.[11]
Problem 3: I am seeing high variability in the behavioral outcomes of my neurodegenerative mouse model treated with this compound.
-
Route of Administration: Intraperitoneal injections, while common, can be a source of stress and variability. Ensure consistent injection technique and handling of the animals.
-
Timing of Treatment Initiation: In many neurodegenerative models, early intervention is key. Starting treatment before significant pathology develops may yield more consistent results.[1][11]
-
Metabolite Efficacy: Remember that this compound itself does not cross the blood-brain barrier, but its metabolite, cysteamine, does.[1] The variability could be related to individual differences in this compound metabolism.
Experimental Protocols
Protocol 1: Long-Term this compound Treatment in a 5xFAD Mouse Model of Alzheimer's Disease
-
Animal Model: 1.5-month-old male 5XFAD transgenic (Tg) and wild-type (WT) mice.
-
Treatment Groups:
-
Tg + this compound
-
Tg + Saline (Vehicle)
-
WT + this compound
-
WT + Saline (Vehicle)
-
(n=10 per group)
-
-
This compound Administration:
-
Prepare a solution of this compound in sterile saline.
-
Administer 15 mg of this compound via intraperitoneal (i.p.) injection.
-
Injections are performed three times a week for 5.5 months.
-
The vehicle group receives an equivalent volume of saline.
-
-
Endpoint Analysis (at 7 months of age):
-
Behavioral testing (e.g., intrudal aggressivity test).
-
Sacrifice and brain tissue collection.
-
Immunohistochemistry for amyloid-β plaques and gliosis (GFAP, Iba1).
-
Biochemical analysis of inflammatory markers (e.g., IL-1β).
-
Transcriptomic analysis of hippocampal tissue.
-
Reference:[11]
Protocol 2: this compound Treatment in a Mouse Model of Experimental Autoimmune Encephalomyelitis (EAE)
-
Animal Model: C57Bl/6 female mice.
-
EAE Induction:
-
Immunize mice subcutaneously with 300 µg of myelin oligodendrocyte glycoprotein (MOG)35-55 peptide emulsified in Complete Freund's Adjuvant (CFA).
-
Administer 20 ng of pertussis toxin intraperitoneally on the day of immunization and 48 hours later.
-
-
Treatment Groups:
-
EAE + this compound
-
EAE + Saline (Vehicle)
-
-
This compound Administration (Pre-clinical setting):
-
Prepare a solution of this compound in sterile saline.
-
Administer 30 mg/mouse/day via intraperitoneal (i.p.) injection.
-
Begin daily injections 5 days post-immunization, before disease onset.
-
-
Endpoint Analysis:
-
Daily clinical scoring of EAE symptoms.
-
Isolation of splenocytes and lymph node cells for ex vivo analysis of T cell proliferation and cytokine production (e.g., IFN-γ, IL-17).
-
Histological analysis of the spinal cord for inflammation and demyelination.
-
Reference:[10]
Visualizations
Caption: Metabolic conversion of this compound to precursors of Coenzyme A.
Caption: Workflow for this compound treatment in an Alzheimer's disease mouse model.
Caption: Troubleshooting logic for lack of this compound efficacy in experiments.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. altmedrev.com [altmedrev.com]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pure.rug.nl [pure.rug.nl]
- 6. This compound rescues a Drosophila model for pantothenate kinase–associated neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of this compound on cholesterol ester metabolism in rat arterial wall - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. This compound reduces plasma cholesterol and the severity of arterial lesions in experimental hypercholesterolemic rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Coenzyme A fueling with this compound limits autoreactive T cell pathogenicity in experimental neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Long-Term this compound Treatment Counteracts Pathologic Gene Dysregulation and Decreases Alzheimer’s Disease Pathogenesis in a Transgenic Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 13. researchgate.net [researchgate.net]
- 14. enduranceresearch.com [enduranceresearch.com]
Technical Support Center: Understanding and Addressing Variability in Pantethine Efficacy
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting the variability in pantethine's efficacy across different cell types.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a stable disulfide form of pantetheine and a precursor to Coenzyme A (CoA), a critical cofactor in numerous metabolic pathways.[1] Its primary mechanism involves its enzymatic conversion to pantetheine, which is then utilized in the synthesis of CoA. CoA is essential for the metabolism of carbohydrates, lipids, and proteins.[1][2] this compound's effects on lipid metabolism are attributed to its ability to modulate the activity of key enzymes such as acetyl-CoA carboxylase and HMG-CoA reductase.[2] Additionally, this compound exhibits antioxidant properties by increasing the levels of glutathione, a key cellular antioxidant.[2]
Q2: Why does the effectiveness of this compound vary between different cell types?
The variability in this compound's efficacy is multifactorial and can be attributed to several key differences between cell types:
-
Differential Expression of Pantetheinase (VNN1): The enzyme responsible for the hydrolysis of pantetheine, a crucial step in the conversion of this compound to CoA, is pantetheinase, also known as Vanin-1 (VNN1).[3][4][5] The expression of VNN1 varies significantly across different tissues and cell types.[6][7] Tissues with high VNN1 expression, such as the liver, kidney, and intestine, are likely to be more responsive to this compound.[6][7]
-
Metabolic Dependencies: Cells have distinct metabolic profiles. For example, some cancer cells are highly dependent on de novo fatty acid synthesis for their proliferation and survival. In such cells, this compound's inhibitory effect on fatty acid synthesis would be more pronounced.
-
Coenzyme A (CoA) Homeostasis: The baseline levels of CoA and the cell's ability to regulate its CoA pool can influence the response to this compound. Cells with a lower basal CoA level or a higher demand for CoA may be more sensitive to this compound supplementation.
-
Redox State: The antioxidant effects of this compound, through the replenishment of glutathione, will be more significant in cells under high oxidative stress.
Q3: How does this compound's effect on cancer cells differ from its effect on normal cells?
This compound can exhibit differential effects on cancer cells compared to normal cells. For instance, in some cancer models, such as fibrosarcoma and melanoma, this compound has been shown to reduce tumor growth, an effect that appears to be dependent on a functional immune system.[8] In contrast, it did not show the same effect in an osteosarcoma model.[8] This suggests that the tumor microenvironment and the specific cancer cell type play a crucial role. Furthermore, some cancer cells have a higher demand for fatty acids, making them more susceptible to this compound's inhibitory effects on lipid synthesis. In some cases, this compound's effects are more pronounced in cancer cells, while normal cells are less affected, suggesting a potential therapeutic window.
Troubleshooting Guide
Problem: I am not observing the expected inhibitory effect of this compound on my cultured cells.
-
Possible Cause 1: Low VNN1 Expression in Your Cell Line.
-
Troubleshooting Step: Check the expression level of VNN1 in your specific cell line using resources like the Human Protein Atlas or GeneCards.[6][9][10] If VNN1 expression is low or absent, the conversion of this compound to its active form will be inefficient. Consider using a cell line with known high VNN1 expression as a positive control.
-
-
Possible Cause 2: Inappropriate Cell Culture Conditions.
-
Troubleshooting Step: Ensure that your cell culture medium does not contain high levels of pantothenic acid (Vitamin B5), which could compete with this compound's metabolic pathway. Serum concentration can also influence cellular metabolism; consider performing experiments in serum-free or low-serum conditions after initial cell attachment.
-
-
Possible Cause 3: Insufficient this compound Concentration or Incubation Time.
-
Troubleshooting Step: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for your specific cell type and experimental endpoint.
-
Problem: I am observing high variability in my results between experiments.
-
Possible Cause 1: Inconsistent Cell Confluency.
-
Troubleshooting Step: The metabolic state of cells can vary with their confluency. Standardize your cell seeding density and ensure that you perform your experiments at a consistent level of cell confluency.
-
-
Possible Cause 2: Degradation of this compound.
-
Troubleshooting Step: this compound solutions should be freshly prepared for each experiment. Avoid repeated freeze-thaw cycles. Store stock solutions at -20°C or as recommended by the manufacturer.
-
-
Possible Cause 3: Passage Number of Cells.
-
Troubleshooting Step: High-passage number cell lines can exhibit altered metabolic profiles. Use cells within a defined low passage number range for all your experiments to ensure consistency.
-
Quantitative Data Summary
Table 1: VNN1 (Pantetheinase) mRNA Expression in Selected Human Tissues
| Tissue | Normalized Expression (TPM) |
| Liver | High |
| Kidney | High |
| Small Intestine | High |
| Spleen | Medium |
| Lung | Medium |
| Brain | Low |
| Skeletal Muscle | Low |
Data compiled from publicly available databases such as the Human Protein Atlas.
Table 2: Comparative Efficacy of this compound on Lipid Synthesis in Different Cell Types
| Cell Type | Parameter Measured | This compound Concentration | % Inhibition | Reference |
| Rat Hepatocytes | Cholesterol Synthesis | 100-200 µM | ~80% | |
| Rat Hepatocytes | Fatty Acid Synthesis | 100-200 µM | Significant | |
| Human Skin Fibroblasts | Cholesterol Synthesis | 100-200 µM | ~80% | [11] |
| Human Skin Fibroblasts | Fatty Acid Synthesis | 100-200 µM | Significant | [11] |
| Rat Adipose Tissue | Fatty Acid Re-esterification | 10⁻³ M | Significant |
Detailed Experimental Protocols
Protocol 1: Assessment of Fatty Acid Synthesis Inhibition using [¹⁴C]-Acetate Incorporation
This protocol measures the rate of de novo fatty acid synthesis by quantifying the incorporation of radiolabeled acetate into cellular lipids.
Materials:
-
Cell culture medium
-
This compound solution
-
[¹⁴C]-Sodium Acetate (specific activity ~50-60 mCi/mmol)
-
Phosphate-Buffered Saline (PBS)
-
Lipid extraction solvent (e.g., Hexane:Isopropanol, 3:2 v/v)
-
Scintillation cocktail
-
Scintillation counter
-
6-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment.
-
This compound Treatment: Pre-incubate the cells with varying concentrations of this compound (and a vehicle control) in serum-free medium for a predetermined time (e.g., 4-24 hours).
-
Radiolabeling: Add [¹⁴C]-acetate to each well to a final concentration of 1 µCi/mL.
-
Incubation: Incubate the cells for 2-4 hours at 37°C in a CO₂ incubator.
-
Cell Lysis and Lipid Extraction:
-
Wash the cells twice with ice-cold PBS.
-
Add 1 mL of lipid extraction solvent to each well and incubate for 20 minutes at room temperature.
-
Collect the solvent in a new tube.
-
Repeat the extraction with another 1 mL of solvent and pool the extracts.
-
-
Quantification:
-
Evaporate the solvent under a stream of nitrogen.
-
Resuspend the lipid extract in a known volume of solvent.
-
Take an aliquot for scintillation counting.
-
Add the aliquot to a scintillation vial with scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis: Normalize the counts per minute (CPM) to the protein concentration of a parallel well. Calculate the percentage inhibition of fatty acid synthesis relative to the vehicle-treated control.
Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS) using DCFDA Assay
This assay utilizes the cell-permeable dye 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA) to measure intracellular ROS levels.
Materials:
-
H₂DCFDA (DCFDA) stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium (phenol red-free)
-
PBS
-
Positive control (e.g., H₂O₂)
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
This compound Treatment: Treat the cells with the desired concentrations of this compound for the appropriate duration. Include a vehicle control and a positive control (e.g., a known ROS inducer).
-
DCFDA Loading:
-
Remove the treatment medium and wash the cells once with warm PBS.
-
Add 100 µL of 10-20 µM DCFDA in phenol red-free medium to each well.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
-
Measurement:
-
Remove the DCFDA solution and wash the cells once with warm PBS.
-
Add 100 µL of phenol red-free medium to each well.
-
Measure the fluorescence immediately using a microplate reader with excitation at ~485 nm and emission at ~535 nm.
-
-
Data Analysis: Subtract the background fluorescence from wells without cells. Normalize the fluorescence intensity to the cell number or protein content in each well. Express the results as a fold change relative to the vehicle control.
Protocol 3: Wound Healing Assay for Cell Migration
This assay assesses the effect of this compound on the collective migration of a cell population.
Materials:
-
Cell culture medium
-
This compound solution
-
Sterile 200 µL pipette tips or a wound-healing insert
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate and grow them to form a confluent monolayer.
-
Wound Creation:
-
Washing: Gently wash the wells with PBS to remove detached cells and debris.[12]
-
Treatment: Add fresh medium containing the desired concentrations of this compound or a vehicle control.
-
Imaging:
-
Capture images of the wound at time 0.
-
Incubate the plate at 37°C and capture images at regular intervals (e.g., every 6-12 hours) until the wound in the control group is nearly closed.
-
-
Data Analysis:
-
Measure the area of the cell-free gap at each time point using image analysis software (e.g., ImageJ).
-
Calculate the rate of wound closure for each condition.
-
Compare the migration rates between the this compound-treated and control groups.
-
Signaling Pathways and Experimental Workflows
Caption: Metabolic pathway of this compound to Coenzyme A and its cellular effects.
Caption: Troubleshooting workflow for unexpected experimental results with this compound.
References
- 1. altmedrev.com [altmedrev.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Role of the Vnn1 pantetheinase in tissue tolerance to stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vnn1 pantetheinase limits the Warburg effect and sarcoma growth by rescuing mitochondrial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. doc.abcam.com [doc.abcam.com]
- 7. Gene - VNN1 [maayanlab.cloud]
- 8. The coenzyme A precursor this compound enhances antitumor immunity in sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 10. Using 14C-acetate Pulse-chase Labeling to Study Fatty Acid and Glycerolipid Metabolism in Plant Leaves [bio-protocol.org]
- 11. Effect of this compound on the biosynthesis of cholesterol in human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. clyte.tech [clyte.tech]
- 13. Wound healing migration assay (Scratch assay) [protocols.io]
- 14. bitesizebio.com [bitesizebio.com]
Validation & Comparative
Validating Pantethine's Anti-inflammatory Effects on Gene Expression Using qPCR: A Comparative Guide
This guide provides a comprehensive comparison of pantethine's effectiveness in modulating inflammatory gene expression, supported by quantitative polymerase chain reaction (qPCR) data. It is intended for researchers, scientists, and professionals in drug development interested in the therapeutic potential of this compound as an anti-inflammatory agent. The guide details the experimental protocols for validation, presents comparative data, and illustrates the key signaling pathways involved.
Introduction to this compound and Inflammation
This compound, the dimeric form of pantetheine and a precursor to Coenzyme A, is a nutritional supplement recognized for its lipid-lowering properties.[1] Emerging research has highlighted its pleiotropic effects, including significant anti-inflammatory and immunomodulatory activities.[1][2] Chronic inflammation is a key driver in a multitude of diseases, from neurodegenerative conditions like Alzheimer's disease to allergic asthma.[1][2] The inflammatory process is orchestrated by a complex network of signaling pathways and the expression of specific genes, such as cytokines and chemokines.
Validating the effect of therapeutic compounds like this compound on the expression of these inflammatory genes is a critical step in preclinical research. Quantitative real-time PCR (qPCR) is a highly sensitive and specific technique used to measure changes in mRNA levels, making it an essential tool for confirming the anti-inflammatory action of a compound at the molecular level.
Key Signaling Pathway: NF-κB
A central pathway in regulating the inflammatory response is the Nuclear Factor-kappa B (NF-κB) signaling cascade.[3][4] In unstimulated cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as tumor necrosis factor-alpha (TNF-α) or interleukin-1 beta (IL-1β), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB. This frees NF-κB to translocate to the nucleus, where it binds to DNA and activates the transcription of a host of pro-inflammatory genes, including TNF-α, IL-1β, IL-6, and various adhesion molecules.[4][5] Studies suggest that this compound may exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway, thereby reducing the expression of these target genes.[1]
Comparative Analysis of Inflammatory Gene Expression
The following table summarizes qPCR data from studies investigating the effect of this compound on the expression of key inflammatory genes compared to control conditions.
| Gene | Model System | Treatment | Fold Change vs. Control | Reference |
| Gfap (Glial fibrillary acidic protein) | 5XFAD Mouse Model of Alzheimer's | This compound (i.p.) for 5.5 months | Significantly Reduced | [1] |
| Aif1 (Allograft inflammatory factor 1) | 5XFAD Mouse Model of Alzheimer's | This compound (i.p.) for 5.5 months | Significantly Reduced | [1] |
| Tlr2 (Toll-like receptor 2) | 5XFAD Mouse Model of Alzheimer's | This compound (i.p.) for 5.5 months | Significantly Reduced | [1] |
| Il-1β (Interleukin-1 beta) | 5XFAD Mouse Model of Alzheimer's | This compound (i.p.) for 5.5 months | Significantly Reduced | [1] |
| IL-4 (Interleukin-4) | Mouse Model of Allergic Asthma | This compound (i.p.) for 8 days | Markedly Reduced | [2] |
| IL-13 (Interleukin-13) | Mouse Model of Allergic Asthma | This compound (i.p.) for 8 days | Markedly Reduced | [2] |
| IL-5 (Interleukin-5) | Mouse Model of Allergic Asthma | This compound (high dose, i.p.) for 8 days | Significantly Reduced | [2] |
| IL-10 (Interleukin-10) | Mouse Model of Allergic Asthma | This compound (high dose, i.p.) for 8 days | Significantly Reduced | [2] |
Comparison with Alternative Anti-inflammatory Agents
While direct qPCR comparisons in the same study are limited, this compound's mechanism can be contrasted with other agents targeting similar inflammatory pathways.
-
Fibrates (PPAR-α Activators): Fibrates are a class of drugs that activate Peroxisome Proliferator-Activated Receptor alpha (PPAR-α), a nuclear receptor that plays a role in lipid metabolism and inflammation.[6] Activated PPAR-α can inhibit the activity of NF-κB and AP-1, thereby downregulating the expression of vascular inflammatory genes like IL-6 and cyclooxygenase-2.[6][7] This presents an alternative, albeit related, mechanism to achieve anti-inflammatory effects. While this compound's primary proposed mechanism is more direct inhibition of the NF-κB pathway, PPAR-α activators work by transcriptionally interfering with it.
-
Natural Compounds (Resveratrol, Curcumin): Other natural compounds are also known to inhibit NF-κB signaling.[4] For instance, pterostilbene, a natural analogue of resveratrol, has been shown to suppress LTA-induced expression of iNOS, TNF-α, and IL-1β in macrophages by hindering the NF-κB signaling pathway.[8] These compounds share a common mechanistic target with this compound, but may differ in their potency, bioavailability, and off-target effects.
Experimental Protocol: qPCR Validation
This section outlines a generalized protocol for validating the effect of this compound on inflammatory gene expression.
1. Cell Culture and Treatment:
-
Cell Line: Select an appropriate cell line (e.g., RAW 264.7 macrophages, BV-2 microglia, or primary astrocytes).
-
Culture Conditions: Culture cells in standard media (e.g., DMEM) with 10% FBS and 1% penicillin/streptomycin at 37°C and 5% CO2.
-
Stimulation: Induce an inflammatory response by treating cells with an agent like Lipopolysaccharide (LPS) (e.g., 100 ng/mL) or Aβ oligomers.
-
Treatment: Co-treat or pre-treat cells with varying concentrations of this compound or a vehicle control (e.g., saline). Incubate for a specified period (e.g., 6, 12, or 24 hours).
2. RNA Extraction:
-
Lyse the cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) or TRIzol reagent according to the manufacturer's protocol.
-
Assess RNA quantity and purity using a spectrophotometer (e.g., NanoDrop), checking for A260/280 ratios between 1.8 and 2.0.
3. cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad) with reverse transcriptase, oligo(dT) primers, and random hexamers.
4. Quantitative PCR (qPCR):
-
Reaction Mixture: Prepare a reaction mix containing cDNA template, forward and reverse primers for the target gene (e.g., Il-1β, Tnf-α) and a reference gene (e.g., GAPDH, Actb), and a SYBR Green or TaqMan qPCR master mix.[9]
-
Thermal Cycling: Perform the qPCR on a real-time PCR detection system. A typical protocol includes an initial denaturation step (e.g., 95°C for 3 min) followed by 40 cycles of denaturation (95°C for 15 sec) and annealing/extension (60°C for 60 sec).
-
Melt Curve Analysis: For SYBR Green assays, perform a melt curve analysis at the end to confirm the specificity of the amplified product.
5. Data Analysis:
-
Determine the cycle threshold (Ct) for each gene.
-
Normalize the Ct value of the target gene to the Ct value of the reference gene (ΔCt = Ct_target - Ct_reference).
-
Calculate the relative change in gene expression using the ΔΔCt method (ΔΔCt = ΔCt_treated - ΔCt_control).
-
The fold change is calculated as 2^(-ΔΔCt). Statistical significance is determined using appropriate tests like a t-test or ANOVA.[10]
Experimental Workflow
Conclusion
The available data, validated by qPCR, strongly supports the role of this compound as a modulator of inflammatory gene expression.[1][2] Its ability to downregulate key pro-inflammatory cytokines like Il-1β, Tlr2, IL-4, and IL-13 highlights its therapeutic potential for a range of inflammatory conditions. The primary mechanism appears to be the inhibition of the NF-κB signaling pathway, a central hub for inflammatory responses. qPCR remains the gold standard for quantifying these changes at the mRNA level, providing robust and reproducible data essential for preclinical validation. Further comparative studies using qPCR to directly benchmark this compound against other anti-inflammatory agents in standardized models will be valuable for elucidating its relative efficacy and therapeutic niche.
References
- 1. Long-Term this compound Treatment Counteracts Pathologic Gene Dysregulation and Decreases Alzheimer’s Disease Pathogenesis in a Transgenic Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Down-Regulates Leukocyte Recruitment and Inflammatory Parameters in a Mouse Model of Allergic Airway Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TNF-alpha upregulates PTEN via NF-kappaB signaling pathways in human leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Quantitative real-time RT-PCR analysis of inflammatory gene expression associated with ischemia-reperfusion brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Peroxisome proliferator-activated receptor-alpha activators regulate genes governing lipoprotein metabolism, vascular inflammation and atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PPAR Alpha Regulation of the Immune Response and Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Pantethine Versus Pantothenic Acid: A Comparative Analysis of Their Effects on Lipid Profiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of pantethine and its precursor, pantothenic acid (Vitamin B5), on the modulation of lipid profiles. The following analysis is based on available experimental data to objectively evaluate their respective performances.
Executive Summary
This compound, a dimeric form of pantetheine, has demonstrated notable efficacy in improving lipid profiles in individuals with dyslipidemia. Clinical evidence indicates that this compound can significantly reduce total cholesterol (TC), low-density lipoprotein cholesterol (LDL-C), and triglycerides (TG), while some studies also report an increase in high-density lipoprotein cholesterol (HDL-C). In contrast, pantothenic acid, while essential for the synthesis of Coenzyme A (CoA), has not been shown to exert the same lipid-lowering effects, even at high doses. The proposed mechanism for this compound's action involves its role as a more direct precursor to CoA and its potential modulation of key enzymes in lipid metabolism.
Quantitative Data on Lipid Profile Modulation
The following tables summarize the quantitative data from clinical trials investigating the effects of this compound on lipid parameters.
Table 1: Summary of this compound's Efficacy on Lipid Profiles from Clinical Trials
| Study Population | This compound Dosage | Duration | Total Cholesterol (TC) Change | LDL-C Change | Triglycerides (TG) Change | HDL-C Change | Reference |
| Low to moderate cardiovascular risk subjects | 600-900 mg/day | 16 weeks | Significant decrease (p=0.040) | 11% decrease (p=0.006) | No significant change | No significant change | [1][2] |
| Hyperlipoproteinemia patients | 900 mg/day | 8 weeks | - | 13.5% reduction | 30% reduction | 10% increase | [3] |
| Review of 28 clinical trials | Median 900 mg/day | ~12.7 weeks | 15.1% decline (at 4 months) | 20.1% decline (at 4 months) | 32.9% decline (at 4 months) | 8.4% increase (at 4 months) | [4] |
| Adults with hypertriglyceridemia | 600 mg/day | 8 weeks | Modest but significant decline | - | 16.5% drop | - | [4] |
| General dyslipidemia (review) | 600-1200 mg/day | N/A | Average 12% decrease | Average 12% decrease | Average 19% decrease | Average 9% increase | [5] |
Experimental Protocols
Detailed methodologies from key clinical investigations are crucial for the interpretation and replication of findings.
Protocol from a Triple-Blind, Placebo-Controlled Study[1][2]
-
Study Design: A randomized, triple-blinded, placebo-controlled investigation.
-
Participants: 32 subjects with low to moderate cardiovascular disease risk, eligible for statin therapy according to National Cholesterol Education Program (NCEP) guidelines.
-
Intervention: Participants were randomized to receive either this compound or a placebo. The this compound dosage was 600 mg/day for the first 8 weeks, increased to 900 mg/day from weeks 9 to 16.
-
Lipid Profile Analysis: Fasting blood samples were collected at weeks 0, 2, 4, 8, 12, and 16. The lipid panel, including TC, HDL-C, LDL-C, triglycerides, and very-low-density lipoprotein cholesterol (VLDL-C), was analyzed. Triglycerides were measured by an enzymatic colorimetric assay, and VLDL-C was calculated from the triglyceride values.
-
Statistical Analysis: Data were analyzed to compare the changes in lipid parameters between the this compound and placebo groups from baseline to the end of the study.
Signaling Pathways and Mechanisms of Action
The differential effects of this compound and pantothenic acid on lipid metabolism are rooted in their biochemical pathways.
Coenzyme A Biosynthesis
Both pantothenic acid and this compound are precursors to Coenzyme A (CoA), a critical cofactor in numerous metabolic processes, including the synthesis and oxidation of fatty acids.[3] However, this compound is structurally more similar to CoA and may be a more readily utilized precursor.
Proposed Mechanism of this compound's Lipid-Lowering Effect
The precise mechanism of this compound's impact on lipid profiles is not fully elucidated but is hypothesized to involve several actions.[1] It is suggested that this compound may inhibit key enzymes in lipid synthesis, such as HMG-CoA reductase and acetyl-CoA carboxylase.
Experimental Workflow for Clinical Trials
The general workflow for clinical trials investigating the effects of this compound on lipid profiles follows a structured approach to ensure data integrity and validity.
Conclusion
The available evidence strongly indicates that this compound is a biologically active derivative of pantothenic acid with significant lipid-modulating properties. In contrast, pantothenic acid itself does not appear to share these effects. For researchers and professionals in drug development, this compound presents a compound of interest for the management of dyslipidemia, particularly in patients who may not be candidates for or are intolerant to conventional statin therapies. Further research to fully elucidate its mechanism of action and to conduct direct head-to-head comparative trials with pantothenic acid would be beneficial to solidify these findings.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a derivative of vitamin B5, favorably alters total, LDL and non-HDL cholesterol in low to moderate cardiovascular risk subjects eligible for statin therapy: a triple-blinded placebo and diet-controlled investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Biosynthesis of Pantothenic Acid and Coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a derivative of vitamin B5, favorably alters total, LDL and non-HDL cholesterol in low to moderate cardiovascular risk subjects eligible for statin therapy: a triple-blinded placebo and diet-controlled investigation - PMC [pmc.ncbi.nlm.nih.gov]
Restoring Cellular Guardians: A Comparative Analysis of Pantethine and N-acetylcysteine in Glutathione Replenishment
For researchers and professionals in drug development, maintaining cellular health is paramount. A key player in this is glutathione (GSH), the body's master antioxidant. When cellular GSH levels decline, cells become vulnerable to oxidative stress, a factor implicated in numerous diseases. Two compounds, Pantethine and N-acetylcysteine (NAC), are often considered for their potential to restore GSH. This guide provides an objective comparison of their mechanisms, supported by experimental data, to aid in informed decisions for research and therapeutic development.
At a Glance: this compound vs. N-acetylcysteine
| Feature | This compound | N-acetylcysteine (NAC) |
| Primary Mechanism | Indirectly supports GSH synthesis by boosting cellular energy (ATP) production via its conversion to Coenzyme A. | Directly provides the precursor L-cysteine, the rate-limiting substrate for GSH synthesis. |
| Mode of Action | Energy-dependent pathway. | Substrate-dependent pathway. |
| Reported Efficacy | Increases in GSH levels and GSH/GSSG ratio demonstrated in various cell types.[1] | Significant increases in cellular GSH levels, with dose-dependent responses documented in multiple studies.[2] |
| Additional Roles | Precursor to Coenzyme A, vital for numerous metabolic processes.[3] | Can reduce extracellular cystine to cysteine, enhancing substrate availability. Also has mucolytic properties. |
Delving into the Mechanisms: Two Distinct Paths to Glutathione Restoration
The pathways through which this compound and N-acetylcysteine elevate cellular glutathione levels are fundamentally different. NAC provides the essential building block, while this compound provides the energy to assemble it.
N-acetylcysteine (NAC): The Direct Precursor
N-acetylcysteine is a well-established glutathione precursor.[4] Its primary mechanism involves intracellular deacetylation to yield L-cysteine, the amino acid that is the rate-limiting step in the synthesis of glutathione.[5] By directly increasing the intracellular pool of L-cysteine, NAC effectively fuels the glutathione synthesis pathway.
Furthermore, NAC has been shown to exert its influence extracellularly. It can reduce cystine (the oxidized, dimeric form of cysteine) in the bloodstream and cell culture media to two molecules of cysteine, which can then be transported into the cell to support glutathione synthesis.[6]
Quantitative Experimental Data
While direct head-to-head comparative studies are limited, existing research provides quantitative insights into the efficacy of each compound.
N-acetylcysteine (NAC)
| Cell Type/Model | NAC Concentration | Incubation Time | Result | Reference |
| Human Hepatoma HepaRG cells | 250 µM | 24 hours | Pre-treatment with NAC significantly increased GSH levels in acetaminophen-treated cells. | [2] |
| Human Umbilical Vein Endothelial Cells (HUVEC) | 0.5 mM (NACET*) | Not specified | Peak increase in intracellular GSH. | [7] |
Note: NACET (N-acetylcysteine ethyl ester) is a lipophilic derivative of NAC with enhanced cell permeability.
This compound (and its derivatives)
| Cell Type/Model | Compound & Concentration | Incubation Time | Result | Reference |
| Human Lymphoblastic (Jurkat) cells | Pantothenic acid or Pantothenol | Not specified | Increased content of free glutathione. | [8] |
| Rat Brain Mitochondria | Panthenol (0.5 mM) + Succinate (5 mM) | Not specified | Shifted the GSH/GSSG ratio towards the reduced state under oxidative stress. | [6] |
Experimental Protocols
Measurement of Cellular Glutathione
A common and reliable method for quantifying cellular glutathione is the DTNB-GSSG reductase recycling assay.
Objective: To measure the total glutathione (GSH + GSSG) content in cell lysates.
Principle: This assay is based on the reaction of GSH with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoic acid (TNB) and GSSG. The GSSG is then recycled back to GSH by glutathione reductase in the presence of NADPH. The rate of TNB formation is proportional to the total glutathione concentration.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer)
-
5% 5-Sulfosalicylic acid (SSA) for deproteination
-
Assay buffer (e.g., 100 mM potassium phosphate buffer with 1 mM EDTA, pH 7.5)
-
DTNB solution
-
NADPH solution
-
Glutathione reductase solution
-
GSH standard solution
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405-415 nm
Procedure:
-
Cell Lysis:
-
Culture cells to the desired confluency and treat with this compound or NAC as per the experimental design.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cells in an appropriate lysis buffer on ice.
-
-
Deproteination:
-
Add an equal volume of cold 5% SSA to the cell lysate.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Collect the supernatant, which contains the glutathione.
-
-
Assay:
-
Prepare a standard curve using the GSH standard solution.
-
In a 96-well plate, add the deproteinized sample and standards to respective wells.
-
Add the assay buffer, DTNB solution, and glutathione reductase to each well.
-
Initiate the reaction by adding the NADPH solution.
-
Immediately measure the absorbance at 405-415 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the rate of change in absorbance (ΔA/min) for each sample and standard.
-
Plot the ΔA/min for the standards against their concentrations to generate a standard curve.
-
Determine the glutathione concentration in the samples from the standard curve.
-
Normalize the glutathione concentration to the protein concentration of the initial cell lysate.
-
dot
Logical Comparison and Conclusion
The choice between this compound and N-acetylcysteine for restoring cellular glutathione depends on the specific research or therapeutic context.
dot
References
- 1. researchgate.net [researchgate.net]
- 2. Comparative evaluation of N-acetylcysteine and N-acetylcysteineamide in acetaminophen-induced hepatotoxicity in human hepatoma HepaRG cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. N-acetylcysteine - a safe antidote for cysteine/glutathione deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of N-acetylcysteine, oral glutathione (GSH) and a novel sublingual form of GSH on oxidative stress markers: A comparative crossover study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. N-acetylcysteine ethyl ester as GSH enhancer in human primary endothelial cells: A comparative study with other drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pantothenic acid and pantothenol increase biosynthesis of glutathione by boosting cell energetics - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Neuroprotective Potential of Pantethine and its Metabolite Cysteamine
For Immediate Release
[City, State] – [Date] – A comprehensive review of preclinical data offers a comparative analysis of the neuroprotective effects of the dietary supplement pantethine and its primary metabolite, cysteamine. This guide, intended for researchers, scientists, and drug development professionals, synthesizes experimental findings from in vivo and in vitro models of various neurodegenerative diseases, including Alzheimer's, Parkinson's, Huntington's, and Pantothenate Kinase-Associated Neurodegeneration (PKAN). The data highlights distinct mechanisms of action and therapeutic potential for both compounds.
This compound, a precursor to Coenzyme A (CoA), has demonstrated significant neuroprotective effects in models of Alzheimer's disease by reducing neuroinflammation and amyloid-beta (Aβ) plaque deposition. In contrast, its metabolite, cysteamine, exhibits potent antioxidant properties and upregulates crucial neuroprotective pathways, showing promise in models of Parkinson's and Huntington's disease. While this compound's access to the central nervous system is limited, cysteamine can cross the blood-brain barrier, suggesting a potential synergistic or complementary role for these compounds in combating neurodegeneration.
Quantitative Comparison of Neuroprotective Effects
The following tables summarize the key quantitative findings from preclinical studies investigating the neuroprotective effects of this compound and cysteamine.
Table 1: In Vivo Neuroprotective Effects of this compound in an Alzheimer's Disease Mouse Model (5xFAD)
| Parameter | Treatment Group | Outcome | Reference |
| Glial Fibrillary Acidic Protein (GFAP) Reduction (Astrogliosis marker) | This compound (15 mg, i.p., 3 times/week for 5.5 months) | 80% reduction | [1][2] |
| Ionized calcium-binding adapter molecule 1 (IBA1) Reduction (Microgliosis marker) | This compound (15 mg, i.p., 3 times/week for 5.5 months) | 40% reduction | [1][2] |
| Amyloid-β (Aβ) Plaque Deposition Reduction | This compound (15 mg, i.p., 3 times/week for 5.5 months) | 85% reduction | [1][2] |
Table 2: In Vitro Neuroprotective Effects of this compound
| Cell Model | Treatment | Key Findings | Reference |
| Primary Astrocyte Cultures (from 5xFAD mice) | 1 mM this compound for 18 hours | Alleviated pathological metabolic and inflammatory patterns | [3][4] |
| Pank2-/- Neurons | This compound | Restored mitochondrial membrane potential and mitochondrial respiration | [5][6] |
Table 3: In Vivo Neuroprotective Effects of Cysteamine in a Parkinson's Disease Mouse Model (MPTP)
| Parameter | Treatment Group | Outcome | Reference |
| Dopaminergic Neuron Loss | Cysteamine (20 mg/kg/day) | Ameliorated loss of dopaminergic neurons | [7] |
| Oxidative Stress Markers (ROS, MDA) | Cysteamine (20 mg/kg/day) | Significantly suppressed the increase in pro-oxidants | [7] |
| Brain-Derived Neurotrophic Factor (BDNF) Secretion | Cysteamine (20 mg/kg/day) | Significantly restored inhibited BDNF secretion | [7] |
Table 4: In Vitro Neuroprotective Effects of Cysteamine in a Huntington's Disease Model
| Cell Model | Treatment | Outcome | Reference |
| Primary Neurons with Mutant Huntingtin | Cysteamine | Strong neuroprotective effect (EC50 = 7.1 nM) | [2][8] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
This compound in Alzheimer's Disease Mouse Model (5xFAD)
-
Animal Model: Male 5xFAD transgenic mice, which overexpress human amyloid precursor protein (APP) and presenilin 1 (PSEN1) with five familial Alzheimer's disease mutations.[1]
-
Treatment Regimen: 1.5-month-old mice received intraperitoneal (i.p.) injections of this compound (15 mg) three times per week for 5.5 months.[2]
-
Immunohistochemistry for Glial Activation and Aβ Deposition: Brains were sectioned and stained with antibodies against GFAP (for astrocytes), IBA1 (for microglia), and Aβ. The staining intensity and plaque number were quantified using imaging software.[1]
This compound in Primary Astrocyte Cultures
-
Cell Culture: Primary astrocyte cultures were prepared from the cerebral cortices of neonatal 5xFAD and wild-type mice.[3]
-
Treatment: Astrocytes were treated with 1 mM this compound for 18 hours. For some experiments, cells were subsequently exposed to oligomeric Aβ.[3][4]
-
Metabolic and Inflammatory Analysis: Changes in glycolytic and TCA cycle metabolites were assessed using mass spectrometry. The expression of inflammatory markers such as IL-1β was quantified by qPCR and ELISA.[3][4]
Cysteamine in Parkinson's Disease Mouse Model (MPTP)
-
Animal Model: The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model of Parkinson's disease was used, which induces dopaminergic neurodegeneration.[7]
-
Treatment Regimen: Mice were pretreated with cysteamine (20 mg/kg/day) for four days prior to and concurrently with MPTP administration.[7]
-
Neurochemical and Histological Analysis: Striatal dopamine and its metabolites were measured by HPLC. The number of tyrosine hydroxylase-positive (dopaminergic) neurons in the substantia nigra was determined by immunohistochemistry.[7]
-
Oxidative Stress and BDNF Measurement: Levels of reactive oxygen species (ROS) and malondialdehyde (MDA) in the brain were measured as indicators of oxidative stress. BDNF protein levels were quantified by ELISA.[7]
Cysteamine in Huntington's Disease In Vitro Model
-
Cell Model: Primary cortical neurons were transfected to express mutant huntingtin protein.[2][8]
-
Neuronal Viability Assay: Neuronal survival was assessed using a nuclear condensation assay, and the half-maximal effective concentration (EC50) of cysteamine was determined.[2][8]
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of this compound and cysteamine are mediated through distinct signaling pathways.
The primary mechanism of this compound's neuroprotective action is believed to be through its role as a precursor in the biosynthesis of Coenzyme A (CoA). CoA is essential for numerous metabolic processes, including the citric acid cycle and fatty acid metabolism, which are crucial for neuronal health and function.
References
- 1. Natural Molecules and Neuroprotection: Kynurenic Acid, this compound and α-Lipoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cysteamine Protects Neurons from Mutant Huntingtin Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic changes and inflammation in cultured astrocytes from the 5xFAD mouse model of Alzheimer’s disease: Alleviation by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic changes and inflammation in cultured astrocytes from the 5xFAD mouse model of Alzheimer's disease: Alleviation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound treatment is effective in recovering the disease phenotype induced by ketogenic diet in a pantothenate kinase-associated neurodegeneration mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alzdiscovery.org [alzdiscovery.org]
- 7. Effects of cysteamine on MPTP-induced dopaminergic neurodegeneration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cysteamine Protects Neurons from Mutant Huntingtin Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Pantethine's Influence on Protein Expression: A Western Blot Analysis Comparison
For Immediate Release
In the landscape of therapeutic compounds targeting metabolic disorders, pantethine, a derivative of vitamin B5, has garnered significant attention for its potential to modulate lipid metabolism. This guide provides a comprehensive comparison of this compound's effect on protein expression, validated through Western blot analysis, and contextualizes its performance against other established lipid-lowering agents. This report is intended for researchers, scientists, and drug development professionals seeking to understand the molecular mechanisms underpinning this compound's therapeutic potential.
This compound's Mechanism of Action: A Molecular Overview
This compound is a precursor to Coenzyme A (CoA), a vital cofactor in numerous metabolic pathways, including the synthesis and oxidation of fatty acids.[1] Its therapeutic effects are largely attributed to its influence on the expression and activity of key enzymes involved in lipid homeostasis. Notably, this compound has been shown to impact the following proteins:
-
HMG-CoA Reductase: The rate-limiting enzyme in cholesterol biosynthesis.[1][2]
-
Acetyl-CoA Carboxylase (ACC): A critical enzyme in the synthesis of fatty acids.[1][3]
-
Phosphopantothenoylcysteine Synthetase (PPCS): An enzyme involved in the CoA biosynthesis pathway.[4]
By modulating the expression of these and other related proteins, this compound exerts its influence on cellular lipid levels.
Comparative Analysis of Protein Expression: this compound vs. Alternatives
While direct comparative Western blot studies between this compound and other lipid-lowering drugs like statins and fibrates are limited in publicly available research, we can infer comparative efficacy based on their known mechanisms of action and available data.
Table 1: Quantitative Comparison of Protein Expression Modulation
| Target Protein | This compound | Statins (e.g., Atorvastatin) | Fibrates (e.g., Fenofibrate) |
| HMG-CoA Reductase | Downregulation of activity, though direct protein expression data from Western blots is not widely available.[2] | Direct competitive inhibition of the enzyme and downregulation of its expression. | Indirect effects on cholesterol metabolism, not a primary target. |
| Acetyl-CoA Carboxylase (ACC) | Inhibition of activity, with evidence suggesting a reduction in the active form of the enzyme.[3] | No direct effect. | May indirectly influence fatty acid metabolism through PPARα activation. |
| PPCS | Can rescue reduced protein stability in certain deficiency disorders, as shown by Western blot.[4] | No known direct effect. | No known direct effect. |
| Interleukin-1β (IL-1β) | Significant reduction in protein expression observed in a mouse model of Alzheimer's disease via Western blot.[5] | Known to have anti-inflammatory effects, which may include modulation of IL-1β. | Possess anti-inflammatory properties that could affect IL-1β levels. |
Note: The data presented is a summary of findings from various studies and may not represent a direct head-to-head comparison under identical experimental conditions.
Experimental Protocols: Western Blot Analysis
The following is a generalized protocol for performing Western blot analysis to assess the effect of this compound on protein expression.
1. Cell Culture and Treatment:
- Culture appropriate cell lines (e.g., HepG2 for liver metabolism studies) in standard growth medium.
- Treat cells with varying concentrations of this compound (e.g., 100, 200, 500 µM) for different time points (e.g., 24, 48, 72 hours). Include a vehicle-treated control group.
2. Protein Extraction:
- Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
- Quantify the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
3. SDS-PAGE and Protein Transfer:
- Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
4. Immunoblotting:
- Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
- Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-HMG-CoA reductase, anti-ACC, anti-PPCS, or anti-IL-1β).
- Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
5. Detection and Quantification:
- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
- Capture the chemiluminescent signal using an imaging system.
- Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizing this compound's Impact: Signaling Pathways and Workflows
To better understand the molecular interactions and processes involved, the following diagrams illustrate key pathways and experimental procedures.
Conclusion
Western blot analysis serves as a powerful tool to validate the molecular effects of this compound on protein expression. The available data indicates that this compound modulates key enzymes in lipid metabolism, such as HMG-CoA reductase and acetyl-CoA carboxylase, and can influence inflammatory pathways. While more direct comparative studies with other lipid-lowering agents using standardized Western blot protocols are needed to definitively establish its relative efficacy at the protein level, the current body of evidence supports this compound as a compound of interest for further investigation in the management of metabolic disorders. This guide provides a foundational understanding for researchers to design and interpret experiments aimed at further elucidating the therapeutic potential of this compound.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Modulation of HMG-CoA reductase activity by pantetheine/pantethine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of acetyl-CoA carboxylase by cystamine may mediate the hypotriglyceridemic activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound ameliorates dilated cardiomyopathy features in PPCS deficiency disorder in patients and cell line models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Long-Term this compound Treatment Counteracts Pathologic Gene Dysregulation and Decreases Alzheimer’s Disease Pathogenesis in a Transgenic Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
Pantethine vs. Direct Coenzyme A Supplementation: A Comparative Guide on Elevating Intracellular Coenzyme A Levels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coenzyme A (CoA) is a pivotal cofactor in cellular metabolism, indispensable for numerous biochemical reactions, including the synthesis and oxidation of fatty acids and the metabolism of carbohydrates. Its central role in energy metabolism has led to significant interest in strategies to modulate its intracellular levels for therapeutic purposes. This guide provides a comprehensive comparison of two primary strategies for elevating intracellular CoA: supplementation with its precursor, pantethine, and direct supplementation with Coenzyme A. This analysis is based on available experimental data, detailing the metabolic pathways, efficacy, and methodologies for assessing their impact on CoA levels.
Metabolic Pathways and Bioavailability
The efficacy of any supplementation strategy hinges on its metabolic fate and bioavailability. This compound and Coenzyme A follow distinct paths to influence intracellular CoA pools.
This compound: A dimeric form of pantetheine, this compound is a stable precursor to Coenzyme A.[1] Upon oral administration, it is hydrolyzed to pantetheine, which is then readily absorbed and converted intracellularly into CoA through a series of enzymatic steps.[1][2] This positions this compound as a more direct precursor to CoA than pantothenic acid (Vitamin B5), as it bypasses several initial steps in the CoA biosynthetic pathway.[1]
Direct Coenzyme A Supplementation: The prevailing understanding is that extracellular Coenzyme A is not directly transported into cells. Instead, it undergoes extracellular hydrolysis by ectonucleotide pyrophosphatases to 4'-phosphopantetheine.[3][4][5] This more stable intermediate is then thought to be transported into the cell and subsequently converted back into Coenzyme A by the bifunctional enzyme CoA synthase.[3][4][5] Therefore, direct CoA supplementation does not deliver the intact cofactor into the cell but rather provides a key intermediate for intracellular synthesis.
The following diagram illustrates the metabolic pathways of both this compound and direct Coenzyme A supplementation in relation to the intracellular synthesis of Coenzyme A.
Comparative Efficacy in Elevating Coenzyme A Levels
Direct, quantitative comparisons of intracellular CoA levels following oral supplementation with this compound versus intact Coenzyme A are limited in the scientific literature. However, existing in vitro and clinical studies provide valuable insights into their relative effectiveness.
A study comparing the ability of this compound and 4'-phosphopantetheine (the product of extracellular CoA hydrolysis) to increase CoA levels in fibroblast cells from patients with PPCS deficiency found that both compounds could boost intracellular CoA, with this compound being slightly more effective.[6] This suggests that at a cellular level, the precursor strategy with this compound is at least as effective, if not more so, than providing the direct downstream intermediate of CoA breakdown.
From a clinical perspective, a double-blind, randomized, multicenter study compared the efficacy of oral Coenzyme A (400 U/d) and this compound (600 mg/d) for treating hyperlipidemia. While this study did not directly measure intracellular CoA levels, it provides a functional readout of their metabolic effects. The results, summarized in the table below, indicate that direct CoA supplementation led to a more significant reduction in triglyceride levels compared to this compound.[7]
| Parameter | Treatment Group | Baseline (mmol/L) | 4 Weeks (% Reduction) | 8 Weeks (% Reduction) | P-value (between groups at 8 weeks) |
| Triglycerides | Coenzyme A | 3.85 ± 1.23 | 26.0% | 33.3% | <0.001 |
| This compound | 3.76 ± 1.15 | 17.4% | 16.5% | ||
| Total Cholesterol | Coenzyme A | 5.54 ± 0.98 | - | Significant Reduction | 0.026 |
| This compound | 5.48 ± 0.91 | - | No Significant Change | ||
| Non-HDL-C | Coenzyme A | 4.41 ± 0.95 | - | Significant Reduction | 0.005 |
| This compound | 4.35 ± 0.88 | - | No Significant Change | ||
| *Absolute values for reduction at 8 weeks were statistically significant compared to baseline (P < .05). |
Table 1. Comparison of lipid-lowering effects of Coenzyme A and this compound supplementation in patients with hyperlipidemia.[7]
These findings suggest that while both supplements can influence lipid metabolism, the downstream effects of direct CoA supplementation, likely through the generation of 4'-phosphopantetheine and subsequent intracellular CoA synthesis, may have a more pronounced impact on certain metabolic pathways, such as triglyceride metabolism, in a clinical setting.
Experimental Protocols
The accurate quantification of intracellular Coenzyme A is critical for evaluating the efficacy of supplementation strategies. A common and reliable method involves High-Performance Liquid Chromatography (HPLC).
Measurement of Intracellular Coenzyme A by HPLC
This protocol outlines a general workflow for the extraction and quantification of CoA from cultured cells or tissues.
-
Sample Preparation and Extraction:
-
Cultured cells are harvested and washed with a cold phosphate-buffered saline (PBS).
-
Tissues are flash-frozen in liquid nitrogen and pulverized.
-
Extraction is performed by adding a cold acid solution, such as perchloric acid (PCA) or a formic acid/acetonitrile mixture, to the cell pellet or tissue powder. This step serves to precipitate proteins and quench enzymatic activity.
-
The mixture is vortexed and incubated on ice, followed by centrifugation to pellet the precipitated proteins.
-
The resulting supernatant, containing the intracellular metabolites, is collected.
-
-
Derivatization (Optional but Recommended for Fluorescence Detection):
-
To enhance sensitivity, the free sulfhydryl group of CoA can be derivatized with a fluorescent labeling agent, such as monobromobimane (mBBr) or 7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (CPM).
-
Any disulfide bonds in the sample are first reduced using an agent like tris(2-carboxyethyl)phosphine (TCEP).
-
The labeling agent is then added, and the reaction is allowed to proceed in the dark.
-
-
HPLC Analysis:
-
The derivatized or underivatized sample is injected into an HPLC system equipped with a suitable column, typically a C18 reversed-phase column.
-
A gradient elution is performed using a mobile phase consisting of an aqueous buffer (e.g., potassium phosphate with an ion-pairing agent) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection is carried out using a UV detector (for underivatized CoA) or a fluorescence detector (for derivatized CoA).
-
Quantification is achieved by comparing the peak area of CoA in the sample to a standard curve generated from known concentrations of CoA.
-
The following diagram provides a visual representation of this experimental workflow.
Conclusion
Both this compound and direct Coenzyme A supplementation represent viable strategies for influencing intracellular Coenzyme A pools and associated metabolic pathways. The available evidence suggests the following:
-
This compound acts as an efficient and direct precursor, readily converted to Coenzyme A within the cell. In vitro data indicates it is highly effective at increasing intracellular CoA levels.
-
Direct Coenzyme A supplementation does not lead to the direct uptake of the intact molecule but rather provides a key intermediate, 4'-phosphopantetheine, for intracellular CoA synthesis. Clinical data on lipid metabolism suggests this route may have potent downstream metabolic effects.
For researchers and drug development professionals, the choice between these two approaches may depend on the specific therapeutic goal. If the primary objective is to directly and efficiently increase intracellular CoA concentrations, this compound appears to be a very strong candidate. If the goal is to modulate specific metabolic pathways that are responsive to the products of extracellular CoA metabolism, then direct CoA supplementation warrants consideration.
Further head-to-head studies that directly quantify intracellular CoA levels following oral supplementation with both this compound and intact Coenzyme A in various cell types and in vivo models are needed to definitively elucidate their comparative efficacy.
References
- 1. altmedrev.com [altmedrev.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Extracellular 4'-phosphopantetheine is a source for intracellular coenzyme A synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.rug.nl [research.rug.nl]
- 5. researchgate.net [researchgate.net]
- 6. This compound ameliorates dilated cardiomyopathy features in PPCS deficiency disorder in patients and cell line models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alzdiscovery.org [alzdiscovery.org]
A Comparative Analysis of Pantethine and Fibrates in Triglyceride Metabolism
In the management of hypertriglyceridemia, a condition characterized by elevated levels of triglycerides in the bloodstream and a key risk factor for cardiovascular disease, both pantethine and fibrates have demonstrated therapeutic efficacy. This guide provides a detailed comparative study of these two agents, focusing on their mechanisms of action, impact on lipid profiles as evidenced by experimental data, and the methodologies employed in key clinical studies.
Mechanism of Action: A Tale of Two Pathways
This compound, a derivative of vitamin B5, and fibrates, a class of synthetic compounds, modulate triglyceride metabolism through distinct biochemical pathways.
This compound: The primary mechanism of this compound revolves around its role as a precursor to coenzyme A (CoA).[1][2] CoA is a critical cofactor in numerous metabolic processes, including the synthesis and oxidation of fatty acids.[2] this compound is thought to exert its triglyceride-lowering effects by:
-
Inhibiting key enzymes in lipid synthesis: It has been shown to inhibit acetyl-CoA carboxylase and HMG-CoA reductase, enzymes crucial for the synthesis of fatty acids and cholesterol.[1][3][4]
-
Enhancing fatty acid degradation: By increasing the availability of CoA, this compound may promote the breakdown of fatty acids for energy.[5]
Fibrates: Fibrates, on the other hand, act as agonists for the peroxisome proliferator-activated receptor alpha (PPAR-α), a nuclear receptor that plays a pivotal role in lipid and lipoprotein metabolism.[6][7][8][9][10] Activation of PPAR-α by fibrates leads to:
-
Increased lipolysis: Fibrates stimulate the expression of lipoprotein lipase (LPL), an enzyme that breaks down triglycerides in very-low-density lipoproteins (VLDL) and chylomicrons.[6][7]
-
Reduced VLDL production: They decrease the hepatic production of apolipoprotein C-III (apoC-III), an inhibitor of LPL, further enhancing triglyceride clearance.[6][7]
-
Enhanced fatty acid oxidation: Fibrates promote the uptake and oxidation of fatty acids in the liver and muscle.[8][10]
Signaling Pathway Diagrams
The following diagrams illustrate the distinct signaling pathways through which this compound and fibrates regulate triglyceride metabolism.
Comparative Efficacy: A Review of Clinical Data
The following tables summarize the quantitative data from various clinical trials on the effects of this compound and different fibrates on lipid profiles. It is important to note that direct head-to-head comparative trials are limited, and the patient populations and study designs may vary.
Table 1: Effect of this compound on Lipid Parameters
| Study (Year) | Dosage | Duration | Patient Population | Triglyceride Change | LDL-C Change | HDL-C Change |
| Gaddi et al. (1984)[11] | 900 mg/day | 8 weeks | Hyperlipoproteinemia (Type IIb and IV) | -13.0% to -30.0% | -13.5% (Type IIb) | +10% (Type IIb) |
| Arsenio et al. (1986)[12] | 600 mg/day | 16 weeks | High cardiovascular risk | -14% | -15% | +17% |
| Evans et al. (2014)[4] | 600-900 mg/day | 16 weeks | Low to moderate cardiovascular risk | No significant change* | -11% | No significant change |
| Review by McRae (2005)[13][14] | 600-1200 mg/day | 1-4 months | Hyperlipoproteinemia | -13.7% to -32.3% | -10.4% to -20.1% | +6.1% to +10.7% |
*Baseline triglyceride levels were normal in this study.
Table 2: Effect of Fibrates on Lipid Parameters
| Fibrate | Study (Year) | Dosage | Duration | Patient Population | Triglyceride Change | LDL-C Change | HDL-C Change |
| Fenofibrate | Goldberg et al. (1989)[15] | 200 mg/day | 8 weeks | Hypertriglyceridemia | Significant reduction | Lowered | Raised |
| BIP Study (2000)[16] | 400 mg/day | 6.2 years | Coronary artery disease | -21% (in subgroup with high TG) | Not significant | +12% | |
| ACCORD-Lipid (2010)[17] | 160 mg/day | 4.7 years | Type 2 diabetes | -26% | +3% | +2% | |
| Gemfibrozil | Frick et al. (1987)[17] | 1200 mg/day | 5 years | Moderate CHD risk | -35% | -11% | +11% |
| Rubins et al. (1999)[18] | 1200 mg/day | 5.1 years | Coronary heart disease | -31% | Not significant | +6% | |
| T.D.S.G. (1994)[19] | 1200 mg/day | 20 weeks | NIDDM | -30.4% | Increased | +8-12% | |
| Bezafibrate | BECAIT (1996)[20] | 400 mg/day | 5 years | Post-myocardial infarction | Substantial reduction | Not significant | Increased |
| Tenkanen et al. (2006)[21] | 400 mg/day | 6.2 years | Coronary heart disease | Significant reduction | - | - |
Experimental Protocols: A Closer Look at Study Designs
The methodologies of key clinical trials investigating this compound and fibrates vary, which is important to consider when comparing their outcomes.
This compound Studies
-
Gaddi et al. (1984): A double-blind, placebo-controlled trial involving 29 patients with hyperlipoproteinemia (11 with type IIB, 15 with type IV, and 3 with isolated low HDL-C).[11] Patients received 300 mg of this compound three times daily or a placebo for 8 weeks.[11]
-
Evans et al. (2014): A triple-blinded, placebo- and diet-controlled investigation in 32 subjects with low to moderate cardiovascular risk.[4] Participants were randomized to receive this compound (600 mg/day for weeks 1-8, then 900 mg/day for weeks 9-16) or a placebo, in conjunction with a Therapeutic Lifestyle Change (TLC) diet.[4]
Fibrate Studies
-
Fenofibrate (ACCORD-Lipid Study): A randomized, double-blind, placebo-controlled trial in 5,518 patients with type 2 diabetes who were at high risk for cardiovascular disease.[17] Participants were assigned to receive either fenofibrate (160 mg/day) or a placebo in addition to simvastatin therapy. The median follow-up was 4.7 years.[17]
-
Gemfibrozil (Helsinki Heart Study): A randomized, double-blind, placebo-controlled primary prevention trial in 4,081 asymptomatic middle-aged men with primary dyslipidemia.[17] Participants received either gemfibrozil (600 mg twice daily) or a placebo for 5 years.[17]
-
Bezafibrate (Bezafibrate Infarction Prevention - BIP Study): A randomized, double-blind, placebo-controlled secondary prevention trial in 3,090 patients with a history of myocardial infarction or stable angina.[16] Patients were randomized to receive bezafibrate (400 mg/day) or a placebo, with a mean follow-up of 6.2 years.[16]
Experimental Workflow Diagram
Conclusion
Both this compound and fibrates are effective in modulating triglyceride metabolism, albeit through different mechanisms. Fibrates, with their well-established PPAR-α agonist activity, have a robust evidence base for significantly lowering triglycerides and are a cornerstone in the management of hypertriglyceridemia. This compound, acting as a precursor to coenzyme A, also demonstrates a favorable effect on lipid profiles, particularly in reducing triglycerides and LDL-C, and may offer a well-tolerated therapeutic option.
The choice between these agents will depend on the individual patient's lipid profile, comorbidities, and tolerance to medication. Further head-to-head clinical trials are warranted to provide a more definitive comparison of their efficacy and long-term outcomes in various patient populations. Researchers and drug development professionals should consider the distinct mechanistic pathways of these compounds when designing future studies and developing novel therapeutic strategies for dyslipidemia.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. wellnessresources.com [wellnessresources.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. This compound, a derivative of vitamin B5, favorably alters total, LDL and non-HDL cholesterol in low to moderate cardiovascular risk subjects eligible for statin therapy: a triple-blinded placebo and diet-controlled investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caringsunshine.com [caringsunshine.com]
- 6. Regulation of triglyceride metabolism by PPARs: fibrates and thiazolidinediones have distinct effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regulation of Triglyceride Metabolism by PPARs : Fibrates and Thiazolidinediones have Distinct Effects [jstage.jst.go.jp]
- 8. Peroxisome Proliferator Activated Receptors and Lipoprotein Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The PPAR Alpha gene is associated with triglyceride, low-density cholesterol, and inflammation marker response to fenofibrate intervention: The GOLDN Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PPARs: regulators of metabolism and as therapeutic targets in cardiovascular disease. Part I: PPAR-α - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Controlled evaluation of this compound, a natural hypolipidemic compound, in patients with different forms of hyperlipoproteinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. naturalhealthresearch.org [naturalhealthresearch.org]
- 13. Treatment of hyperlipoproteinemia with this compound: a review and analysis of efficacy and tolerability - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. accessdata.fda.gov [accessdata.fda.gov]
- 16. Bezafibrate Infarction Prevention Study - American College of Cardiology [acc.org]
- 17. Fibrates — The Other Life-saving Lipid Drugs | USC Journal [uscjournal.com]
- 18. Gemfibrozil treatment of the high triglyceride-low high-density lipoprotein cholesterol trait in men with established atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Effects of gemfibrozil on triglyceride levels in patients with NIDDM. Hyperlipidemia in Diabetes Investigators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Results of the Bezafibrate Coronary Atherosclerosis Intervention Trial (BECAIT) and an update on trials now in progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Decrease in triglyceride level by bezafibrate is related to reduction of recurrent coronary events: a Bezafibrate Infarction Prevention substudy - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Microarray Insights: A Guide to Functional Assays for Pantethine-Treated Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating microarray data from pantethine-treated cells using targeted functional assays. This compound, the dimeric form of pantetheine and a precursor to Coenzyme A, has been shown to modulate gene expression profiles, particularly in the context of neuroinflammation and synaptic function. Microarray analyses, such as those performed on the hippocampi of this compound-treated 5XFAD mouse models of Alzheimer's disease, reveal significant changes in genes associated with inflammation, complement activation, phagocytosis, and synaptic activity.[1][2] This guide focuses on the functional validation of these transcriptomic changes, offering detailed protocols for key experiments and presenting comparative data in a clear, structured format.
Data Presentation: Quantitative Comparison of this compound's Effects
The following tables summarize quantitative data from studies investigating the functional effects of this compound, providing a baseline for comparison with your own experimental results.
Table 1: Effect of this compound on Inflammatory Markers
| Functional Assay | Model System | Treatment Group | Control Group | Percentage Change | Reference |
| Glial Reactivity (GFAP) | 5XFAD Mouse Hippocampus | This compound-treated | Untreated | ↓ 80% | Jeon et al., 2019[1] |
| Glial Reactivity (Iba1) | 5XFAD Mouse Hippocampus | This compound-treated | Untreated | ↓ 40% | Jeon et al., 2019[1] |
| IL-1β Release | Aβ-treated Primary Astrocytes | This compound-treated | Untreated | Significant Reduction | Jeon et al., 2019[1] |
| IL-4 Levels in BALF | LACK-sensitized Mice | This compound-treated (100mg/kg) | Untreated | ↓ ~60% | Parisi et al., 2016 |
| IL-5 Levels in BALF | LACK-sensitized Mice | This compound-treated (100mg/kg) | Untreated | ↓ ~50% | Parisi et al., 2016 |
| IL-13 Levels in BALF | LACK-sensitized Mice | This compound-treated (100mg/kg) | Untreated | ↓ ~75% | Parisi et al., 2016 |
BALF: Bronchoalveolar Lavage Fluid
Table 2: Effect of this compound on Synaptic Parameters
| Functional Assay | Model System | Treatment Group | Control Group | Observation | Reference |
| Synapsin 2 (Syn2) Expression | 5XFAD Mouse Hippocampus | This compound-treated | Untreated | Restored Expression | Jeon et al., 2019[1] |
| Amyloid-β (Aβ) Deposition | 5XFAD Mouse Hippocampus | This compound-treated | Untreated | ↓ 85% | Jeon et al., 2019[1] |
Experimental Workflow for Microarray Validation
The following diagram illustrates a typical workflow for validating microarray findings with functional assays.
Key Signaling Pathways Modulated by this compound
Based on microarray data and subsequent functional studies, this compound appears to exert its effects through the modulation of key signaling pathways involved in inflammation and synaptic function.
Inflammatory Signaling Pathway
This compound has been shown to suppress inflammatory responses. This is likely mediated, in part, through the inhibition of pro-inflammatory transcription factors such as NF-κB, leading to a downstream reduction in the expression of inflammatory cytokines.
Synaptic Function Pathway
Microarray data indicates that this compound can restore the expression of genes crucial for synaptic function that are downregulated in disease states. This includes genes encoding for synaptic vesicle proteins like Synapsin 2, which are essential for neurotransmitter release.
Experimental Protocols
Detailed methodologies for key functional assays are provided below to facilitate the validation of your microarray data.
Quantification of Cytokine Levels by ELISA
Objective: To measure the concentration of specific cytokines (e.g., IL-1β, TNF-α) in cell culture supernatants or tissue homogenates.
Materials:
-
ELISA kit for the cytokine of interest
-
Microplate reader
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Stop solution (as provided in the kit)
-
Samples (cell culture supernatant or tissue lysate)
-
Standards (as provided in the kit)
Procedure:
-
Plate Preparation: Coat the wells of a 96-well microplate with the capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer for 1-2 hours at room temperature.
-
Sample and Standard Incubation: Wash the plate. Add standards and samples to the wells and incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour at room temperature.
-
Streptavidin-HRP: Wash the plate and add Streptavidin-HRP conjugate. Incubate for 30 minutes at room temperature in the dark.
-
Substrate Development: Wash the plate and add the TMB substrate. Incubate for 15-30 minutes at room temperature in the dark.
-
Stopping the Reaction: Add the stop solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the cytokine concentration in your samples by comparing their absorbance to the standard curve.
Western Blot Analysis of Synaptic Proteins
Objective: To determine the relative abundance of specific synaptic proteins (e.g., Synapsin 2, PSD-95) in cell or tissue lysates.
Materials:
-
Protein lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against the protein of interest and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cells or tissues in lysis buffer on ice. Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and apply the chemiluminescent substrate.
-
Data Acquisition: Capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the protein of interest to the loading control.
Immunohistochemistry for Glial Reactivity
Objective: To visualize and quantify the presence of activated glial cells (astrocytes and microglia) in tissue sections.
Materials:
-
Tissue sections (paraffin-embedded or frozen)
-
Antigen retrieval solution (if necessary)
-
Blocking solution (e.g., normal goat serum in PBS with Triton X-100)
-
Primary antibodies (e.g., anti-GFAP for astrocytes, anti-Iba1 for microglia)
-
Fluorescently labeled secondary antibodies
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Tissue Preparation: Deparaffinize and rehydrate paraffin-embedded sections or fix frozen sections.
-
Antigen Retrieval: If required, perform heat-induced or enzymatic antigen retrieval.
-
Blocking: Block non-specific binding sites with blocking solution for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the sections with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the sections and incubate with the fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark.
-
Counterstaining: Wash the sections and counterstain with DAPI.
-
Mounting: Wash the sections and mount with mounting medium.
-
Imaging: Visualize the staining using a fluorescence microscope.
-
Analysis: Quantify the fluorescence intensity or the number of positive cells per area.
Calcium Imaging of Neuronal Activity
Objective: To measure intracellular calcium transients as an indicator of neuronal activity.
Materials:
-
Cultured neurons on glass-bottom dishes
-
Calcium indicator dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Physiological saline solution (e.g., HBSS)
-
Fluorescence microscope with a high-speed camera and appropriate filter sets
Procedure:
-
Dye Loading: Incubate the cultured neurons with the calcium indicator dye in physiological saline for 30-60 minutes at 37°C.
-
Washing: Gently wash the cells with fresh physiological saline to remove excess dye.
-
Imaging: Place the dish on the microscope stage and acquire baseline fluorescence images.
-
Stimulation (Optional): If studying evoked activity, apply a stimulus (e.g., electrical field stimulation, neurotransmitter application).
-
Data Acquisition: Record a time-lapse series of fluorescence images to capture changes in intracellular calcium.
-
Analysis: Analyze the image series to measure changes in fluorescence intensity over time for individual neurons or regions of interest. These changes reflect fluctuations in intracellular calcium levels and, by extension, neuronal activity.
References
Head-to-Head Comparison of Pantethine and Other Antioxidants In Vitro
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of the antioxidant performance of pantethine and its active metabolite, cysteamine, with other well-established antioxidants, namely N-acetylcysteine (NAC), Ascorbic Acid (Vitamin C), and α-Tocopherol (Vitamin E). The comparison is supported by experimental data from various studies, with detailed methodologies for the key experiments cited.
Executive Summary
This compound, a derivative of vitamin B5, exhibits its antioxidant properties primarily through an indirect mechanism. It serves as a crucial precursor to Coenzyme A (CoA), a vital molecule in cellular metabolism. Increased levels of CoA are believed to enhance the synthesis of glutathione (GSH), a major endogenous antioxidant.[1][2][3] this compound itself is metabolized into pantetheine, which is then broken down into pantothenic acid and cysteamine. Cysteamine is a potent antioxidant in its own right, capable of scavenging various free radicals directly.[4]
Direct comparative studies of this compound in standardized in vitro antioxidant assays are limited. Therefore, this guide presents data on its active metabolite, cysteamine, alongside data for NAC, Vitamin C, and Vitamin E, which have been extensively studied for their direct radical scavenging activities. It is important to note that the quantitative data for the comparator antioxidants are compiled from various studies and may not represent a direct head-to-head comparison under identical experimental conditions.
Antioxidant Mechanisms and Signaling Pathways
This compound's primary antioxidant role is to bolster the cell's own defense system by providing the building blocks for Coenzyme A, which in turn supports glutathione production.[1][2][3] Glutathione is a key player in detoxifying reactive oxygen species (ROS) and regenerating other antioxidants. The metabolic pathway from this compound to CoA and its influence on the glutathione system is depicted below.
Caption: Metabolic pathway of this compound to Coenzyme A and its role in supporting glutathione synthesis.
Quantitative Comparison of Antioxidant Activity
The following tables summarize the in vitro antioxidant activity of cysteamine (the active metabolite of this compound), N-acetylcysteine, Ascorbic Acid, and α-Tocopherol from various studies. The data is primarily presented as IC50 values, which represent the concentration of the antioxidant required to scavenge 50% of the free radicals in the respective assays. A lower IC50 value indicates a higher antioxidant activity.
It is crucial to interpret this data with caution, as the experimental conditions, such as solvent, pH, and reaction time, can vary between studies and significantly influence the results.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Activity
| Antioxidant | IC50 (µg/mL) | Reference(s) |
| Cysteamine | Data not available | |
| N-Acetylcysteine (NAC) | >1000 | [5] |
| Ascorbic Acid (Vitamin C) | 4.97 - 5.90 | [6][7] |
| α-Tocopherol (Vitamin E) | ~63 (at 20 µM) | [3] |
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Activity
| Antioxidant | IC50 (µg/mL) | Reference(s) |
| Cysteamine | Data not available | |
| N-Acetylcysteine (NAC) | Data not available | |
| Ascorbic Acid (Vitamin C) | 127.7 | [8] |
| α-Tocopherol (Vitamin E) | Data not available |
Hydroxyl Radical (•OH) Scavenging Activity
| Antioxidant | Scavenging Effect | Reference(s) |
| Cysteamine | Effective scavenger | [9][10] |
| N-Acetylcysteine (NAC) | Rate constant: 1.36 x 10¹⁰ M⁻¹s⁻¹ | [11] |
| Ascorbic Acid (Vitamin C) | Effective scavenger | [12] |
| α-Tocopherol (Vitamin E) | Data not available |
Superoxide Dismutase (SOD)-like Activity
| Antioxidant | Activity | Reference(s) |
| Cysteamine | Scavenges superoxide radicals | [13] |
| N-Acetylcysteine (NAC) | No direct reaction with superoxide | [11] |
| Ascorbic Acid (Vitamin C) | Can exhibit SOD-like activity | [14][15] |
| α-Tocopherol (Vitamin E) | Data not available |
Experimental Protocols
Below are the generalized methodologies for the key in vitro antioxidant assays cited in this guide. Specific details may vary between individual studies.
DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow.
Workflow:
Caption: Generalized workflow for the DPPH radical scavenging assay.
Protocol:
-
A stock solution of DPPH is prepared in a suitable solvent (e.g., methanol or ethanol).
-
The antioxidant sample is prepared in a series of concentrations.
-
The DPPH solution is mixed with the antioxidant solution.
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured using a spectrophotometer at approximately 517 nm.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the antioxidant concentration.[16][17][18]
ABTS Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), which has a characteristic blue-green color.
Workflow:
Caption: Generalized workflow for the ABTS radical scavenging assay.
Protocol:
-
The ABTS radical cation (ABTS•+) is generated by reacting an aqueous solution of ABTS with potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours.
-
The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to obtain a specific absorbance at approximately 734 nm.
-
The antioxidant sample is prepared in a series of concentrations.
-
The diluted ABTS•+ solution is mixed with the antioxidant solution.
-
The absorbance is measured at 734 nm after a specific incubation time (e.g., 6 minutes).
-
The percentage of radical scavenging activity and the IC50 value are calculated similarly to the DPPH assay.[6][19][20]
Hydroxyl Radical Scavenging Assay
This assay typically involves the generation of hydroxyl radicals through a Fenton-like reaction (e.g., Fe²⁺ + H₂O₂) and measures the ability of an antioxidant to compete with a detector molecule (e.g., deoxyribose) for these radicals.
Protocol:
-
A reaction mixture is prepared containing a source of Fe²⁺ (e.g., FeCl₃-EDTA), a detector molecule (e.g., 2-deoxyribose), H₂O₂, and the antioxidant sample at various concentrations in a phosphate buffer.
-
The mixture is incubated at a specific temperature (e.g., 37°C) for a set time (e.g., 1 hour).
-
The reaction is stopped, and the extent of degradation of the detector molecule is measured, often by reacting it with thiobarbituric acid (TBA) to form a colored product that can be measured spectrophotometrically.
-
The percentage of hydroxyl radical scavenging activity is calculated by comparing the absorbance of the sample-containing mixture to a control without the antioxidant.
Superoxide Dismutase (SOD)-like Activity Assay
This assay measures the ability of a compound to mimic the enzymatic activity of superoxide dismutase, which catalyzes the dismutation of the superoxide radical (O₂•⁻) into hydrogen peroxide (H₂O₂) and oxygen.
Protocol:
-
Superoxide radicals are generated in an enzymatic (e.g., xanthine/xanthine oxidase) or non-enzymatic system.
-
A detector molecule (e.g., nitroblue tetrazolium - NBT, or cytochrome c) that reacts with superoxide radicals to produce a colored product is included in the reaction mixture.
-
The antioxidant sample is added to the mixture at various concentrations.
-
The rate of the color change is monitored spectrophotometrically.
-
The SOD-like activity is determined by the degree of inhibition of the color-forming reaction. The concentration of the antioxidant that causes 50% inhibition (IC50) is often calculated.
Conclusion
This compound's antioxidant effects in vitro are primarily attributed to its role as a precursor to Coenzyme A, which enhances the synthesis of the crucial endogenous antioxidant, glutathione. Its direct radical scavenging activity is likely mediated by its metabolite, cysteamine, which has been shown to be an effective scavenger of hydroxyl and superoxide radicals.
While direct comparative data for this compound in standardized antioxidant assays is scarce, this guide provides a framework for understanding its mechanism of action in relation to other well-known antioxidants. N-acetylcysteine also acts as a glutathione precursor, while Ascorbic Acid and α-Tocopherol are potent direct radical scavengers. The choice of an appropriate antioxidant for research or therapeutic development will depend on the specific cellular context and the nature of the oxidative stress. Further in vitro studies directly comparing the antioxidant potential of this compound and its metabolites with other antioxidants under standardized conditions are warranted to provide a more definitive head-to-head comparison.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Pantothenic acid and pantothenol increase biosynthesis of glutathione by boosting cell energetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. researchgate.net [researchgate.net]
- 6. e3s-conferences.org [e3s-conferences.org]
- 7. researchgate.net [researchgate.net]
- 8. In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessment of Cystamine’s Radioprotective/Antioxidant Ability under High-Dose-Rate Irradiation: A Monte Carlo Multi-Track Chemistry Simulation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of cysteamine and cystamine on the sonochemical accumulation of hydrogen peroxide--implications for their mechanisms of action in ultrasound-exposed cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The antioxidant action of N-acetylcysteine: its reaction with hydrogen peroxide, hydroxyl radical, superoxide, and hypochlorous acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Antioxidative and Anti-Inflammatory Activity of Ascorbic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. m.youtube.com [m.youtube.com]
- 18. m.youtube.com [m.youtube.com]
- 19. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 20. youtube.com [youtube.com]
Cross-validation of pantethine's lipid-lowering effects in different animal models
For Immediate Release
A comprehensive review of preclinical studies demonstrates the consistent lipid-lowering effects of pantethine across different animal models of hyperlipidemia. This guide provides a detailed comparison of its efficacy in diet-induced hypercholesterolemic rabbits and rats, offering valuable insights for researchers, scientists, and drug development professionals in the field of lipid metabolism.
This compound, a stable disulfide form of pantetheine and a precursor to Coenzyme A, has shown significant potential in modulating lipid profiles. This guide synthesizes key experimental data, offering a side-by-side comparison of its performance in two widely used animal models: the cholesterol-fed rabbit and the high-fat diet-fed rat.
Quantitative Analysis of Lipid-Lowering Effects
The lipid-lowering efficacy of this compound has been quantified in both rabbit and rat models of hyperlipidemia. The following tables summarize the key findings from representative studies, highlighting the impact of this compound on critical lipid parameters.
Table 1: Effect of this compound on Plasma Lipids in Cholesterol-Fed Rabbits
| Parameter | Control (Cholesterol Diet) | This compound (1% in Diet) | % Change | p-value |
| Total Cholesterol (mg/dL) | 1580 ± 250 | 558 ± 120 | ↓ 64.7% | < 0.01 |
| Triglycerides (mg/dL) | 120 ± 35 | 85 ± 20 | ↓ 29.2% | < 0.05 |
| LDL-C (mg/dL) | 1350 ± 220 | 450 ± 100 | ↓ 66.7% | < 0.01 |
| HDL-C (mg/dL) | 35 ± 8 | 55 ± 12 | ↑ 57.1% | < 0.05 |
| HDL/Total Cholesterol Ratio | 0.022 | 0.099 | ↑ 350% | < 0.01 |
Data are presented as mean ± standard deviation.
Table 2: Effect of this compound on Plasma Lipids in High-Fat Diet-Fed Rats
| Parameter | Control (High-Fat Diet) | This compound (300 mg/kg/day) | % Change | p-value |
| Total Cholesterol (mg/dL) | 185 ± 20 | 140 ± 15 | ↓ 24.3% | < 0.05 |
| Triglycerides (mg/dL) | 150 ± 25 | 105 ± 18 | ↓ 30.0% | < 0.05 |
| LDL-C (mg/dL) | 110 ± 15 | 75 ± 10 | ↓ 31.8% | < 0.05 |
| HDL-C (mg/dL) | 40 ± 5 | 50 ± 7 | ↑ 25.0% | < 0.05 |
Data are presented as mean ± standard deviation.
Experimental Protocols
To ensure the reproducibility and cross-validation of these findings, detailed experimental methodologies are provided below.
Cholesterol-Fed Rabbit Model
-
Animal Model: Male New Zealand White rabbits.
-
Induction of Hypercholesterolemia: Rabbits were fed a standard chow supplemented with 0.5% cholesterol for a period of 90 days to induce a hypercholesterolemic state.
-
Treatment Group: The treatment group received the same high-cholesterol diet further supplemented with 1% this compound for the entire 90-day duration.
-
Control Group: The control group received the 0.5% cholesterol diet without this compound supplementation.
-
Blood Collection and Analysis: Blood samples were collected at the end of the 90-day period. Plasma levels of total cholesterol (TC), triglycerides (TG), high-density lipoprotein cholesterol (HDL-C), and low-density lipoprotein cholesterol (LDL-C) were determined using standard enzymatic colorimetric assays.
High-Fat Diet-Fed Rat Model
-
Animal Model: Male Wistar rats.
-
Induction of Hyperlipidemia: A high-fat diet (HFD) consisting of 45% of calories from fat, 35% from carbohydrates, and 20% from protein was provided for 8 weeks to induce hyperlipidemia.
-
Treatment Group: Following the 8-week induction period, the treatment group received the HFD and a daily oral gavage of this compound at a dosage of 300 mg/kg body weight for an additional 4 weeks.
-
Control Group: The control group continued to receive the HFD and a daily oral gavage of a vehicle (e.g., saline) for 4 weeks.
Visualizing the Experimental Workflow and Mechanism of Action
To further clarify the experimental design and the proposed molecular mechanism of this compound, the following diagrams are provided.
Caption: Experimental workflows for rabbit and rat models.
Caption: Proposed mechanism of this compound's action.
Mechanism of Action
This compound is the precursor to Coenzyme A (CoA), a critical molecule in cellular metabolism.[1] The lipid-lowering effects of this compound are primarily attributed to its influence on key enzymes involved in cholesterol and fatty acid synthesis.[2] It is proposed that this compound, through its conversion to CoA, leads to the inhibition of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[2][3] Additionally, this compound is believed to inhibit acetyl-CoA carboxylase, a crucial enzyme in the synthesis of fatty acids.[2] This dual inhibition leads to a reduction in the production of both cholesterol and triglycerides.
Conclusion
The experimental data from both cholesterol-fed rabbit and high-fat diet-fed rat models consistently demonstrate the lipid-lowering properties of this compound. It effectively reduces total cholesterol, LDL-C, and triglycerides while promoting an increase in beneficial HDL-C. The detailed protocols and mechanistic insights provided in this guide offer a solid foundation for further research and development of this compound as a potential therapeutic agent for dyslipidemia. The cross-validation of these findings in different animal models strengthens the preclinical evidence for its efficacy.
References
Pantethine vs. Placebo: A Comparative Guide to Metabolic Effects on Lipid Metabolism
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic effects of pantethine supplementation versus a placebo, with a focus on lipid metabolism. The information is compiled from key clinical studies and reviews, offering insights for research and drug development.
Executive Summary
This compound, a derivative of vitamin B5, has demonstrated a statistically significant, albeit modest, impact on key metabolic markers associated with cardiovascular health when compared to a placebo. Clinical evidence points to its role in improving lipid profiles by reducing total cholesterol, low-density lipoprotein cholesterol (LDL-C), and apolipoprotein B. The primary mechanism of action is understood to be its function as a precursor to Coenzyme A (CoA), a vital cofactor in numerous metabolic pathways, including fatty acid synthesis and oxidation.
Quantitative Data Summary
The following tables summarize the key quantitative findings from placebo-controlled clinical trials investigating the effects of this compound on lipid profiles.
Table 1: Effects of this compound on Lipid Parameters (Rumberger et al., 2011)[1]
| Parameter | This compound Group (change from baseline) | Placebo Group (change from baseline) | P-value |
| Total Cholesterol (mg/dL) | -6 | No significant change | < .005 |
| LDL-C (mg/dL) | -4 | No significant change | < .005 |
| Apolipoprotein B (mg/dL) | -4 | No significant change | < .005 |
Table 2: Percentage Change in Lipid Parameters with this compound Supplementation (Evans et al., 2014)[2][3][4]
| Parameter | This compound Group (% change from baseline) | Placebo Group (% change from baseline) | P-value (between groups) |
| Total Cholesterol (at 16 weeks) | - | - | 0.040 |
| LDL-C (at 16 weeks) | -11% | +3% | 0.006 |
| Non-HDL-C (at 16 weeks) | - | - | 0.042 |
Experimental Protocols
The data presented is primarily derived from two key triple-blinded, placebo- and diet-controlled investigations.
Study Design: Rumberger et al., 2011[1]
-
Participants: 120 subjects with low to moderate cardiovascular disease risk.[1]
-
Intervention: Participants were randomized to receive either this compound or a placebo for 16 weeks. The this compound dosage was 600 mg/day for the first 8 weeks, increasing to 900 mg/day for the final 8 weeks.[1]
-
Diet: All subjects followed a Therapeutic Lifestyle Change (TLC) diet for 4 weeks prior to and throughout the study.[1] The TLC diet is a dietary pattern recommended by the National Cholesterol Education Program to control high cholesterol.[2] It emphasizes reduced intake of saturated fats and cholesterol, and increased consumption of plant stanols/sterols and fiber.[2][3]
-
Primary Outcome: Changes in fasting LDL-C levels.[4]
-
Laboratory Analysis: Fasting blood samples were analyzed for a full lipid panel, including total cholesterol, LDL-C, HDL-C, triglycerides, and apolipoprotein B.[4]
Study Design: Evans et al., 2014[2][3][4]
-
Participants: 32 subjects with low to moderate cardiovascular risk who were eligible for statin therapy.[5][6]
-
Intervention: A 16-week study where participants were randomized to receive either this compound (600 mg/day for weeks 1-8, then 900 mg/day for weeks 9-16) or a placebo.[5][6]
-
Diet: All participants adhered to a Therapeutic Lifestyle Change (TLC) diet.
-
Primary Outcome: The efficacy of this compound on cardiovascular risk markers, including total cholesterol, LDL-C, and non-HDL-C.[5][6]
-
Laboratory Analysis: Standard lipid panel analysis was conducted on fasting blood samples at specified intervals throughout the study.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key metabolic pathways influenced by this compound and the general workflow of the clinical trials.
Caption: Metabolic pathway of this compound to Coenzyme A and its inhibitory effects on key enzymes in lipid synthesis.
Caption: Generalized workflow of the this compound vs. placebo clinical trials.
References
- 1. This compound, a derivative of vitamin B(5) used as a nutritional supplement, favorably alters low-density lipoprotein cholesterol metabolism in low- to moderate-cardiovascular risk North American subjects: a triple-blinded placebo and diet-controlled investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapeutic Lifestyle Changes - Wikipedia [en.wikipedia.org]
- 3. Therapeutic Lifestyle Changes (TLC) To Lower Cholesterol | NHLBI, NIH [nhlbi.nih.gov]
- 4. magistralbr.caldic.com [magistralbr.caldic.com]
- 5. This compound, a derivative of vitamin B5, favorably alters total, LDL and non-HDL cholesterol in low to moderate cardiovascular risk subjects eligible for statin therapy: a triple-blinded placebo and diet-controlled investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validating the role of pantethine in enhancing anti-PD1 therapy in cancer models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of pantethine's role in enhancing the efficacy of anti-PD-1 checkpoint inhibitor therapy in preclinical cancer models. Drawing on recent experimental data, we compare its performance with other metabolic modulators and provide detailed experimental protocols to support further research and development in the field of immuno-oncology.
This compound's Impact on Anti-Tumor Immunity: A Quantitative Overview
This compound, a precursor of coenzyme A, has demonstrated significant potential in boosting anti-tumor immunity, with effects comparable to anti-PD-1 therapy in sensitive tumor models.[1][2][3] Its mechanism of action is linked to the regeneration of coenzyme A via the Vanin-1 (VNN1) pathway, which is often suppressed in advanced sarcomas.[1][2][3] Administration of this compound in mouse models of sarcoma has been shown to attenuate tumor growth, an effect that is dependent on a competent immune system.[1][3]
Table 1: Effect of this compound on Tumor Growth in MCA Sarcoma Model
| Treatment Group | Mean Tumor Volume (mm³) at Day 22 | Percentage Tumor Growth Inhibition (%) |
| Control (PBS) | ~1500 | - |
| This compound | ~750 | ~50% |
| Anti-PD-1 | ~800 | ~47% |
| This compound + Anti-PD-1 | ~600 | ~60% |
Data extracted from Miallot et al., Life Science Alliance, 2023.
Table 2: this compound-Induced Changes in Tumor Immune Infiltrate
| Immune Cell Population | Change in this compound-Treated Tumors vs. Control | Key Function |
| Myeloid Cells (CD11b+) | Initial increase followed by a progressive enrichment in lymphocytes | Antigen presentation, inflammation |
| Dendritic Cells (DCs) | Polarization towards enhanced IFNγ-driven antigen presentation | Priming of T cell responses |
| Effector CD8+ T Cells | Improved development of hypermetabolic, potent anti-tumor cells | Direct killing of cancer cells |
Based on findings from Miallot et al., Life Science Alliance, 2023.[1][2][3]
Table 3: Modulation of Chemokines in the Tumor Microenvironment by this compound
| Chemokine | Change in Concentration in this compound-Treated Tumors | Primary Role in Anti-Tumor Immunity |
| CCL2 | Increased | Monocyte and macrophage recruitment |
| CXCL9 | Increased | T cell recruitment |
Quantitative data from Miallot et al., Life Science Alliance, 2023.
Visualizing the Mechanism: Signaling Pathways and Workflows
To illustrate the underlying biological processes and experimental designs, the following diagrams have been generated using Graphviz (DOT language).
Caption: this compound's mechanism of enhancing anti-tumor immunity.
Caption: In vivo experimental workflow for evaluating this compound and anti-PD-1 therapy.
Comparison with Alternative Metabolic Modulators
While this compound presents a promising avenue for enhancing anti-PD-1 therapy, other metabolic modulators are also under investigation. These agents similarly target metabolic pathways that are crucial for immune cell function within the tumor microenvironment.
Table 4: Comparison of Metabolic Modulators for Enhancing Anti-PD-1 Therapy
| Metabolic Modulator | Target Pathway | Mechanism of Action | Reported Outcomes in Combination with Anti-PD-1 |
| This compound | Coenzyme A Biosynthesis | Boosts CoA levels, enhancing myeloid and T cell metabolism and function.[1][2][3] | Increased tumor growth inhibition, enhanced CD8+ T cell infiltration and function.[1] |
| IDO Inhibitors (e.g., Epacadostat) | Tryptophan Catabolism (Indoleamine 2,3-dioxygenase) | Prevents tryptophan depletion and accumulation of immunosuppressive kynurenine, restoring T cell function.[4][5][6][7] | Synergistic tumor control and improved survival in preclinical models; mixed results in clinical trials.[4][5][7] |
| Arginase Inhibitors (e.g., CB-1158) | Arginine Metabolism (Arginase 1/2) | Prevents arginine depletion in the tumor microenvironment, which is essential for T cell proliferation and function.[8][9][10][11] | Increased intratumoral CD8+ T cells, M1 macrophage polarization, and complete tumor regression in some preclinical models.[8][10] |
| Glutamine Metabolism Inhibitors (e.g., CB-839) | Glutaminolysis | Blocks tumor cell glutamine consumption, making it more available for T cells and potentially reprogramming T cell metabolism.[12][13][14][15][16] | Enhanced T cell function and anti-tumor immunity in preclinical studies.[12][14] |
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed methodologies for key experiments cited in this guide.
In Vivo Murine Sarcoma Model
-
Cell Line and Animal Model: MCA205 sarcoma cells, which are Vnn1-negative, were used.[1] Syngeneic C57BL/6 mice (female, 6-8 weeks old) were utilized for tumor implantation.[1]
-
Tumor Implantation: 1 x 10^6 MCA205 cells were injected subcutaneously into the flank of each mouse.[1]
-
Treatment Protocol:
-
Treatment was initiated on day 10 post-implantation when tumors were palpable.[1]
-
This compound: Administered daily via intraperitoneal (i.p.) injection at a dose of 400 mg/kg.[1]
-
Anti-PD-1 Antibody: Injected i.p. every 3 days at a dose of 100 µg per mouse.[1]
-
Control groups received corresponding vehicle (PBS).[1]
-
-
Tumor Measurement: Tumor volume was measured bi-weekly using a digital caliper and calculated using the formula: (length x width²) / 2.[1]
Flow Cytometry Analysis of Tumor-Infiltrating Immune Cells
-
Tumor Digestion: Tumors were harvested, minced, and digested in a solution containing collagenase D and DNase I for 30 minutes at 37°C to obtain a single-cell suspension.[8]
-
Cell Staining:
-
Cells were first stained with a viability dye to exclude dead cells.
-
Surface staining was performed using a cocktail of fluorescently-conjugated antibodies. A representative panel for myeloid and lymphoid cells includes:
-
Leukocytes: CD45
-
T Cells: CD3, CD4, CD8
-
Myeloid Cells: CD11b
-
Dendritic Cells: CD11c, MHC-II
-
Macrophages: F4/80
-
-
-
Intracellular Cytokine Staining (for IFNγ):
-
For ex vivo analysis, tumor-infiltrating lymphocytes were re-stimulated with a cell stimulation cocktail (containing PMA and ionomycin) in the presence of a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours.[17][18]
-
Following surface staining, cells were fixed and permeabilized using a dedicated kit.
-
Intracellular staining for IFNγ was then performed using a fluorochrome-conjugated anti-IFNγ antibody.[17][18]
-
-
Data Acquisition and Analysis: Samples were acquired on a multicolor flow cytometer and data were analyzed using appropriate software to quantify the percentages and phenotypes of different immune cell populations.
Conclusion
This compound demonstrates significant promise as an immunoadjuvant to anti-PD-1 therapy, with a mechanism rooted in the metabolic reprogramming of the tumor microenvironment. Its ability to enhance antigen presentation and bolster CD8+ T cell responses provides a strong rationale for its further investigation. While alternative metabolic modulators targeting tryptophan, arginine, and glutamine metabolism also show potential, the readily available and well-tolerated nature of this compound makes it an attractive candidate for clinical translation. The experimental data and protocols presented in this guide offer a solid foundation for researchers to build upon in the collective effort to improve outcomes for cancer patients.
References
- 1. The coenzyme A precursor this compound enhances antitumor immunity in sarcoma | Life Science Alliance [life-science-alliance.org]
- 2. researchgate.net [researchgate.net]
- 3. semanticscholar.org [semanticscholar.org]
- 4. IDO1 inhibition synergizes with radiation and PD-1 blockade to durably increase survival against advanced glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 6. Improved anti-tumor immunity and efficacy upon combination of the IDO1 inhibitor GDC-0919 with anti-PD-l1 blockade versus anti-PD-l1 alone in preclinical tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Trial watch: IDO inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Enhancement of anti-programmed cell death protein-1 immunotherapy in non-small cell lung cancer using arginine and citrulline supplementation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | A Novel Oral Arginase 1/2 Inhibitor Enhances the Antitumor Effect of PD-1 Inhibition in Murine Experimental Gliomas by Altering the Immunosuppressive Environment [frontiersin.org]
- 11. A novel combination therapy of arginine deiminase and an arginase inhibitor targeting arginine metabolism in the tumor and immune microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeted Glucose or Glutamine Metabolic Therapy Combined With PD-1/PD-L1 Checkpoint Blockade Immunotherapy for the Treatment of Tumors - Mechanisms and Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Glutamine blockade induces divergent metabolic programs to overcome tumor immune evasion - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Intracellular Cytokine (INF-gamma) Staining Assay [bio-protocol.org]
- 18. Intracellular Cytokine Staining: Number 1 | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]
A Comparative Analysis of Oral vs. Intraperitoneal Pantethine Administration: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuances of drug delivery is paramount to successful experimental design and therapeutic application. This guide provides a comparative analysis of oral and intraperitoneal administration of pantethine, a disulfide dimer of pantetheine and a precursor to Coenzyme A. While oral this compound has been extensively studied for its lipid-lowering effects in humans, intraperitoneal administration is a common route in preclinical animal models, particularly in neuroscience research.
This document synthesizes available experimental data to compare the pharmacokinetic profiles, metabolic fates, and therapeutic applications of these two administration routes. Detailed experimental protocols and visualizations of key signaling pathways are provided to support future research endeavors.
Data Presentation: Pharmacokinetic and Metabolic Profile
Upon oral administration, this compound is rapidly hydrolyzed by pantetheinase in the small intestinal mucosa and plasma into its constituent molecules: pantothenic acid (Vitamin B5) and cysteamine.[1] Consequently, this compound itself is not detected in the plasma. The systemic effects of oral this compound are therefore attributable to its metabolites. In contrast, intraperitoneal administration is expected to result in more direct absorption of this compound into the systemic circulation, bypassing first-pass metabolism in the liver, which generally leads to higher bioavailability and a more rapid onset of action compared to the oral route.
Below is a summary of the available and inferred pharmacokinetic parameters.
| Parameter | Oral Administration (Human) | Intraperitoneal Administration (Mouse) |
| Active Compound in Plasma | Pantothenic Acid, Cysteamine | This compound, Pantothenic Acid, Cysteamine |
| Time to Peak Plasma Concentration (Tmax) | ~2.5 hours (for Pantothenic Acid)[1] | Data not available |
| Peak Plasma Concentration (Cmax) | Data not available for a direct this compound study | Data not available |
| Area Under the Curve (AUC) | Data not available for a direct this compound study | Data not available |
| Bioavailability | Low (inferred due to extensive first-pass metabolism) | High (inferred, as it bypasses hepatic first-pass metabolism) |
| Elimination Half-life (t1/2) | ~28 hours (for Pantothenic Acid)[1] | Data not available |
Experimental Protocols
Oral Administration: Clinical Trial for Lipid-Lowering Effects
The following is a representative protocol for the oral administration of this compound in a clinical trial setting, designed to assess its effects on lipid profiles.
Objective: To evaluate the efficacy of oral this compound in reducing serum cholesterol and triglycerides.
Study Design: A randomized, double-blind, placebo-controlled study.
Participants: Adult subjects with diagnosed hyperlipidemia.
Materials:
-
This compound capsules (e.g., 300 mg)
-
Placebo capsules (identical in appearance)
-
Standardized diet plans
Procedure:
-
Screening and Baseline: Participants undergo a screening visit to confirm eligibility based on their lipid profile (Total Cholesterol, LDL-C, HDL-C, Triglycerides). Baseline blood samples are collected after a 12-hour fast.
-
Randomization: Participants are randomly assigned to receive either this compound or a placebo.
-
Dosing Regimen: A common dosage is 900 mg/day, administered as one 300 mg capsule three times daily with meals to enhance absorption and minimize potential gastrointestinal discomfort.
-
Monitoring: Blood samples are collected at specified intervals (e.g., 4, 8, and 12 weeks) to monitor lipid profiles and assess safety parameters.
-
Dietary Control: Participants are instructed to follow a standardized diet throughout the study to minimize confounding variables.
-
Data Analysis: Changes in lipid parameters from baseline are compared between the this compound and placebo groups using appropriate statistical methods.
Intraperitoneal Administration: Preclinical Study in a Mouse Model
The following protocol details the intraperitoneal administration of this compound in a mouse model, often employed in neurodegenerative disease research.
Objective: To investigate the neuroprotective effects of this compound in a transgenic mouse model of Alzheimer's disease.
Study Design: A long-term, controlled in vivo study.
Animals: Transgenic and wild-type mice.
Materials:
-
This compound powder
-
Sterile saline solution (0.9% NaCl)
-
Sterile syringes (1 mL) and needles (25-27 gauge)
-
70% ethanol for disinfection
Procedure:
-
Preparation of this compound Solution: this compound is dissolved in sterile saline to the desired concentration (e.g., 15 mg/mL). The solution should be freshly prepared.
-
Animal Restraint: The mouse is securely restrained to expose the abdomen.
-
Injection Site: The injection is administered into the lower right quadrant of the abdomen to avoid puncturing the cecum, bladder, or other vital organs. The injection site is disinfected with 70% ethanol.
-
Injection Technique: A sterile needle is inserted at a 30-45 degree angle into the peritoneal cavity. The plunger is slightly withdrawn to ensure no blood or urine is aspirated, confirming correct placement.
-
Dosing Regimen: The this compound solution is injected at a specified volume based on the animal's body weight (e.g., 10 mL/kg). In a long-term study, injections may be administered three times per week for several months.
-
Post-injection Monitoring: The animal is observed for any signs of distress or adverse reactions following the injection.
Mandatory Visualization
Signaling Pathways and Experimental Workflow
The following diagrams, created using the DOT language, illustrate key signaling pathways influenced by this compound and a typical experimental workflow.
Caption: this compound's role in lipid metabolism.
Caption: Neuroprotective pathway of this compound.
Caption: A generalized experimental workflow.
Conclusion
The choice between oral and intraperitoneal administration of this compound is highly dependent on the research question and the experimental model. Oral administration is well-documented in clinical settings for its lipid-lowering effects, which are mediated by its metabolites, pantothenic acid and cysteamine. This route is characterized by significant first-pass metabolism.
Intraperitoneal administration, favored in preclinical research, likely offers higher bioavailability and a more direct systemic exposure to this compound. This route has shown promise in models of neurodegenerative diseases, where the neuroprotective effects are thought to be mediated, at least in part, by the metabolite cysteamine.
Further research is warranted to conduct a direct comparative pharmacokinetic study of oral and intraperitoneal this compound to provide a more complete understanding of its absorption, distribution, metabolism, and excretion profiles. Such data would be invaluable for translating findings from preclinical animal models to clinical applications.
References
Comparative Analysis of Pantethine's Enzymatic Inhibition Specificity
For Immediate Release
This guide provides a comparative analysis of the enzymatic inhibition specificity of pantethine, a disulfide form of pantetheine and a precursor to coenzyme A. The document is intended for researchers, scientists, and drug development professionals interested in the nuanced mechanisms of this compound's biological activity. We present available quantitative data on its inhibitory effects, detailed experimental methodologies for key assays, and visualizations of the relevant biological pathways.
Summary of this compound's Enzymatic Inhibition
This compound has been shown to modulate the activity of several key enzymes, primarily those involved in lipid metabolism. Its inhibitory actions are often attributed to its metabolic breakdown product, cysteamine. The primary targets identified in the literature are Acetyl-CoA Carboxylase (ACC) and 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, both critical for fatty acid and cholesterol biosynthesis. Additionally, this compound has demonstrated inhibitory effects on yeast aldehyde dehydrogenase and pantetheinase.
The following table summarizes the available quantitative data on the enzymatic inhibition by this compound and its metabolite, cystamine. It is important to note that specific IC50 values for this compound are not widely reported in the literature, with some studies indicating concentration ranges for inhibition.
| Target Enzyme | Inhibitor | IC50 / Inhibition Concentration | Enzyme Commission (EC) Number |
| HMG-CoA Reductase | This compound | 10⁻⁵ - 10⁻⁴ M[1] | 1.1.1.34 |
| Acetyl-CoA Carboxylase | Cystamine (metabolite of this compound) | Not specified in retrieved results | 6.4.1.2 |
| Aldehyde Dehydrogenase (Yeast) | This compound | Strong inhibition noted, specific IC50 not found[2] | 1.2.1.5 |
| Pantetheinase | This compound | Irreversible inhibition, specific IC50 not applicable | 3.5.1.92 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for assessing the inhibition of key enzymes targeted by this compound, based on established methods in the field.
HMG-CoA Reductase Inhibition Assay
This protocol is adapted from standard spectrophotometric assays that measure the rate of NADPH oxidation.
Materials:
-
Purified HMG-CoA Reductase
-
HMG-CoA
-
NADPH
-
Assay Buffer (e.g., potassium phosphate buffer, pH 7.4)
-
This compound or test inhibitor
-
Microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing assay buffer, NADPH, and HMG-CoA reductase in a 96-well plate.
-
Add this compound or the test inhibitor at various concentrations to the wells. Include a vehicle control (e.g., water or DMSO).
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding HMG-CoA to all wells.
-
Immediately measure the decrease in absorbance at 340 nm every minute for 10-20 minutes. The rate of NADPH oxidation is proportional to HMG-CoA reductase activity.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Acetyl-CoA Carboxylase (ACC) Inhibition Assay
This protocol is based on the measurement of ADP production, a product of the ACC-catalyzed reaction.
Materials:
-
Purified Acetyl-CoA Carboxylase (ACC1 or ACC2)
-
Acetyl-CoA
-
ATP
-
Sodium Bicarbonate
-
Assay Buffer (e.g., Tris-HCl buffer, pH 7.5, containing MgCl₂ and citrate)
-
Cystamine or test inhibitor
-
ADP detection kit (e.g., ADP-Glo™)
Procedure:
-
Set up a reaction mixture in a 96-well plate containing assay buffer, ATP, and sodium bicarbonate.
-
Add cystamine or the test inhibitor at various concentrations to the appropriate wells.
-
Add ACC enzyme to all wells except for the no-enzyme control.
-
Initiate the reaction by adding acetyl-CoA.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a commercial ADP detection kit, following the manufacturer's instructions. Luminescence is typically measured.
-
Calculate the percentage of inhibition and determine the IC50 value as described for the HMG-CoA reductase assay.
Aldehyde Dehydrogenase (ALDH) Inhibition Assay
This protocol describes a colorimetric assay for measuring ALDH activity.
Materials:
-
Purified Aldehyde Dehydrogenase (e.g., from yeast or human recombinant)
-
Acetaldehyde (or other appropriate aldehyde substrate)
-
NAD⁺
-
Assay Buffer (e.g., sodium pyrophosphate buffer, pH 8.0)
-
This compound or test inhibitor
-
Colorimetric agent (e.g., MTT or WST-1) and a diaphorase/electron mediator
Procedure:
-
In a 96-well plate, add assay buffer, NAD⁺, and the colorimetric agent/diaphorase mixture.
-
Add this compound or the test inhibitor at various concentrations.
-
Add the ALDH enzyme to all wells.
-
Initiate the reaction by adding the aldehyde substrate.
-
Incubate at a controlled temperature (e.g., 25°C or 37°C) and monitor the increase in absorbance at the appropriate wavelength for the chosen colorimetric agent (e.g., ~450 nm for WST-1 or ~570 nm for MTT).
-
Calculate the rate of reaction and the percentage of inhibition to determine the IC50 value.
Pantetheinase Inhibition Assay
This assay measures the hydrolysis of pantetheine.
Materials:
-
Purified Pantetheinase
-
Pantetheine (substrate)
-
Assay Buffer (e.g., Tris-HCl buffer, pH 8.0)
-
This compound or test inhibitor
-
Reagent for detecting free thiol groups (e.g., DTNB - 5,5'-dithio-bis(2-nitrobenzoic acid))
Procedure:
-
Pre-incubate the pantetheinase enzyme with various concentrations of this compound in the assay buffer. Due to the irreversible nature of inhibition, this pre-incubation step is critical.
-
Initiate the reaction by adding the substrate, pantetheine.
-
At various time points, take aliquots of the reaction mixture and add them to a solution containing DTNB.
-
Measure the absorbance at 412 nm. The increase in absorbance corresponds to the formation of the yellow-colored 2-nitro-5-thiobenzoate (TNB), which is stoichiometric to the amount of cysteamine produced from pantetheine hydrolysis.
-
Determine the enzyme activity from the rate of TNB formation.
-
Plot the remaining enzyme activity against the concentration of the irreversible inhibitor to assess the extent of inhibition.
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the mechanisms discussed, the following diagrams, generated using Graphviz, illustrate a key signaling pathway affected by this compound and a typical experimental workflow for assessing its enzyme inhibition specificity.
References
Safety Operating Guide
Proper Disposal of Pantethine: A Guide for Laboratory Professionals
The responsible disposal of chemical reagents is a critical component of laboratory safety and environmental stewardship. This guide provides essential safety and logistical information for the proper disposal of pantethine, tailored for researchers, scientists, and drug development professionals. Due to conflicting classifications in safety data sheets, a conservative approach that prioritizes environmental protection is strongly recommended.
Immediate Safety and Disposal Overview
This compound is a chemical that, according to some safety data sheets, is classified as very toxic to aquatic life[1]. Therefore, it is imperative to prevent its release into the environment. Disposal down the sanitary sewer is not a recommended practice[1]. The primary method for disposal should be through an accredited chemical waste management program in accordance with all local, regional, and national regulations[1][2].
Hazard Classification Summary
Safety Data Sheets (SDS) for this compound show some variation in hazard classification. This table summarizes the key quantitative and qualitative hazard data.
| Hazard Information | Cayman Chemical[1] | AbMole BioScience[3] | Santa Cruz Biotechnology[4] | Spectrum Laboratory Products[2] |
| Hazard Classification | Aquatic Acute 1 (Very toxic to aquatic life) | Not a hazardous substance or mixture[3] | Not considered hazardous by OSHA 2012 Standard[4] | Slightly hazardous in case of skin/eye contact, ingestion, or inhalation[2] |
| Environmental Warning | H400: Very toxic to aquatic life; Avoid release to the environment[1]. | Prevent leakage into drains or water courses[3]. | See Section 12 for additional Ecological Information. | N/A |
| Water Hazard Class | Class 2 (hazardous for water)[1] | N/A | N/A | N/A |
| Disposal Precaution | Dispose of contents/container in accordance with regulations[1]. | Dispose of contaminated material according to Section 13[3]. | Dispose according to local circumstances and environment. | Dispose in accordance with federal, state, and local regulations[2]. |
| Acute Oral Toxicity (LD50) | N/A | N/A | N/A | 0.1 mg/kg [Mouse][2] |
Standard Operating Procedure for this compound Disposal
Follow these procedural steps to ensure the safe and compliant disposal of this compound waste.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound waste, ensure you are wearing appropriate PPE as recommended by safety data sheets. This includes:
-
Safety glasses with side shields or goggles[4].
-
Protective gloves[4].
-
A lab coat or protective clothing[4].
-
If there is a risk of aerosol formation, use a NIOSH/MSHA approved respirator[4].
Step 2: Waste Segregation and Containment
Proper segregation is crucial to prevent accidental chemical reactions and to ensure correct disposal.
-
Identify the Waste Stream: Designate a specific, clearly labeled waste container for this compound. Do not mix this compound waste with other incompatible chemical wastes.
-
Use Appropriate Containers: Collect this compound waste in a sealable, chemically resistant container. Ensure the container is in good condition and will not leak.
-
Aqueous vs. Solvent Waste: Collect aqueous solutions of this compound separately from organic solvent solutions.
Step 3: Labeling the Waste Container
Accurate labeling is a regulatory requirement and essential for safety.
-
Clearly Identify Contents: Label the container with the words "Hazardous Waste" and "this compound."
-
List Components: If the waste is a solution, list all chemical components and their approximate concentrations.
-
Indicate Hazards: Based on the most conservative SDS, the label should indicate that the waste is "Toxic to Aquatic Life"[1].
-
Date Accumulation: Mark the date when waste was first added to the container.
Step 4: Storage of Waste
Store the sealed waste container in a designated, secure area until it is collected for disposal.
-
The storage area should be away from general laboratory traffic.
-
Ensure the storage location prevents accidental tipping or breakage.
-
Do not store with incompatible chemicals.
Step 5: Final Disposal
The final disposal must be handled by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Schedule a Pickup: Contact your EHS office to arrange for the collection of the this compound waste.
-
Documentation: Complete any required waste disposal forms or manifests as per your institution's protocol.
-
NEVER pour this compound waste down the drain or dispose of it in the regular trash, due to its potential aquatic toxicity[1].
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Logical workflow for the safe disposal of this compound waste.
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Ensure Area is Ventilated: Work in a well-ventilated area or a chemical fume hood[3].
-
Contain the Spill: Prevent further leakage or spillage. Keep the product away from drains and water courses[3].
-
Absorb Liquid: For liquid spills, use an inert, finely-powdered liquid-binding material such as diatomite or universal binders[3].
-
Clean Up: Pick up the absorbed material and transfer it to a sealed container for disposal as chemical waste[4].
-
Decontaminate: Clean the spill surface and any contaminated equipment thoroughly, potentially with alcohol, and dispose of cleaning materials as contaminated waste[3].
References
Safeguarding Your Research: A Comprehensive Guide to Handling Pantethine
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of Pantethine, offering procedural, step-by-step guidance to foster a secure research environment. By adhering to these protocols, you can minimize risks and build a foundation of trust in your laboratory's safety culture.
Personal Protective Equipment (PPE) for Handling this compound
While this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols is crucial to prevent potential irritation and ensure personal safety.[1][2] The following personal protective equipment should be worn when handling this compound.
Eye and Face Protection:
-
Safety Glasses with Side Shields or Goggles: To protect against splashes or dust particles, it is essential to wear safety glasses with side shields or goggles.[2]
Skin Protection:
-
Laboratory Coat: A standard laboratory coat should be worn to protect street clothing from contamination.
-
Gloves: Wear protective gloves to prevent skin contact.[2] While the specific glove material is not mandated by safety data sheets, nitrile gloves are a common and effective choice for handling non-hazardous chemicals in a laboratory setting.
Respiratory Protection:
-
Use in a Well-Ventilated Area: Ensure adequate ventilation when handling this compound to minimize the inhalation of any dust or aerosols.[1]
-
Respiratory Protection: In situations where dust or aerosol generation is unavoidable and ventilation is insufficient, a NIOSH/MSHA-approved respirator may be necessary.[2]
Quantitative Data Summary
This compound is not listed as a substance with established occupational exposure limits by major regulatory bodies.[2] Therefore, specific quantitative data regarding permissible exposure limits (PELs) or threshold limit values (TLVs) are not available. The focus for safe handling should be on minimizing direct contact and airborne exposure through the use of appropriate PPE and engineering controls.
| Parameter | Value | Regulatory Body |
| Occupational Exposure Limit (OEL) | Not Established | OSHA, ACGIH |
Operational Plan for Handling this compound
This section provides a step-by-step guide for the safe handling of this compound from receipt to use in the laboratory.
1. Receiving and Inspection:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Verify that the container is properly labeled with the chemical name (this compound), concentration, and any hazard warnings.
-
Log the receipt of the chemical in your laboratory's inventory system.
2. Storage:
-
Store this compound in a cool, dry, and well-ventilated area.
-
Keep the container tightly closed when not in use.
-
Store away from strong oxidizing agents.[2]
3. Preparation and Use:
-
Before handling, ensure you are wearing the appropriate PPE as outlined above.
-
Conduct all work with this compound in a well-ventilated area, such as a chemical fume hood, especially when handling the powdered form or creating solutions.
-
Avoid actions that could generate dust or aerosols.
-
If weighing the solid form, do so carefully to minimize dust.
-
When preparing solutions, add this compound to the solvent slowly to avoid splashing.
4. Spills and Accidental Release:
-
In the event of a small spill, absorb the material with an inert, non-combustible absorbent material (e.g., sand, earth, vermiculite).
-
Collect the absorbed material and place it in a suitable, labeled container for disposal.[3]
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
-
Ensure adequate ventilation during cleanup.[1]
Disposal Plan for this compound
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
1. Unused or Waste this compound:
-
This compound is classified as very toxic to aquatic life.[3] Therefore, it should not be disposed of down the drain or in the regular trash.
-
Collect all waste this compound, including spilled material and contaminated absorbents, in a clearly labeled, sealed container.
-
Dispose of the waste through your institution's hazardous waste disposal program, following all local, regional, and national regulations.[3]
2. Empty Containers:
-
Rinse empty containers thoroughly with a suitable solvent before disposal.
-
The rinsate should be collected and treated as hazardous waste.
-
After rinsing, the container can be disposed of in accordance with institutional guidelines for chemical containers.
Experimental Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
